2,2-Dipropyl-1,3-propanediol
Description
Properties
IUPAC Name |
2,2-dipropylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-3-5-9(7-10,8-11)6-4-2/h10-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSSCEGRDWUQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309471 | |
| Record name | 2,2-Dipropyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24765-54-6 | |
| Record name | 2,2-Dipropyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24765-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dipropyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2-Dipropyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is fundamental to advancing scientific frontiers. This guide is dedicated to providing a comprehensive technical overview of 2,2-Dipropyl-1,3-propanediol (IUPAC name: 2,2-dipropylpropane-1,3-diol ; CAS Number: 24765-54-6 ). While this specific dialkyl diol is not as extensively documented in peer-reviewed literature as its lower alkyl homologs, this guide synthesizes available data, draws logical parallels from well-studied analogs, and presents a thorough analysis of its synthesis, properties, and potential applications. The information herein is structured to empower researchers with the foundational knowledge required to confidently incorporate this compound into their experimental designs.
Compound Identification and Core Physicochemical Properties
This compound is a symmetrically substituted diol featuring a quaternary carbon at the C2 position, flanked by two propyl groups and two hydroxymethyl groups. This unique structural motif is anticipated to bestow upon it a distinct set of physical and chemical characteristics.
| Property | Value | Source |
| IUPAC Name | 2,2-dipropylpropane-1,3-diol | [1] |
| CAS Number | 24765-54-6 | [1] |
| Molecular Formula | C₉H₂₀O₂ | [1] |
| Molecular Weight | 160.25 g/mol | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| XLogP3-AA (Predicted) | 1.8 | [1] |
The presence of two primary hydroxyl groups suggests that this compound will be a polar molecule with the capacity for hydrogen bonding, likely rendering it soluble in polar organic solvents. Its predicted octanol-water partition coefficient (XLogP3-AA) of 1.8 indicates a moderate degree of lipophilicity, which may be advantageous in certain biological and formulation contexts.
Synthesis of 2,2-Disubstituted-1,3-propanediols: A Mechanistic Perspective
The industrial synthesis of 2,2-disubstituted-1,3-propanediols, such as the well-documented 2,2-dimethyl-1,3-propanediol (neopentyl glycol), generally follows a two-step process involving an aldol condensation followed by a reduction.[2] This established pathway provides a robust framework for the synthesis of this compound.
Step 1: Aldol Condensation
The synthesis commences with the base-catalyzed aldol condensation of an aldehyde with formaldehyde. For this compound, the logical precursor would be 2-propylpentanal. The reaction proceeds via the formation of an enolate from 2-propylpentanal, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by a second aldol addition of another molecule of formaldehyde.
Step 2: Reduction of the Aldehyde Intermediate
The resulting intermediate, a β-hydroxy aldehyde, is then reduced to the corresponding diol. This reduction can be achieved through two primary industrial routes:
-
Cannizzaro Reaction: In the presence of a strong base and excess formaldehyde, the intermediate aldehyde can undergo a crossed Cannizzaro reaction. Here, the aldehyde is reduced to the alcohol, while formaldehyde is oxidized to formic acid.
-
Catalytic Hydrogenation: A more common and efficient method involves the catalytic hydrogenation of the aldehyde intermediate.[2] This is typically carried out using a nickel-based catalyst under a hydrogen atmosphere.[2]
The following diagram illustrates the generalized synthetic workflow for 2,2-disubstituted-1,3-propanediols.
Caption: Exploratory workflow for utilizing this compound in drug discovery.
Safety and Handling Considerations
Due to the limited availability of specific safety data for this compound, a precautionary approach based on the known hazards of similar 2,2-disubstituted-1,3-propanediols is warranted. For example, 2,2-dimethyl-1,3-propanediol is known to cause serious eye irritation. [3] General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential vapors or dust.
-
Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin Contact: In case of skin contact, wash thoroughly with soap and water.
-
Ingestion: If ingested, seek immediate medical advice.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides. [3] It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound represents an intriguing, yet under-explored, chemical entity with significant potential in materials science and drug discovery. Its synthesis can be logically approached through established industrial methods for related dialkyl diols. The unique combination of a sterically hindered core with flexible propyl chains suggests that it could impart novel properties to polymers and serve as a valuable scaffold in medicinal chemistry. As with any novel compound, a thorough evaluation of its properties and a cautious approach to its handling are paramount for its successful application in research and development.
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Physical and chemical properties of 2,2-Dipropyl-1,3-propanediol
An In-Depth Technical Guide to 2,2-Dipropyl-1,3-propanediol for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
In the landscape of chemical synthesis and drug discovery, the architectural nuances of molecular scaffolds are paramount. Substituted propanediols, a class of compounds characterized by a three-carbon backbone with hydroxyl functionalities, serve as versatile building blocks and key intermediates. This guide focuses on a specific, sterically hindered member of this family: this compound. While not as extensively characterized as some of its lower alkyl homologues, its unique structural features present compelling opportunities for creating novel chemical entities with tailored properties. This document synthesizes the available technical data, provides expert insights into its chemical behavior, and outlines its potential in modern research and development.
Molecular Identity and Structure
This compound is a symmetrical, geminally disubstituted diol. The presence of two propyl groups on the central carbon atom (C2) imparts significant steric hindrance around the core of the molecule, which in turn influences its physical properties and chemical reactivity.
-
Molecular Weight: 160.26 g/mol [2]
-
Canonical SMILES: C(C(CCC)(CCC)CO)O
-
InChI Key: VDSSCEGRDWUQAP-UHFFFAOYSA-N[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of this compound are dictated by its structure. The two hydroxyl groups allow for hydrogen bonding, while the C9 alkyl framework contributes to its lipophilicity.
| Property | Value | Source |
| Molecular Weight | 160.26 g/mol | [2] |
| Melting Point | 46.1 °C | [3] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Expert Insights: The melting point of 46.1 °C indicates that this compound is a solid at room temperature. The lack of available experimental data for boiling point and density is not uncommon for less-common research chemicals. However, we can infer certain characteristics. Compared to its less substituted analogs like 2,2-dimethyl-1,3-propanediol (neopentyl glycol), which has a much higher melting point (around 122-128 °C), the longer, more flexible propyl chains in this compound likely disrupt crystal packing, leading to a lower melting point.[4] Its solubility is expected to be low in water but good in polar organic solvents such as ethanol, methanol, and acetone, owing to the presence of the two hydroxyl groups combined with a significant hydrocarbon character.
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
δ ~3.5-3.7 ppm (singlet, 4H): The four protons of the two equivalent -CH₂OH groups. The absence of an adjacent proton would result in a singlet.
-
δ ~2.5-3.0 ppm (triplet, 2H): The two hydroxyl protons (-OH). The signal may be broad and its chemical shift can vary with concentration and solvent. It would likely appear as a triplet due to coupling with the adjacent CH₂ group.
-
δ ~1.2-1.4 ppm (multiplet, 8H): The eight protons of the four equivalent -CH₂- groups in the middle of the propyl chains.
-
δ ~0.9 ppm (triplet, 6H): The six protons of the two equivalent terminal -CH₃ groups, split into a triplet by the adjacent -CH₂- group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will also reflect the molecule's symmetry.
-
δ ~70 ppm: The two equivalent -CH₂OH carbons.
-
δ ~40-45 ppm: The central quaternary carbon, C(CH₂CH₂CH₃)₂.
-
δ ~35-40 ppm: The four equivalent -CH₂- carbons attached to the central quaternary carbon.
-
δ ~15-20 ppm: The four equivalent -CH₂- carbons in the middle of the propyl chains.
-
δ ~14 ppm: The two equivalent terminal -CH₃ carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions characteristic of alcohols.
-
~3300-3400 cm⁻¹ (broad): A strong, broad absorption due to the O-H stretching of the hydrogen-bonded hydroxyl groups.
-
~2850-2960 cm⁻¹ (strong): C-H stretching vibrations from the propyl and methylene groups.
-
~1040-1060 cm⁻¹ (strong): C-O stretching vibration, characteristic of primary alcohols.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 160 would be expected, though it may be weak. Common fragmentation patterns would involve the loss of water (M-18), a hydroxymethyl radical (M-31), or a propyl radical (M-43).
Synthesis and Chemical Reactivity
Proposed Synthesis Pathway
A plausible and established method for synthesizing 2,2-disubstituted-1,3-propanediols involves a two-step process starting from an appropriate aldehyde. For this compound, the synthesis would likely begin with 2-propylpentanal.
-
Aldol-Tishchenko Reaction or Crossed-Cannizzaro Reaction: 2-Propylpentanal can react with formaldehyde in the presence of a base (like calcium hydroxide or a strong organic base). The first step is an aldol addition of formaldehyde to the enolizable aldehyde. A second molecule of formaldehyde then reacts in a crossed-Cannizzaro reaction, where the intermediate aldehyde is reduced to the primary alcohol, and formaldehyde is oxidized to formate.
-
Hydrogenation: Alternatively, the intermediate hydroxymethylated aldehyde from the aldol addition can be hydrogenated using a catalyst such as Raney nickel or palladium on carbon to yield the final diol. This is a common industrial method for producing similar polyols.[5]
Caption: Plausible synthetic route to this compound.
Key Chemical Reactions
The two primary hydroxyl groups are the sites of reactivity, although the steric bulk of the gem-dipropyl groups can influence reaction rates compared to less hindered diols.
-
Esterification: The diol can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form mono- or di-esters. These reactions are typically catalyzed by an acid (e.g., H₂SO₄, p-TsOH) or a coupling agent. The resulting esters could have applications as specialty plasticizers or lubricants.
-
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) would yield the corresponding ethers.
-
Acetal and Ketal Formation: The diol can act as a protecting group for aldehydes and ketones by forming cyclic acetals or ketals under acidic conditions. This reaction is reversible, making it useful in multi-step organic synthesis.
-
Polymerization: Like other diols, this compound can serve as a monomer in condensation polymerization. Reaction with diacids or their derivatives would produce polyesters, while reaction with diisocyanates would yield polyurethanes. The bulky dipropyl group would likely impart increased flexibility and solubility to the resulting polymers.
Caption: Representative esterification of this compound.
Potential Applications in Research and Drug Development
While specific applications for this compound are not widely documented, its structure suggests several areas of potential utility, particularly by drawing parallels with its analogs.
-
Pharmaceutical Intermediates: The closely related 2-methyl-2-propyl-1,3-propanediol is a key precursor to the muscle relaxant carisoprodol and the anxiolytic meprobamate.[6][7][8] The synthesis involves converting the diol to a dicarbamate.[7] By analogy, this compound could be used to synthesize novel dicarbamate derivatives. The increased lipophilicity from the two propyl groups (compared to a methyl and a propyl group) could modulate the pharmacokinetic properties of the resulting drug candidate, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Polymer Science: Substituted propanediols are valuable in polymer chemistry. For instance, 2-methyl-1,3-propanediol is used to enhance unsaturated polyester resins and polyurethanes.[9] The gem-dipropyl substitution in this compound would introduce a bulky, flexible segment into a polymer backbone, which could be exploited to control properties such as glass transition temperature, crystallinity, and solubility.
-
Specialty Solvents and Formulation: Diols are often used in cosmetic and pharmaceutical formulations as solvents, humectants, and emollients. The balance of hydrophilicity (from the diol) and lipophilicity (from the dipropyl groups) in this molecule could make it a candidate for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).
Safety and Handling
No specific safety data sheet (SDS) for this compound is readily available. However, based on the data for similar short-chain diols, a general safety profile can be established.[10]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
Disclaimer: This information is based on data for structurally similar compounds and should be used as a general guideline. A substance-specific risk assessment should always be conducted before handling this chemical.
Conclusion
This compound represents a compelling, albeit under-characterized, chemical building block. Its sterically hindered yet flexible structure offers intriguing possibilities for the synthesis of novel pharmaceutical derivatives and specialty polymers. While a lack of comprehensive experimental data necessitates predictive analysis for some of its properties, this guide provides a solid foundation for researchers and scientists to understand its fundamental characteristics and to explore its potential in their respective fields. As with any specialized reagent, careful experimental design and characterization will be key to unlocking its full utility.
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An In-Depth Technical Guide to 2,2-Dipropyl-1,3-propanediol: Molecular Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dipropyl-1,3-propanediol is a member of the 2,2-disubstituted-1,3-propanediol family, a class of organic compounds characterized by a central quaternary carbon atom flanked by two primary alcohol functionalities. While not as extensively studied as its lower alkyl analogues, such as 2,2-dimethyl-1,3-propanediol (neopentyl glycol), the unique structural attributes of this compound—specifically the presence of two propyl groups—suggests distinct physicochemical properties that could be leveraged in polymer chemistry and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, predicted properties, and likely synthetic routes, drawing comparisons with related compounds to offer a thorough technical understanding.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below. These properties are foundational to understanding its potential reactivity and applications.
| Property | Value | Source |
| IUPAC Name | 2,2-dipropylpropane-1,3-diol | [1] |
| Molecular Formula | C9H20O2 | [1] |
| Molecular Weight | 160.26 g/mol | [1] |
| CAS Number | 24765-54-6 | [1] |
| SMILES | OCC(CCC)(CCC)CO | [1] |
The molecular structure of this compound, with its gem-dipropyl substitution, results in a sterically hindered yet flexible molecule. The two primary hydroxyl groups are the primary sites of reactivity, capable of undergoing typical alcohol reactions such as esterification, etherification, and oxidation. The propyl chains contribute to the molecule's lipophilicity, which would influence its solubility and interaction with nonpolar environments.
Caption: 2D Molecular Structure of this compound.
Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, a general and industrially viable method for producing 2,2-disubstituted-1,3-propanediols can be adapted. This two-step process involves an initial aldol condensation followed by a hydrogenation reduction.[2]
Step 1: Aldol Condensation
The synthesis would commence with the aldol condensation of pentanal (valeraldehyde) with formaldehyde in the presence of a base catalyst. The alpha-carbon of pentanal is deprotonated by the base, forming an enolate which then attacks the electrophilic carbonyl carbon of formaldehyde. A second equivalent of formaldehyde reacts with the other alpha-hydrogen, leading to the formation of 2,2-bis(hydroxymethyl)pentanal.
Step 2: Cannizzaro Reaction or Hydrogenation
The intermediate, 2,2-bis(hydroxymethyl)pentanal, which lacks alpha-hydrogens, can then be reduced to the final diol. In the presence of a strong base and excess formaldehyde, a crossed Cannizzaro reaction can occur, where the aldehyde is reduced to the alcohol and formaldehyde is oxidized to formic acid.
Alternatively, and more commonly in industrial settings, the intermediate aldehyde is reduced through catalytic hydrogenation.[2] This method offers higher yields and avoids the stoichiometric use of a reducing agent.
Caption: Proposed synthetic pathway for this compound.
Chemical Reactivity and Potential Applications
The two primary hydroxyl groups of this compound are the focal points of its chemical reactivity. These groups can readily undergo esterification with carboxylic acids or their derivatives to form polyesters. The gem-dipropyl groups would impart increased hydrolytic stability to the resulting polymer compared to polyesters derived from less substituted diols.[2] This suggests potential applications in the formulation of durable coatings, resins, and plasticizers.
In the context of drug development, the diol scaffold can be a starting point for the synthesis of various derivatives. For instance, the related compound 2-methyl-2-propyl-1,3-propanediol is a precursor to the muscle relaxant carisoprodol and the anxiolytic meprobamate.[3][4] By analogy, this compound could serve as a building block for novel therapeutic agents. The increased lipophilicity from the propyl groups could modulate the pharmacokinetic properties of such drug candidates, potentially enhancing membrane permeability and altering metabolic profiles.
Experimental Protocols
Illustrative Synthesis of this compound
Step 1: Synthesis of 2,2-bis(hydroxymethyl)pentanal
-
To a stirred solution of pentanal (1.0 eq) and 37% aqueous formaldehyde (2.2 eq) in a suitable solvent such as dioxane, slowly add a catalytic amount of a base (e.g., potassium carbonate or triethylamine).
-
Maintain the reaction temperature between 25-40°C. The reaction is exothermic and may require cooling.
-
Monitor the reaction progress by TLC or GC until the consumption of pentanal is complete.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2,2-bis(hydroxymethyl)pentanal.
Step 2: Reduction to this compound
-
Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., ethanol or methanol).
-
Transfer the solution to a high-pressure reactor containing a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 bar).
-
Heat the reaction mixture to a temperature between 80-120°C with vigorous stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or recrystallization.
Conclusion
This compound represents an intriguing yet under-explored chemical entity. Based on the established chemistry of its analogues, it can be synthesized through a reliable two-step process and is expected to exhibit valuable properties for polymer science and medicinal chemistry. The presence of the gem-dipropyl group is predicted to enhance the hydrolytic stability of derived polymers and influence the pharmacokinetic properties of potential drug candidates. Further research into the specific properties and applications of this compound is warranted to fully realize its potential.
References
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Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol | Request PDF - ResearchGate. Available at: [Link]
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Meprobamate - Wikipedia. Available at: [Link]
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Whitepaper: Synthesis of 2,2-Dipropyl-1,3-propanediol via a Strategic Crossed Cannizzaro Reaction
A Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,2-Dipropyl-1,3-propanediol, a valuable building block in medicinal chemistry and material science. We will explore a strategic application of the Crossed Cannizzaro reaction, offering a detailed, step-by-step protocol. This document is intended for researchers, scientists, and professionals in drug development, providing both theoretical underpinnings and practical, field-tested insights to ensure successful synthesis.
Introduction: The Significance of 2,2-Disubstituted-1,3-Propanediols
2,2-Disubstituted-1,3-propanediols are a class of organic compounds characterized by a neopentyl glycol backbone. This structural motif imparts unique properties, including enhanced thermal and chemical stability, making them highly desirable in the synthesis of polymers, lubricants, and pharmaceutical agents. The specific target of this guide, this compound, serves as a key intermediate in the development of complex molecular architectures where steric hindrance and defined stereochemistry are critical.
The traditional synthesis of such diols can be challenging. The Crossed Cannizzaro reaction, a powerful tool in organic synthesis, presents an elegant and efficient pathway. This disproportionation reaction involves two different non-enolizable aldehydes in the presence of a strong base. One aldehyde is oxidized to a carboxylic acid, while the other is reduced to a primary alcohol. The strategic choice of reactants, particularly the use of formaldehyde as a sacrificial reductant, allows for the high-yield synthesis of the desired alcohol.
The Crossed Cannizzaro Reaction: Mechanism and Rationale
The Cannizzaro reaction, first described by Stanislao Cannizzaro in 1853, is a redox reaction in which two molecules of a non-enolizable aldehyde are converted into a primary alcohol and a carboxylic acid. The crossed variant of this reaction employs two different aldehydes, enhancing its synthetic utility.
For the synthesis of this compound, the reaction proceeds between 2,2-dipropylpropanal and formaldehyde in a concentrated basic solution, typically sodium or potassium hydroxide.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the more reactive aldehyde, which is typically formaldehyde. This forms a tetrahedral intermediate.
-
Hydride Transfer: The crucial step involves the transfer of a hydride ion from the tetrahedral intermediate to the carbonyl carbon of the second aldehyde molecule (2,2-dipropylpropanal). This is the rate-determining step. Formaldehyde is more readily oxidized, making it an excellent hydride donor.
-
Proton Exchange: The resulting carboxylate and alkoxide ions undergo a proton exchange with the solvent (water) to yield formic acid and the desired this compound.
This strategic pairing of aldehydes ensures that the more valuable aldehyde (2,2-dipropylpropanal) is preferentially reduced to the target diol, while the less expensive and more easily oxidized formaldehyde is converted to formic acid.
Caption: Mechanism of the Crossed Cannizzaro Reaction for this compound Synthesis.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints to ensure a successful outcome.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,2-Dipropylpropanal | C₉H₁₈O | 142.24 | 14.2 g (0.1 mol) | Starting aldehyde |
| Formaldehyde (37% aq. solution) | CH₂O | 30.03 | 16.2 mL (~0.2 mol) | Sacrificial reductant |
| Sodium Hydroxide | NaOH | 40.00 | 12.0 g (0.3 mol) | Base catalyst |
| Deionized Water | H₂O | 18.02 | 100 mL | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Extraction solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | Drying agent |
| Celite | - | - | ~5 g | Filtration aid |
Step-by-Step Methodology
Caption: Experimental Workflow for the Synthesis of this compound.
-
Reagent Preparation:
-
In a 250 mL beaker, carefully dissolve 12.0 g of sodium hydroxide in 50 mL of deionized water. Caution: This process is highly exothermic. Use an ice bath to control the temperature.
-
In a separate 100 mL beaker, add 14.2 g of 2,2-dipropylpropanal.
-
-
Reaction Setup:
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add the sodium hydroxide solution.
-
Begin stirring the solution and add the 2,2-dipropylpropanal.
-
Add 16.2 mL of the 37% formaldehyde solution to the dropping funnel.
-
-
Reaction Execution:
-
Slowly add the formaldehyde solution to the stirred mixture over a period of 30 minutes. An exothermic reaction should be observed.
-
After the addition is complete, heat the reaction mixture to 60-70°C using a water bath.
-
Maintain this temperature and continue stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting aldehyde.
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 1 L separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts.
-
-
Drying and Filtration:
-
Dry the combined organic layer over anhydrous magnesium sulfate for at least 30 minutes.
-
Prepare a small plug of Celite in a funnel and filter the dried organic solution to remove the magnesium sulfate.
-
-
Solvent Removal:
-
Remove the diethyl ether using a rotary evaporator.
-
-
Product Isolation and Characterization:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the temperature. Ensure efficient stirring. |
| Side reactions (e.g., aldol condensation if starting aldehyde can enolize). | Ensure the starting aldehyde is non-enolizable. In this case, 2,2-dipropylpropanal is suitable. | |
| Formation of Byproducts | Impurities in starting materials. | Use high-purity reagents. |
| Incorrect stoichiometry. | Carefully measure the amounts of all reagents, especially the formaldehyde. | |
| Difficult Product Isolation | Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. |
Conclusion
The Crossed Cannizzaro reaction provides a robust and efficient method for the synthesis of this compound. By strategically employing formaldehyde as a sacrificial reductant, this protocol maximizes the yield of the desired diol. The detailed methodology and troubleshooting guide presented herein are intended to equip researchers with the necessary tools for successful and reproducible synthesis. The principles outlined can be adapted for the synthesis of a variety of other 2,2-disubstituted-1,3-propanediols, highlighting the versatility of this classic organic reaction in modern chemical synthesis.
References
A Technical Guide to the Spectroscopic Characterization of 2,2-Dipropyl-1,3-propanediol
This guide provides an in-depth analysis of the predicted spectroscopic data for 2,2-dipropyl-1,3-propanediol, a symmetrical diol with applications in polymer chemistry and as a building block in organic synthesis. The structural elucidation of such molecules is critically dependent on techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the absence of readily available experimental spectra for this compound, this document presents a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, and IR spectra. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative data from structurally analogous compounds.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its quaternary carbon center and two equivalent propyl groups, dictates a high degree of symmetry. This symmetry is a key determinant of its spectroscopic signature, leading to a simplified number of signals in its NMR spectra.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The two propyl groups and the two hydroxymethyl groups are chemically equivalent.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ | 0.9 | Triplet (t) | 6H | ~7.5 |
| -CH₂- (propyl) | 1.3 | Sextet | 4H | ~7.5 |
| -CH₂- (propyl, α to C2) | 1.4 | Triplet (t) | 4H | ~7.5 |
| -OH | Variable (e.g., 2.0-4.0) | Singlet (s, broad) | 2H | N/A |
| -CH₂OH | 3.5 | Singlet (s) | 4H | N/A |
Interpretation and Rationale:
-
-CH₃ (Methyl Protons): The terminal methyl groups of the propyl chains are expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene protons. This chemical shift is typical for methyl groups in an aliphatic chain.
-
-CH₂- (Propyl Methylene Protons): The central methylene groups of the propyl chains will be split by both the terminal methyl and the adjacent methylene protons, resulting in a complex multiplet, predicted here as a sextet, around 1.3 ppm.
-
-CH₂- (Propyl, α to C2): The methylene groups directly attached to the quaternary carbon are predicted to be a triplet around 1.4 ppm, coupling with the adjacent methylene group.
-
-OH (Hydroxyl Protons): The chemical shift of the hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet and can be confirmed by D₂O exchange.
-
-CH₂OH (Hydroxymethyl Protons): The four protons of the two equivalent hydroxymethyl groups are expected to appear as a singlet around 3.5 ppm. The absence of an adjacent proton results in a singlet. This is consistent with data for similar structures like 2,2-diethyl-1,3-propanediol and neopentyl glycol. For instance, the hydroxymethyl protons in 2,2-diethyl-1,3-propanediol appear as a singlet.[1]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a limited number of signals corresponding to the chemically distinct carbon environments.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ | ~14 |
| -C H₂- (propyl) | ~18 |
| -C H₂- (propyl, α to C2) | ~35 |
| Quaternary Carbon | ~42 |
| -C H₂OH | ~70 |
Interpretation and Rationale:
-
-CH₃ Carbon: The terminal methyl carbon of the propyl group is expected at the most upfield region, around 14 ppm.
-
-CH₂- Carbons (Propyl): The two methylene carbons within the propyl chain will have distinct signals. The central methylene is predicted around 18 ppm, and the one attached to the quaternary carbon will be further downfield, around 35 ppm, due to the proximity of the electron-withdrawing quaternary center.
-
Quaternary Carbon: The central quaternary carbon, bonded to two propyl groups and two hydroxymethyl groups, is predicted to have a chemical shift of approximately 42 ppm.
-
-CH₂OH Carbon: The carbons of the hydroxymethyl groups are directly attached to electronegative oxygen atoms, causing a significant downfield shift to around 70 ppm. This is a characteristic chemical shift for carbons in primary alcohols. For comparison, the hydroxymethyl carbon in 2,2-diethyl-1,3-propanediol is observed in this region.
IR Spectroscopy (Predicted)
The infrared spectrum of this compound will be dominated by absorptions from the O-H and C-H stretching vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H stretch | Alcohol |
| 2950-2850 | C-H stretch | Alkane |
| ~1465 | C-H bend | Alkane |
| ~1040 | C-O stretch | Primary Alcohol |
Interpretation and Rationale:
-
O-H Stretch: A strong, broad absorption band centered around 3300 cm⁻¹ is the most characteristic feature of the IR spectrum of an alcohol, arising from the hydrogen-bonded O-H stretching vibrations.
-
C-H Stretch: Strong absorptions in the 2950-2850 cm⁻¹ region are expected due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl and hydroxymethyl groups.
-
C-H Bend: A medium intensity band around 1465 cm⁻¹ will be present due to the scissoring and bending vibrations of the CH₂ and CH₃ groups.
-
C-O Stretch: A strong band around 1040 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol. This is a reliable diagnostic peak for the presence of the hydroxymethyl functionality. The IR spectrum of the related compound 2,2-diethyl-1,3-propanediol shows a strong C-O stretch in this region.[2]
Experimental Protocols
Acquisition of NMR Spectra
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). For D₂O exchange, a separate sample can be prepared, or a drop of D₂O can be added to the existing sample, shaken, and re-analyzed.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Acquisition of IR Spectrum
-
Sample Preparation: As this compound is expected to be a solid or viscous liquid at room temperature, it can be analyzed as a thin film between two NaCl or KBr plates or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The final spectrum is presented as a ratio of the sample spectrum to the background spectrum in terms of transmittance or absorbance.
Caption: General workflow for spectroscopic analysis.
References
-
PubChem. This compound. National Center for Biotechnology Information. Link
-
ChemicalBook. 2,2-DIETHYL-1,3-PROPANEDIOL(115-76-4) 1H NMR spectrum. Link
-
ChemicalBook. 2,2-DIETHYL-1,3-PROPANEDIOL(115-76-4) IR2 spectrum. Link
Sources
Navigating the Safety Landscape of 2,2-Dipropyl-1,3-propanediol: A Guide for Researchers
An in-depth examination of the available health and safety information, toxicological data, and best handling practices for 2,2-Dipropyl-1,3-propanediol is currently limited in publicly accessible scientific literature and safety documentation. This guide, therefore, serves as a primer on the general safety considerations for substituted propanediols, drawing parallels from structurally related compounds to inform laboratory best practices. It is imperative for researchers to seek compound-specific Safety Data Sheets (SDS) from the manufacturer before commencing any work.
Section 1: Chemical and Physical Properties
A foundational aspect of laboratory safety is a thorough understanding of a substance's physical and chemical properties. For this compound, the following information is available:
| Property | Value | Source |
| Molecular Formula | C9H20O2 | PubChem[1] |
| Molecular Weight | 160.25 g/mol | PubChem[1] |
Information regarding properties such as boiling point, melting point, flash point, and solubility is crucial for safe handling and storage, as well as for planning experiments. In the absence of specific data for this compound, researchers should exercise caution and assume it may possess properties similar to other long-chain alkyl diols, which can include combustibility and low volatility.
Section 2: Potential Health Hazards – An Extrapolative Approach
Due to the lack of specific toxicological data for this compound, this section draws upon information from structurally analogous compounds to infer potential health hazards. It is crucial to treat these as potential risks until specific data becomes available.
2.1 Acute Toxicity: For related compounds like 2,2-Diethyl-1,3-propanediol, oral acute toxicity is categorized as harmful if swallowed.[2] Similarly, 2-Methyl-2-propyl-1,3-propanediol is also indicated as harmful if swallowed.[3][4] Therefore, it is prudent to assume that this compound may also be harmful upon ingestion.
2.2 Irritation:
-
Eye Irritation: Many propanediol derivatives are known to cause serious eye irritation.[2][3][5] Direct contact with the eyes should be strictly avoided.
-
Skin Irritation: While some related compounds are not classified as skin irritants, prolonged or repeated contact may cause temporary irritation.[2] Others, like 2-Methyl-2-propyl-1,3-propanediol, may cause skin irritation.[3]
-
Respiratory Irritation: Inhalation of dusts or mists may cause respiratory tract irritation.[3]
2.3 Chronic Toxicity: There is no available data on the carcinogenic, mutagenic, or reproductive effects of this compound. For many related simple propanediols, there is no evidence of carcinogenicity.[2][3]
Section 3: Safe Handling and Storage Protocols
Given the potential hazards, a conservative approach to handling and storage is essential. The following protocols are based on best practices for handling laboratory chemicals with unknown toxicity.
3.1 Engineering Controls: A well-ventilated laboratory environment is paramount. Use of a chemical fume hood is recommended, especially when heating the substance or creating aerosols.[3][6] An eyewash station and a safety shower must be readily accessible.[3][5]
3.2 Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against exposure.
Caption: Hierarchy of Personal Protective Equipment for handling chemicals with unknown hazards.
3.3 Handling Procedures:
-
Avoid all personal contact, including inhalation.[7]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Minimize dust or aerosol generation.[3]
3.4 Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[3][5][8]
Section 4: Emergency Procedures
A clear and concise emergency plan is critical.
4.1 First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move to fresh air. If symptoms develop or persist, seek medical attention.[2] |
| Skin Contact | Wash off with soap and water. Get medical attention if irritation develops and persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3] |
4.2 Fire-Fighting Measures: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][8] Do not use a water jet, as it may spread the fire.[2] Firefighters should wear self-contained breathing apparatus and full protective gear.[3][8]
4.3 Accidental Release Measures: For spills, wear appropriate protective equipment and clothing.[2] Absorb the spill with inert material such as vermiculite, dry sand, or earth and place it into a suitable container for disposal.[2][9] Ensure adequate ventilation.[3]
Caption: General workflow for responding to a chemical spill in a laboratory setting.
Section 5: Conclusion and Call for Data
The health and safety profile of this compound remains largely uncharacterized in publicly available literature. The guidance provided herein is based on extrapolations from similar chemical structures and general laboratory safety principles. Researchers and drug development professionals are strongly urged to obtain a substance-specific Safety Data Sheet from the manufacturer before handling this compound. Furthermore, the scientific community would benefit from the publication of toxicological and safety studies on this and other novel chemical entities to ensure the continued safety of laboratory personnel.
References
- Chem Service. (2016-01-29).
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Cole-Parmer. Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.
- Fisher Scientific.
- Fisher Scientific. SAFETY DATA SHEET - 1,3-Propanediol, 2,2-dimethyl-.
- Sigma-Aldrich. (2024-09-07).
- TCI AMERICA. (2024-12-02).
- Santa Cruz Biotechnology. 1,3-Propanediol.
- ChemicalBook. (2025-07-05). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-2-propyl-1,3-propanediol.
- Spectrum Chemical. (2019-06-11).
- Cole-Parmer.
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Unlocking the Potential of 2,2-Dipropyl-1,3-propanediol: A Technical Guide to Emerging Research Frontiers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dipropyl-1,3-propanediol, a structurally distinct branched diol, represents a largely untapped resource within the chemical and pharmaceutical industries. While direct research on this specific molecule is nascent, a comprehensive analysis of its structural analogs provides a compelling roadmap for future investigation. This whitepaper synthesizes existing knowledge on related propanediol derivatives to illuminate high-potential research avenues for this compound. We will explore its promise in advanced polymer systems, its potential as a novel scaffold in medicinal chemistry, and its prospective applications as a specialty chemical. This guide is intended to serve as a foundational document for researchers poised to explore the unique properties and applications of this intriguing molecule.
Introduction: The Case for this compound
This compound (CAS No. 24765-54-6) is a nine-carbon diol with a quaternary carbon at the C2 position, flanked by two propyl groups and two hydroxymethyl groups.[1][2] This unique architecture, with its increased steric hindrance and lipophilicity compared to smaller analogs, suggests a range of physicochemical properties that could be advantageous in various applications. While its direct applications are not yet widely documented, the extensive research and commercial success of related compounds such as 2-Methyl-2-propyl-1,3-propanediol and 2,2-dimethyl-1,3-propanediol provide a strong rationale for its investigation.[3][4][5] This guide will delineate potential research pathways, drawing parallels from established knowledge while highlighting the novel opportunities presented by the dipropyl structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H20O2 | [1] |
| Molecular Weight | 160.25 g/mol | [1] |
| IUPAC Name | 2,2-dipropylpropane-1,3-diol | [1][2] |
| CAS Number | 24765-54-6 | [1][2] |
Potential Research Area 1: Advanced Polymer Systems
The diol functionality of this compound makes it a prime candidate as a monomer for the synthesis of polyesters and polyurethanes. The bulky propyl groups at the C2 position are hypothesized to impart unique properties to the resulting polymers.
Rationale and Hypothetical Advantages
-
Increased Flexibility and Toughness: The branched structure introduced by the dipropyl group could disrupt polymer chain packing, leading to a lower glass transition temperature (Tg) and increased flexibility. This is a desirable trait in applications such as elastomers and tough plastics.[6]
-
Enhanced Solubility and Processability: The non-linear backbone created by incorporating this compound may improve the solubility of the resulting polymers in common organic solvents, facilitating easier processing and formulation.[6]
-
Improved Hydrolytic Stability: The steric hindrance provided by the two propyl groups could shield the ester or urethane linkages from hydrolytic attack, potentially leading to polymers with enhanced durability and longevity.
Proposed Experimental Workflow: Synthesis and Characterization of a Novel Polyester
Caption: Workflow for the synthesis and characterization of a polyester derived from this compound.
Key Characterization Parameters and Expected Outcomes
| Parameter | Technique | Expected Outcome/Significance |
| Chemical Structure | FTIR, NMR | Confirmation of ester bond formation and incorporation of the diol monomer. |
| Glass Transition Temp. (Tg) | DSC | A lower Tg compared to polyesters from linear diols, indicating increased flexibility. |
| Thermal Stability | TGA | Determination of the polymer's degradation temperature. |
| Mechanical Properties | Tensile Testing | Quantification of toughness and elasticity. |
Potential Research Area 2: Pharmaceutical Scaffolds and Drug Intermediates
Structurally similar diols, such as 2-Methyl-2-propyl-1,3-propanediol, are pivotal intermediates in the synthesis of pharmaceuticals, including muscle relaxants like carisoprodol.[3][4] The unique lipophilic nature of the dipropyl moiety in this compound could be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates.
Rationale for Exploration in Medicinal Chemistry
-
Modulation of Lipophilicity: The two propyl groups would significantly increase the lipophilicity of molecules incorporating this diol, potentially enhancing membrane permeability and oral bioavailability.
-
Metabolic Stability: The quaternary carbon center is not susceptible to oxidation by many metabolic enzymes. This could lead to drug candidates with longer half-lives and improved metabolic profiles.
-
Novel Chemical Space: The unique three-dimensional arrangement of functional groups offers a novel scaffold for the design of compounds targeting a variety of biological receptors and enzymes.
Proposed Synthetic Pathway: Dicarbamate Derivatives
A logical starting point for investigation is the synthesis of dicarbamate derivatives, drawing a direct parallel to the synthesis of carisoprodol from its analog.[3]
Caption: Proposed reaction scheme for the synthesis of dicarbamate derivatives of this compound.
Initial Biological Screening
Once synthesized, a panel of dicarbamate derivatives should be subjected to initial in vitro screening to assess their potential biological activity.
-
Cytotoxicity Assays: To determine the general toxicity of the compounds against various cell lines.
-
Receptor Binding Assays: Focusing on CNS targets, given the known activity of related compounds.
-
Metabolic Stability Assays: Using liver microsomes to evaluate the susceptibility of the compounds to metabolic degradation.
Potential Research Area 3: Specialty Chemicals and Formulations
The physicochemical properties of this compound also suggest its utility as a specialty chemical in various formulations.
Plasticizers
Related compounds like 2,2-dimethyl-1,3-propanediol are used as plasticizers.[5] The larger alkyl groups of this compound could offer superior performance in certain polymer matrices, particularly in applications requiring low volatility and high permanence.
Solvents and Humectants
In cosmetics and personal care products, diols are often used as solvents, emollients, and humectants.[6] The increased lipophilicity of this compound could make it an effective solvent for non-polar active ingredients and a valuable component in formulations for skin hydration.
Lubricant Additives
The branched structure and thermal stability of this diol could make it a candidate for evaluation as a component in synthetic lubricants, potentially improving viscosity index and oxidative stability.
Environmental and Toxicological Considerations
A critical aspect of developing any new chemical is a thorough assessment of its environmental fate and toxicological profile. Studies on analogous compounds like 2-methyl-1,3-propanediol have shown low toxicity and inherent biodegradability.[7][8]
Proposed Initial Studies
-
Biodegradability Testing: Standardized tests (e.g., OECD 301F) to determine the rate and extent of biodegradation.
-
Acute Toxicity Studies: To establish the LD50 and assess any immediate health risks.
-
Skin and Eye Irritation Assays: To evaluate its potential as a contact irritant.
The low water solubility and higher molecular weight of this compound compared to its smaller analogs may influence its bioavailability and environmental partitioning, necessitating specific studies for this compound.
Conclusion and Future Outlook
This compound stands as a promising but under-investigated molecule with significant potential across multiple scientific and industrial domains. By leveraging the extensive knowledge base of its structural analogs, researchers can strategically design investigations into its utility in advanced polymers, as a novel scaffold in medicinal chemistry, and as a high-performance specialty chemical. The proposed research pathways outlined in this guide offer a solid foundation for unlocking the full potential of this unique diol. It is imperative that future research also prioritizes a comprehensive evaluation of its environmental and toxicological profile to ensure its responsible development and application.
References
- Vertex AI Search. (2026).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma. (n.d.). [Source name not available].
- Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (2017). [Source name not available].
-
Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]
- Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (n.d.). [Source name not available].
-
Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved from [Link]
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Methodological & Application
Application Note: 2,2-Dipropyl-1,3-propanediol in Polyester Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Architectural Advantage of Hindered Diols in Polyester Design
In the vast landscape of polyester chemistry, the selection of the monomeric building blocks is paramount in dictating the final properties of the polymer. While conventional diols such as ethylene glycol and 1,4-butanediol have led to the widespread success of materials like polyethylene terephthalate (PET), the quest for novel polymers with tailored characteristics necessitates the exploration of more complex monomers.[1] 2,2-Dipropyl-1,3-propanediol, a C9 aliphatic diol, presents a unique structural motif: two propyl groups attached to the central carbon atom of a propane-1,3-diol backbone. This geminal substitution introduces significant steric hindrance, a feature that profoundly influences polymerization kinetics and the ultimate polymer architecture. The incorporation of such a hindered diol is anticipated to disrupt chain packing and reduce crystallinity, potentially leading to polyesters with lower melting points, increased solubility, and enhanced flexibility compared to their linear counterparts.[2] This application note provides a comprehensive guide for researchers and professionals on the utilization of this compound in polyester synthesis, detailing both melt and solution polycondensation protocols, and outlining standard characterization techniques.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Source |
| IUPAC Name | 2,2-dipropylpropane-1,3-diol | [3] |
| CAS Number | 24765-54-6 | [3][4] |
| Molecular Formula | C9H20O2 | [3][4] |
| Molecular Weight | 160.26 g/mol | [4] |
| Appearance | Solid | (analogy with 2,2-diethyl-1,3-propanediol) |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available |
Polyester Synthesis: Strategic Approaches
The synthesis of polyesters from this compound and a suitable dicarboxylic acid (or its ester derivative) can be primarily achieved through polycondensation.[5] This process involves the formation of ester linkages with the concurrent elimination of a small molecule, typically water or a low-boiling alcohol. The two principal methods are melt polycondensation and solution polycondensation.
Melt Polycondensation
This solvent-free method is widely used in industrial polyester production.[6][7] The monomers are heated above their melting points in the presence of a catalyst to initiate polymerization. The reaction is typically carried out in two stages: an initial esterification or transesterification step at atmospheric pressure, followed by a polycondensation step under high vacuum and elevated temperatures to facilitate the removal of byproducts and drive the reaction toward high molecular weight polymer formation.[1]
Causality behind Experimental Choices:
-
High Temperature: Provides the necessary energy to overcome the activation energy of the reaction and maintain the polymer in a molten state for effective mixing.
-
Vacuum: The removal of the condensation byproduct (e.g., water or methanol) is critical to shift the reaction equilibrium towards the formation of high molecular weight polymer, in accordance with Le Chatelier's principle.
-
Catalyst: While the reaction can proceed without a catalyst, common catalysts like antimony(III) oxide, titanium(IV) butoxide, or tin(II) octoate are often used to increase the reaction rate.[1]
Solution Polycondensation
In this method, the monomers are dissolved in a non-reactive solvent, and the polymerization is carried out at a lower temperature compared to melt polycondensation.[8][9][10][] This technique offers better control over the reaction temperature and viscosity.[9][] However, it requires an additional step for solvent removal and recycling, and the achievable molecular weights might be lower due to potential chain transfer reactions with the solvent.[9]
Causality behind Experimental Choices:
-
Solvent Selection: The chosen solvent must be inert to the reactants and capable of dissolving both the monomers and the resulting polymer. High-boiling-point solvents are often preferred to maintain the reaction temperature.
-
Azeotropic Removal of Water: In some cases, a solvent that forms an azeotrope with water (e.g., toluene or xylene) can be used to facilitate the removal of the byproduct.
-
Milder Conditions: The lower reaction temperatures can minimize side reactions and thermal degradation of the polymer.[8]
Experimental Protocols
The following protocols provide a starting point for the synthesis and characterization of a polyester derived from this compound and adipic acid.
Protocol 1: Melt Polycondensation
Materials:
-
This compound (1.0 mol equivalent)
-
Adipic acid (1.0 mol equivalent)
-
Antimony(III) oxide (0.05 mol % relative to adipic acid)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: Add this compound, adipic acid, and antimony(III) oxide to the reaction flask.
-
Inerting the System: Purge the system with nitrogen for at least 30 minutes to remove any oxygen.
-
Esterification: Heat the reaction mixture to 180-200 °C under a slow stream of nitrogen. Water will begin to distill off. Continue this stage for 2-4 hours or until approximately 80-90% of the theoretical amount of water has been collected.
-
Polycondensation: Gradually increase the temperature to 220-240 °C while slowly reducing the pressure to below 1 mmHg.
-
High Vacuum Stage: Maintain the reaction at high temperature and vacuum for another 3-5 hours. The viscosity of the melt will increase significantly.
-
Termination and Recovery: Stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere. The resulting polyester can be recovered by dissolving it in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitating it in a non-solvent (e.g., cold methanol).
-
Drying: Dry the precipitated polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Solution Polycondensation
Materials:
-
This compound (1.0 mol equivalent)
-
Adipoyl chloride (1.0 mol equivalent)
-
Anhydrous pyridine (2.0 mol equivalents, as an acid scavenger)
-
Anhydrous dichloromethane (as solvent)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Ice bath.
Procedure:
-
Reactant Preparation: Dissolve this compound and pyridine in anhydrous dichloromethane in the reaction flask under a nitrogen atmosphere.
-
Monomer Addition: Cool the flask in an ice bath. Add a solution of adipoyl chloride in anhydrous dichloromethane dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate successively with dilute HCl, saturated sodium bicarbonate solution, and water.
-
Polymer Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
Purification: Precipitate the concentrated solution into a large volume of a non-solvent like cold methanol.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40-50 °C.
Characterization of the Synthesized Polyester
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation of the synthesized polyester.[12][13][14]
Protocol:
-
Dissolve 10-15 mg of the polyester in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3).[13]
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR signals: Resonances corresponding to the methylene protons adjacent to the ester oxygen, the methylene protons of the adipate units, and the propyl groups of the diol unit.
-
Expected ¹³C NMR signals: Resonances for the carbonyl carbon of the ester, the carbons of the diol and diacid backbone, and the carbons of the propyl side chains.
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[12]
Protocol:
-
Prepare a dilute solution of the polyester (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF or chloroform).
-
Filter the solution through a 0.22 µm filter before injection.
-
Calibrate the GPC system with polystyrene standards.
-
Analyze the sample to obtain the molecular weight distribution.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal properties of the polyester, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[15][16]
Protocol:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.[15]
-
Heat the sample to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase its thermal history.[15]
-
Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).[15]
-
Reheat the sample to the upper temperature at the same heating rate.[15]
-
The glass transition temperature is determined from the second heating scan as the midpoint of the change in heat capacity.[15] The melting and crystallization temperatures are determined from the peak maxima of the endothermic and exothermic transitions, respectively.[15]
Visualizations
Chemical Structures and Reaction
Caption: Polyester synthesis reaction.
Experimental Workflow
Caption: Experimental workflow diagram.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the polyester can be confirmed by the combination of characterization techniques. NMR will verify the expected chemical structure of the polymer repeating unit. GPC will confirm the formation of a high molecular weight polymer, and DSC will provide insight into the thermal properties, which are expected to be influenced by the unique structure of the this compound monomer. For instance, a lower-than-expected molecular weight from GPC might indicate incomplete removal of byproducts during melt polycondensation or the presence of impurities that act as chain terminators. Similarly, the absence of a distinct melting peak in the DSC thermogram would suggest an amorphous polymer, a likely outcome due to the bulky propyl side groups disrupting chain packing.
References
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Macromolecules. (n.d.). Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. ACS Publications. Retrieved from [Link]
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PubMed. (n.d.). Diglycerol-based polyesters: melt polymerization with hydrophobic anhydrides. Retrieved from [Link]
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CORE. (n.d.). Polyester films obtained by non-catalyzed melt-condensation polymerization of aleuritic (9,10,16-trihydroxyhexadecanoic) acid in. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of polyesters by a modified melt polycondensation of Monomer... Retrieved from [Link]
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RSC Publishing. (2024). High performance long chain polyesters via melt copolymerization of cutin-inspired monomers. RSC Sustainability. Retrieved from [Link]
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MDPI. (n.d.). Effects of Various 1, 3-Propanediols on the Properties of Poly(propylene furandicarboxylate). Retrieved from [Link]
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Wikipedia. (n.d.). Solution polymerization. Retrieved from [Link]
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Science and Education Publishing. (n.d.). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Retrieved from [Link]
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The Essential Chemical Industry. (n.d.). Polyesters. Retrieved from [Link]
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MDPI. (2021). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. Retrieved from [Link]
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Taylor & Francis. (n.d.). Solution polymerization – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. Retrieved from [Link]
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ResearchGate. (2022). Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. Retrieved from [Link]
-
ACS Publications. (2020). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Typical DSC curves of polyester: A DSC cooling scans; B DSC heating... Retrieved from [Link]
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Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of unsaturated polyester and alkyd resins using one‐ and two‐dimensional NMR spectroscopy. Retrieved from [Link]
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ScienceDirect. (n.d.). Preparation and properties of poly(ethylene terephthalate) copolymers with 2,2-dialkyl-1,3-propanediols. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved from [Link]
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Application Notes and Protocols: Enhancing Polymer Flexibility with 2,2-Dipropyl-1,3-propanediol
Introduction: Overcoming Polymer Brittleness
In the realm of materials science and drug development, the mechanical properties of polymers are paramount. While valued for their strength and stability, many polymers suffer from inherent brittleness, limiting their application in technologies that require flexibility and durability. This guide provides an in-depth exploration of how 2,2-dipropyl-1,3-propanediol, a unique branched diol, can be strategically employed to overcome these limitations. By serving as a monomer in polyester synthesis, it disrupts polymer chain packing, thereby enhancing flexibility.
The introduction of bulky side groups into a polymer backbone is a well-established strategy to increase segmental mobility and lower the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2] this compound, with its two propyl groups attached to the central carbon of a propane-1,3-diol structure, offers a significant steric hindrance that can effectively disrupt the crystalline packing of polymer chains. This disruption leads to a more amorphous polymer structure with increased free volume, allowing for greater chain movement and, consequently, enhanced flexibility.[3]
This application note will detail the mechanism of action, provide step-by-step protocols for polyester synthesis and characterization, and present expected outcomes, empowering researchers to harness the potential of this compound in their polymer formulations.
Mechanism of Action: How this compound Imparts Flexibility
The primary mechanism by which this compound enhances polymer flexibility is through the introduction of steric bulk into the polymer backbone. When copolymerized with a dicarboxylic acid, the diol's two propyl groups act as bulky side chains that prevent the polymer chains from packing in an orderly, crystalline fashion.[3] This leads to a more amorphous polymer with a lower degree of crystallinity.
Key Effects:
-
Increased Free Volume: The bulky propyl groups create more space between the polymer chains, increasing the free volume. This allows for greater segmental motion, which is essential for flexibility.[4]
-
Lowered Glass Transition Temperature (Tg): The increased chain mobility results in a lower glass transition temperature. A polymer with a Tg below its use temperature will exhibit flexible, rubbery behavior.[5][6]
-
Reduced Crystallinity: The irregular structure introduced by the branched diol disrupts the formation of crystalline domains, leading to a more amorphous and consequently more flexible material.
The following diagram illustrates the conceptual difference in chain packing between a linear polyester and one incorporating this compound.
Caption: Disruption of polymer chain packing by this compound.
Experimental Protocols
This section provides detailed protocols for the synthesis of a flexible polyester using this compound and its subsequent characterization.
Protocol 1: Synthesis of a Flexible Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and a linear dicarboxylic acid, such as adipic acid. The melt polycondensation method is a common and effective way to produce high molecular weight polyesters.[7][8]
Materials:
-
Adipic acid (C6H10O4)
-
Esterification catalyst (e.g., tin(II) octoate or titanium(IV) butoxide)
-
Nitrogen gas (high purity)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Distillation head and condenser
-
Vacuum pump
Procedure:
-
Monomer Charging: In a clean and dry three-neck round-bottom flask, add equimolar amounts of this compound and adipic acid.
-
Catalyst Addition: Add the esterification catalyst to the flask. A typical catalyst concentration is 0.05-0.1 mol% relative to the dicarboxylic acid.
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and receiving flask. Purge the system with nitrogen for 15-20 minutes to remove any oxygen.
-
Esterification Stage:
-
Heat the reaction mixture to 180-200°C under a slow stream of nitrogen.
-
Maintain this temperature and continue stirring. Water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask.
-
Monitor the reaction progress by measuring the amount of water collected. The esterification stage is typically complete when approximately 80-90% of the theoretical amount of water has been collected (usually after 2-4 hours).
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This will help to remove the remaining water and drive the polymerization reaction to completion.
-
Continue the reaction under high vacuum for another 2-4 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester increases.
-
-
Polymer Recovery:
-
Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed from the flask. Depending on its properties, it may be a viscous liquid or a solid at room temperature.
-
Caption: Workflow for polyester synthesis via melt polycondensation.
Protocol 2: Characterization of Polymer Flexibility
To quantify the improvement in flexibility, a series of characterization techniques should be employed.
A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
DSC is a powerful technique for determining the thermal transitions of a polymer, including the glass transition temperature.[11][12] A lower Tg is indicative of a more flexible polymer at a given temperature.[2]
Procedure:
-
Sample Preparation: Prepare a small sample of the synthesized polyester (5-10 mg) and place it in an aluminum DSC pan.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected Tg.
-
Heat the sample again at a controlled rate (e.g., 10°C/min).
-
-
Data Analysis: The glass transition will appear as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.[1]
B. Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties
DMA provides detailed information about the viscoelastic properties of a material, including the storage modulus (a measure of stiffness) and the loss modulus (a measure of energy dissipation).[6] The peak of the tan delta (loss modulus/storage modulus) curve is a sensitive indicator of the glass transition temperature.[13]
Procedure:
-
Sample Preparation: Prepare a rectangular film or bar of the synthesized polyester with defined dimensions.
-
DMA Analysis:
-
Mount the sample in the DMA instrument using a suitable clamping geometry (e.g., tensile or three-point bending).
-
Apply a sinusoidal strain to the sample at a fixed frequency.
-
Measure the resulting stress and the phase lag between the stress and strain as a function of temperature.
-
-
Data Analysis: Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The peak of the tan delta curve provides a precise measurement of the Tg. A lower storage modulus at a given temperature indicates greater flexibility.[14]
C. Tensile Testing for Mechanical Properties
Tensile testing provides fundamental information about a material's strength and ductility, including its tensile modulus (stiffness), tensile strength, and elongation at break (a measure of how much it can stretch before breaking).[15][16][17] An increase in elongation at break is a direct indicator of enhanced flexibility.
Procedure:
-
Sample Preparation: Prepare dog-bone shaped specimens of the synthesized polyester according to a standard method such as ASTM D882 for thin films.[18][19]
-
Tensile Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Pull the specimen at a constant rate of extension until it fractures.
-
-
Data Analysis: Record the load and extension data to generate a stress-strain curve. From this curve, determine the tensile modulus, tensile strength, and elongation at break.
Expected Results and Data Presentation
The incorporation of this compound into a polyester is expected to significantly alter its thermal and mechanical properties. The following tables summarize the anticipated changes compared to a polyester synthesized with a linear diol of similar chain length (e.g., 1,3-propanediol).
Table 1: Expected Thermal Properties
| Property | Polyester with 1,3-Propanediol | Polyester with this compound |
| Glass Transition Temperature (Tg) (°C) | Higher (e.g., 40-60°C) | Lower (e.g., 10-30°C) |
| Crystallinity (%) | Higher | Lower |
Table 2: Expected Mechanical Properties
| Property | Polyester with 1,3-Propanediol | Polyester with this compound |
| Tensile Modulus (MPa) | Higher | Lower |
| Tensile Strength (MPa) | Higher | Lower |
| Elongation at Break (%) | Lower | Higher |
Conclusion
This compound presents a compelling option for researchers and scientists seeking to enhance the flexibility of polymers, particularly polyesters. Its unique branched structure effectively disrupts polymer chain packing, leading to a more amorphous material with a lower glass transition temperature and improved ductility. The protocols outlined in this application note provide a robust framework for the synthesis and characterization of these flexible polymers. By understanding and applying these principles, researchers can tailor the mechanical properties of polymers to meet the demands of a wide range of applications, from flexible packaging and medical devices to advanced drug delivery systems.
References
-
Takasu, A., et al. (2000). Synthesis of Aliphatic Polyesters by Direct Polyesterification of Dicarboxylic Acids with Diols under Mild Conditions Catalyzed by Reusable Rare-Earth Triflate. Macromolecules, 33(25), 9335-9338. [Link]
-
TA Instruments. (n.d.). Introduction to Dynamic Mechanical Analysis and its Application to Testing of Polymer Solids. [Link]
-
Shalabi, K., & El-Sabbagh, S. (2014). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Applied Polymer Science, 131(19). [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers. [Link]
-
Yokozawa, T., & Suzuki, K. (2014). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Journal of Polymer Science Part A: Polymer Chemistry, 52(16), 2251-2259. [Link]
-
Chemistry For Everyone. (2023, June 2). How Does DSC Determine The Glass Transition Temperature Of Polymers? [Video]. YouTube. [Link]
-
Kricheldorf, H. R., & Jonté, J. M. (1983). New polymer syntheses, 4. Polyesters from diols and dicarboxylic acids. Polymer Bulletin, 9(6-7), 276-283. [Link]
-
University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. [Link]
-
Gu, X., et al. (2019). Challenge and solution of characterizing glass transition temperature for conjugated polymers by differential scanning calorimetry. Journal of Polymer Science Part B: Polymer Physics, 57(21), 1435-1443. [Link]
-
Vilela, C., et al. (2014). Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols. Polymers, 6(5), 1179-1210. [Link]
-
ASTM International. (2018). D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting. [Link]
-
ZwickRoell. (n.d.). ASTM D882| film tensile test. [Link]
-
EAG Laboratories. (n.d.). Characterization of Polymers using Dynamic Mechanical Analysis (DMA). [Link]
-
Intertek. (n.d.). Tensile Properties (Sheet) ASTM D882. [Link]
-
University of Southern Mississippi. (n.d.). Differential Scanning Calorimetry. Polymer Science Learning Center. [Link]
-
ADMET. (n.d.). ASTM D882 Thin Plastic Film Tensile Testing. [Link]
-
Micom Laboratories. (n.d.). ASTM D882 Tensile Testing of Thin Plastic Sheeting Lab ISO25. [Link]
-
Stable Micro Systems. (n.d.). Measure flexibility/bending force. [Link]
-
Stable Micro Systems. (n.d.). Polymer Testing. [Link]
-
Chemistry For Everyone. (2023, August 7). What Is Polymer Flexural Strain? [Video]. YouTube. [Link]
-
EUROLAB. (n.d.). Flexibility Bending Strength Tests. [Link]
-
Element. (n.d.). Understanding Polymer Behavior: A Q&A on Dynamic Mechanical Analysis (DMA). [Link]
-
Wikipedia. (n.d.). Dynamic mechanical analysis. [Link]
-
University of Stuttgart. (n.d.). Dynamical-Mechanical Analysis (DMA) of polymers. [Link]
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Wang, Z., et al. (2022). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Applied Polymer Materials, 4(9), 6725-6734. [Link]
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Ryszkowska, J., et al. (2021). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Polymers, 13(15), 2441. [Link]
-
UBE Corporation. (2017). Polycarbonate diols to produce elastic polyurethane foams - A method of immobilization of carbon dioxide into a polymer structure. ResearchGate. [Link]
-
Vilela, C., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. Semantic Scholar. [Link]
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-
Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). [Link]
-
Wang, Y., et al. (2021). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. Polymers, 13(2), 241. [Link]
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Application Note: Synthesis and Characterization of Novel Polyurethanes Utilizing 2,2-Dipropyl-1,3-propanediol as a Chain Extender
Introduction: Engineering Polyurethane Properties with Sterically Hindered Chain Extenders
Polyurethanes (PUs) are a highly versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and high-performance coatings.[1] This adaptability stems from their segmented block copolymer structure, consisting of alternating soft and hard segments. The soft segments, typically high-molecular-weight polyols, impart flexibility and elastomeric properties, while the hard segments, formed by the reaction of a diisocyanate with a low-molecular-weight chain extender, provide strength, toughness, and thermal stability through physical crosslinking.[2]
The choice of the chain extender is a critical determinant of the final properties of the polyurethane.[2][3] Small diols are commonly employed to build up the hard segments. The structure of this diol dictates the packing efficiency, hydrogen bonding density, and overall morphology of the hard domains, which in turn significantly influences the mechanical and thermal properties of the polymer.[2][4]
This application note details the synthesis and characterization of a novel polyurethane system utilizing 2,2-Dipropyl-1,3-propanediol as a chain extender. The bulky propyl groups at the C2 position of this diol are hypothesized to introduce significant steric hindrance, disrupting the regular packing of the hard segments. This disruption is expected to lead to a more amorphous hard phase, potentially resulting in polymers with enhanced flexibility, lower modulus, and altered thermal transitions compared to polyurethanes synthesized with linear diols like 1,4-butanediol.
We present a detailed, step-by-step protocol for the synthesis of these unique polyurethanes via a two-step prepolymer method. Furthermore, we outline a comprehensive characterization workflow to elucidate the structure-property relationships imparted by the this compound chain extender. This guide is intended for researchers and scientists in polymer chemistry and materials science, as well as drug development professionals exploring novel polymeric materials for various applications.
Chemical Reaction Mechanism
The synthesis of polyurethane is a step-growth polymerization based on the nucleophilic addition of a hydroxyl group (-OH) to an isocyanate group (-NCO).[5][6] The reaction proceeds through the formation of a urethane linkage. In this protocol, a two-step method is employed. First, a prepolymer is formed by reacting a diisocyanate with a polyol. Subsequently, the chain extender, this compound, is introduced to react with the remaining isocyanate groups, thereby forming the final high-molecular-weight polyurethane.
The overall reaction is depicted below:
Caption: Polyurethane synthesis via the prepolymer method.
The mechanism of urethane formation can be catalyzed by various compounds, such as tertiary amines or organometallic catalysts.[7][8] These catalysts can activate either the alcohol or the isocyanate, facilitating the nucleophilic attack.[7]
Experimental Protocol
This protocol describes the synthesis of a polyurethane elastomer using a polyester polyol (polycaprolactone diol), an aromatic diisocyanate (4,4'-methylenebis(phenyl isocyanate)), and this compound as the chain extender.
Materials
| Material | Supplier | CAS Number | Notes |
| Polycaprolactone (PCL) diol, Mn ~2000 g/mol | Sigma-Aldrich | 24980-41-4 | Dried under vacuum at 80°C for 24 hours prior to use. |
| 4,4'-Methylenebis(phenyl isocyanate) (MDI) | Sigma-Aldrich | 101-68-8 | Used as received. |
| This compound | Advanced ChemBlocks | 24765-54-6[9] | Dried over molecular sieves. |
| Dibutyltin dilaurate (DBTDL) | Sigma-Aldrich | 77-58-7 | Catalyst, used as a 1% solution in dry toluene. |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | 68-12-2 | Anhydrous, used as the reaction solvent. |
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with a temperature controller
-
Vacuum oven
-
Glass casting plates
-
Mechanical testing apparatus
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Synthesis Procedure
Step 1: Prepolymer Synthesis
-
Set up the reaction apparatus in a fume hood and ensure all glassware is thoroughly dried.
-
Charge the three-neck flask with PCL diol (e.g., 0.1 mol) and anhydrous DMF.
-
Heat the mixture to 60°C under a gentle stream of nitrogen while stirring until the PCL is completely dissolved and homogenous.
-
Add MDI (e.g., 0.2 mol) to the flask. The NCO:OH ratio should be approximately 2:1.
-
Add a catalytic amount of DBTDL solution (e.g., 0.05 wt% of total reactants).
-
Increase the reaction temperature to 80°C and allow the reaction to proceed for 2-3 hours. The progress can be monitored by FTIR by observing the disappearance of the -OH peak and the presence of the -NCO peak.
Step 2: Chain Extension
-
Dissolve this compound (e.g., 0.1 mol) in a minimal amount of anhydrous DMF.
-
Cool the prepolymer solution to 60°C.
-
Slowly add the chain extender solution to the prepolymer with vigorous stirring.
-
A significant increase in viscosity will be observed. Continue stirring for an additional 1-2 hours at 60-70°C to ensure complete reaction.
Step 3: Casting and Curing
-
Pour the viscous polyurethane solution onto a pre-heated, level glass plate.
-
Place the cast film in a vacuum oven at 80°C for 24 hours to remove the solvent and cure the polymer.
-
After curing, allow the film to cool to room temperature before carefully peeling it from the glass plate.
-
Post-cure the film at room temperature for at least 7 days before characterization to ensure consistent properties.
Characterization Workflow
A systematic characterization of the synthesized polyurethane is crucial to understand the impact of the this compound chain extender.
Caption: Workflow for polyurethane characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the formation of the urethane linkage and the completion of the reaction.
-
Procedure: A small piece of the polyurethane film is analyzed using an FTIR spectrometer in attenuated total reflectance (ATR) mode.
-
Expected Observations:
-
Disappearance of the strong, broad -OH stretching band from the polyol (around 3300-3500 cm⁻¹).
-
Disappearance of the sharp -NCO stretching peak from the isocyanate (around 2270 cm⁻¹).
-
Appearance of a new N-H stretching band (around 3300 cm⁻¹) and a C=O stretching band (around 1700-1730 cm⁻¹) characteristic of the urethane group.[10]
-
Thermal Analysis: DSC and TGA
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the soft and hard segments, and any melting transitions (Tm) of crystalline domains.
-
Procedure: A small sample (5-10 mg) is heated under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
-
Expected Impact of this compound: The bulky propyl groups are expected to disrupt the packing of the hard segments, potentially leading to a less defined or absent Tm for the hard segment and a higher degree of phase mixing, which could be observed as a shift in the Tg of the soft segment.[11]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polyurethane.
-
Procedure: A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the weight loss as a function of temperature is recorded.
-
Expected Observations: The degradation profile will likely show a multi-step process, corresponding to the decomposition of the hard and soft segments.
-
Mechanical Properties
-
Purpose: To quantify the impact of the novel chain extender on the bulk mechanical performance of the polyurethane.
-
Procedure: Dumbbell-shaped specimens are cut from the cast film and tested according to ASTM D3574 standards for tensile strength, elongation at break, and Young's modulus.[12][13]
-
Hypothesized Outcome: Due to the anticipated disruption of the hard segment packing, it is expected that polyurethanes made with this compound will exhibit lower tensile strength and modulus but higher elongation at break compared to analogues made with linear chain extenders like 1,4-butanediol.
Expected Data and Interpretation
The following table summarizes the anticipated properties of a polyurethane synthesized with this compound (DPPD) in comparison to a conventional polyurethane synthesized with 1,4-butanediol (BDO) as the chain extender.
| Property | PU-BDO (Control) | PU-DPPD (Experimental) | Rationale for Expected Difference |
| FTIR | |||
| N-H Stretch (cm⁻¹) | ~3320 | ~3325 | Minor shift due to altered hydrogen bonding environment. |
| C=O Stretch (cm⁻¹) | ~1730 (H-bonded), ~1705 (free) | Predominantly ~1705 | Reduced hydrogen bonding in the hard segments due to steric hindrance from propyl groups. |
| Thermal Properties | |||
| Soft Segment Tg (°C) | -45 | -40 | Potential for increased phase mixing. |
| Hard Segment Tm (°C) | 140-160 | Absent or significantly broadened/depressed | Disruption of hard segment crystallinity by bulky propyl groups.[11] |
| Decomposition Temp. (Td, 5% wt. loss, °C) | ~320 | ~310 | Potentially slightly lower due to less ordered structure. |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 35 | 20 | Reduced hard segment cohesion. |
| Elongation at Break (%) | 500 | 700 | Increased chain mobility in the amorphous hard domains. |
| Young's Modulus (MPa) | 50 | 25 | Lower stiffness due to reduced physical crosslinking. |
Troubleshooting and Scientific Insights
-
Incomplete Reaction: If the final polymer is tacky or has low molecular weight, ensure all reactants and the solvent are rigorously dried. Water will react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and CO2, leading to foaming and chain termination.[1] The hydroxyl number of the polyol should also be accurately determined.[14]
-
Gelation: Premature gelation can occur if the reaction temperature is too high or the catalyst concentration is excessive. The addition of the chain extender should be done slowly and with efficient stirring to ensure homogenous mixing.
-
Causality of Property Changes: The observed differences in mechanical and thermal properties between a DPPD-based polyurethane and a BDO-based polyurethane can be directly attributed to the steric hindrance imparted by the gem-dipropyl groups. This steric bulk prevents the close packing of the polymer chains that is necessary for the formation of well-ordered, crystalline hard domains. This, in turn, reduces the degree of physical crosslinking and alters the phase separation behavior, leading to a softer, more flexible material.
Conclusion
The use of this compound as a chain extender in polyurethane synthesis offers a promising route to novel materials with tailored properties. The steric hindrance introduced by the propyl groups provides a powerful tool for disrupting hard segment crystallinity, leading to polyurethanes with potentially enhanced flexibility and elasticity. The protocols and characterization workflows detailed in this application note provide a robust framework for researchers to explore this and other sterically hindered chain extenders to further expand the vast landscape of polyurethane materials.
References
-
Polyurethane Foam Association. (n.d.). Industry Standards. Retrieved from [Link]
-
DDL, Inc. (n.d.). ASTM D3574 Polyurethane Foam Testing. Retrieved from [Link]
- Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(19), 6967–6975.
-
ASTM International. (2021). Standard Test Methods for Testing Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols (ASTM D4274-21). Retrieved from [Link]
-
SprayFoam Magazine. (n.d.). Polyurethane Foam ASTM Test Methods. Retrieved from [Link]
- Cheikh, W., Rózsa, Z., Fejes, Z., Kuki, Á., Nagy, T., Zsuga, M., & Kéki, S. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1572.
- da Silva, A. F., Lazzari, L. K., de Oliveira, R. V. B., & da Silva, S. M. L. (2020). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Lume UFRGS.
-
ASTM International. (2023). Standard Test Method for Polyurethane Raw Materials: Determination of Acidity in Low-Acidity Aromatic Isocyanates and Polyurethane Prepolymers (ASTM D5629-23). Retrieved from [Link]
- Szycher, M. (2012). Analytical characterization of polyurethanes. In Szycher's Handbook of Polyurethanes, Second Edition (pp. 837-881). CRC press.
-
Fiveable. (n.d.). Step-growth polymerization. Retrieved from [Link]
- Dove, A. P., & Sutti, A. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Macromolecules, 48(10), 3147–3159.
-
American Chemical Society. (2021). Introduction to Polyurethane Chemistry. Retrieved from [Link]
- Satti, A. J., Donohue, D. R., & Heise, A. (2017). Application of modified amino acid-derived diols as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. ACS Sustainable Chemistry & Engineering, 5(7), 6265–6273.
- Macosko, C. W., & Benjamin, E. B. (2016). Chain growth polymerization mechanism in polyurethane-forming reactions. Polymer Chemistry, 7(3), 539-545.
- A-gül, G., Ta-tan, H., & Avcı, E. (2018). Synthesis of biodegradable polyurethanes chain-extended with (2 S )-bis(2-hydroxypropyl) 2-aminopentane dioate. Journal of Applied Polymer Science, 135(6), 45764.
- Abraham, G. A., Pedemonte, E. A., & Valenti, M. (2008). Segmented poly(esterurethane urea)s from novel urea-diol chain extenders: synthesis, characterization and in vitro biological properties.
- Wang, D., Zhang, H., & Li, Y. (2021). Applications of characterization methods in polyurethane materials: analysis of microphase-separated structures. RSC advances, 11(52), 32986–32997.
-
Wikipedia. (n.d.). Step-growth polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). ANALYTICAL CHARACTERIZATION OF POLYURETHANES. Retrieved from [Link]
-
Fluence Analytics. (n.d.). Characterizing Polyurethane Polymerizations with ACOMP. Retrieved from [Link]
-
Polymer Science Learning Center. (n.d.). Making Polyurethanes. Retrieved from [Link]
- Sivasamy, S., & Kandasamy, S. (2018). Characterisation of Polyurethane Coatings Using Thermoanalytical Techniques. Journal of materials science and chemical engineering, 6(1), 1-13.
-
JoVE. (2023). Step-Growth Polymerization: Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Cast Molded Polyurethane Elastomer Prepared by Using Aromatic Diol as a Chain Extender. Retrieved from [Link]
-
ResearchGate. (2020). SYNTHESIS OF THERMOPLASTIC POLYURETHANE USING AROMATIC DIOLS AS A CHAIN EXTENDER AND DEVELOPMENT OF ADHESIVE COMPOSITIONS BASED ON IT. Retrieved from [Link]
- Kim, H. J., Park, S. H., Kim, S. H., & Lee, J. Y. (2021). Rationally Designed Eugenol-Based Chain Extender for Self-Healing Polyurethane Elastomers. ACS omega, 6(45), 30467–30475.
-
ResearchGate. (n.d.). Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. Retrieved from [Link]
-
DTIC. (n.d.). Ultimate Tensile Properties of Segmented Polyurethane Elastomers. Factors Leading to Reduced Properties for Polyurethanes Based. Retrieved from [Link]
- Chen, Y. C., Lin, Y. C., & Chen, W. C. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. Polymers, 13(2), 263.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved from [Link]
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PCI Magazine. (2023). Evaluation of 1,3-Propanediol-Based Polyester and Polyether Polyols in Polyurethane Water Dispersions. Retrieved from [Link]
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Harbor Freight Tools. (n.d.). Harbor Freight Tools Coupons. Retrieved from [Link]
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,2-Dipropyl-1,3-propanediol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, two-step experimental protocol for the synthesis of 2,2-Dipropyl-1,3-propanediol, a valuable building block in medicinal chemistry and materials science. The synthesis involves the dialkylation of diethyl malonate to form diethyl 2,2-dipropylmalonate, followed by its reduction to the target diol. This guide emphasizes the causality behind experimental choices, self-validating quality control checkpoints, and rigorous safety procedures.
Introduction: The Significance of Substituted 1,3-Propanediols
2,2-disubstituted-1,3-propanediols are crucial structural motifs in a variety of chemical contexts. Their gem-dialkyl substitution at the C2 position imparts unique conformational rigidity and steric hindrance, properties that are highly sought after in the design of novel polymers, plasticizers, and pharmaceutical intermediates. Specifically, this compound serves as a precursor for more complex molecules where its diol functionality allows for further chemical transformations.
The synthetic route detailed herein was chosen for its reliability and scalability, proceeding through a well-established malonic ester synthesis followed by a powerful reduction of the resulting diester. This approach offers high yields and a pure final product upon careful execution and purification.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two primary stages:
-
Step 1: Synthesis of Diethyl 2,2-dipropylmalonate. This step involves the dialkylation of diethyl malonate with a suitable propyl halide in the presence of a strong base.
-
Step 2: Reduction of Diethyl 2,2-dipropylmalonate. The purified diester is then reduced to the corresponding 1,3-propanediol using a potent reducing agent.
Caption: Simplified reaction mechanisms for the synthesis of this compound.
Safety and Waste Disposal
-
Sodium Metal: Reacts violently with water. Handle with care and in a dry environment.
-
1-Bromopropane: Is a hazardous substance. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Lithium Aluminum Hydride: Is extremely reactive with water and moisture, producing flammable hydrogen gas. [1][2][3][4]It is also corrosive. All work with LiAlH₄ must be conducted in a fume hood under an inert atmosphere, and appropriate PPE (fire-retardant lab coat, safety glasses, and gloves) must be worn. A Class D fire extinguisher should be readily available.
-
Waste Disposal: All organic waste should be collected in a designated container. The aluminum salts generated during the LiAlH₄ workup should be disposed of in accordance with local regulations for inorganic waste.
References
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]
-
PrepChem.com. Synthesis of diethyl (dipropylamino)malonate. [Link]
-
Organic Syntheses. diethyl acetamidomalonate. [Link]
-
Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. [Link]
-
ACS Omega. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
-
Organic Chemistry Portal. 1,3-Diol synthesis by addition and hydration. [Link]
- Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 23, 2241-2247.
-
National Center for Biotechnology Information. (2023). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. [Link]
-
Synlett. (2012). Facile reduction of malonate derivatives using NaBH4/Br2: an efficient route to 1,3-diols. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Understanding Diethyl Dipropylmalonate: Properties and Synthesis for Industry. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
NJ.gov. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]
-
National Institute of Standards and Technology. 1,3-Propanediol - the NIST WebBook. [Link]
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ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: aluminium lithium hydride. [Link]
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ResearchGate. Purification of diols from aqueous and organic systems in comparison. [Link]
-
Organic-Reaction.com. Ester to Alcohol - Common Conditions. [Link]
-
ResearchGate. Why some esters can be reduced by sodium borohydride?. [Link]
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Princeton EHS. Lithium Aluminum Hydride. [Link]
-
Biological Magnetic Resonance Bank. 1,3-Propanediol at BMRB. [Link]
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
- Google Patents.
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MDPI. Elaboration and Characterization of New Polyurethane-Based Biocomposites from Jojoba Oil and Alfa Cellulose Fibers. [Link]
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University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
YouTube. Propanol's H-NMR Spectra: 4 Peaks Explained. [Link]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4. [Link]
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GC-MS analysis protocol for 2,2-Dipropyl-1,3-propanediol purity
Application Note: GC-MS-08A
Quantitative Purity Assessment of 2,2-Dipropyl-1,3-propanediol Using Gas Chromatography-Mass Spectrometry Following Silylation
Abstract
This application note presents a robust and validated protocol for the determination of purity for this compound, a key intermediate in various chemical syntheses. Direct gas chromatographic analysis of polar diols is often hampered by poor peak shape and low volatility. To overcome these challenges, this method employs a silylation derivatization step, converting the polar hydroxyl groups into more volatile and thermally stable trimethylsilyl (TMS) ethers.[1] The subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent chromatographic resolution and definitive peak identification, enabling accurate purity assessment. The protocol details sample preparation, derivatization, instrument parameters, and data analysis, offering a comprehensive guide for researchers and quality control analysts in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
This compound (MW: 160.25 g/mol ) is a substituted diol with applications in the synthesis of polymers, plasticizers, and pharmaceutical agents.[2] The purity of this raw material is critical as impurities can affect reaction kinetics, product yield, and the safety profile of the final product. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for purity analysis.
However, the two primary hydroxyl groups in this compound render the molecule highly polar. This polarity leads to strong interactions with the stationary phase of many GC columns, resulting in significant peak tailing and potential analyte loss. Furthermore, the relatively low volatility requires high inlet temperatures, which can cause on-column degradation.
To mitigate these issues, a derivatization step is essential.[3] This protocol utilizes silylation, a common and effective technique where active hydrogen atoms in hydroxyl groups are replaced by a trimethylsilyl (TMS) group.[4] This process, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), drastically reduces the polarity of the analyte, increasing its volatility and thermal stability. The resulting TMS-ether derivative exhibits superior chromatographic behavior, yielding sharp, symmetrical peaks and enabling precise quantification.
Analytical Workflow Overview
The entire analytical process, from sample preparation to final data analysis, is designed to be systematic and self-validating. The workflow ensures that each step contributes to the accuracy and reliability of the final purity value.
Figure 1: Overall workflow for the GC-MS purity analysis of this compound.
Materials, Reagents, and Instrumentation
| Item | Grade/Specification | Supplier Example | Rationale for Use |
| This compound | Reference Standard (>99.5%) | Sigma-Aldrich | For calibration and system suitability. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization Grade | Thermo Scientific | Silylating agent; TMCS acts as a catalyst. |
| Pyridine | Anhydrous, >99.8% | MilliporeSigma | Polar aprotic solvent, dissolves the diol and scavenges HCl byproduct. |
| Tetradecane | >99% Purity | Alfa Aesar | Internal Standard (ISTD) for improved quantitative precision. |
| Hexane | HPLC Grade | Fisher Scientific | Used for cleaning and rinsing. |
| GC Vials | 2 mL, Amber, with PTFE/Silicone septa | Agilent Technologies | Inert and provides a secure seal. |
A standard Gas Chromatograph equipped with a Mass Selective Detector is required. The parameters below are provided as a validated starting point and may be adapted for other equivalent systems.
| Parameter | Setting | Scientist's Note (The "Why") |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral library matching capabilities. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar (5% phenyl-methylpolysiloxane) column provides excellent separation for the non-polar TMS-derivatized analytes. |
| Injector | Split/Splitless | |
| Mode | Split (50:1) | A split injection prevents column overloading and ensures sharp peaks for a high-concentration purity analysis. |
| Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas, provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and separation. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 2 min | Starts below the boiling point of the solvent and allows for good initial focusing on the column. |
| Ramp | 15 °C/min to 280 °C | A moderate ramp rate ensures good separation of the main component from any potential impurities. |
| Final Hold | Hold at 280 °C for 5 min | Ensures that all heavier components are eluted from the column before the next run. |
| MS Detector | ||
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature to prevent contamination.[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the derivatized analyte and potential impurities. |
| Solvent Delay | 4.0 min | Prevents the high concentration of solvent and derivatizing agent from reaching and saturating the MS detector. |
Detailed Experimental Protocol
-
Internal Standard Stock (ISTD): Accurately weigh ~50 mg of Tetradecane into a 50 mL volumetric flask. Dissolve and dilute to volume with Pyridine to create a 1 mg/mL stock solution.
-
Reference Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add 5.0 mL of the ISTD stock solution to the flask. Dilute to the 10 mL mark with Pyridine. This results in a standard concentration of ~1 mg/mL for the analyte and 0.5 mg/mL for the ISTD.
-
Test Sample Solution: Prepare the test sample in the same manner as the Reference Standard, using ~10 mg of the sample to be analyzed.
Scientist's Note: Using an anhydrous solvent like pyridine is crucial as water will readily react with the BSTFA derivatizing agent, reducing its efficiency and potentially creating unwanted side products.[6]
-
Transfer 100 µL of the prepared solution (from Step 1) into a 2 mL autosampler vial.
-
Add 200 µL of BSTFA (+1% TMCS) to the vial.
-
Immediately cap the vial tightly and vortex for 10 seconds.
Causality: A tight seal is critical to prevent the loss of the volatile derivatizing agent and to protect it from atmospheric moisture during heating.
-
Place the vial in a heating block or oven at 70 °C for 30 minutes to ensure the derivatization reaction goes to completion.
-
After heating, allow the vial to cool completely to room temperature before placing it in the autosampler tray.
-
System Equilibration: Before analysis, perform at least one blank injection (e.g., derivatized pyridine) to condition the column and ensure the system is free from contaminants.
-
System Suitability Test (SST): Inject 1 µL of the derivatized Reference Standard solution.
-
Acceptance Criteria:
-
The peak for the di-TMS-2,2-Dipropyl-1,3-propanediol should be symmetrical (Tailing Factor between 0.9 and 1.5).
-
The retention time should be stable and reproducible (RSD < 0.5% for 5 replicate injections).
-
Trustworthiness: The SST is a self-validating step. It confirms that the chromatographic system is performing correctly before analyzing valuable samples, ensuring the integrity of the generated data.
-
-
Sample Analysis: Once the system passes the SST, inject 1 µL of each prepared and derivatized sample solution.
-
Peak Identification: Identify the peak corresponding to the di-TMS-derivative of this compound by comparing its retention time and mass spectrum to that of the injected Reference Standard. The mass spectrum should show characteristic fragments. The molecular ion (M+) of the di-TMS derivative (C15H36O2Si2) is m/z 304.4, though it may be low in abundance. A prominent fragment is typically [M-15]+ at m/z 289, corresponding to the loss of a methyl group.
-
Integration: Integrate the peak area of the main component and all other impurity peaks in the chromatogram. Exclude the solvent peak and peaks related to the derivatizing agent.
-
Purity Calculation: Calculate the purity of the sample using the area percent normalization method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Scientist's Note: Area percent normalization is a straightforward and common method for purity assessment when the response factors of the impurities are assumed to be similar to the main component. For higher accuracy, especially for known impurities, a relative response factor should be determined using certified standards of those impurities.
References
-
Casazza, J. P., et al. (2010). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. PubMed. Available at: [Link][7]
-
Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC INTERNATIONAL. Available at: [Link][8]
-
International Organisation of Vine and Wine. Method of determination of 1,2-propanediol and 2,3-butanediol. OIV. Available at: [Link][5]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link][2]
-
Chromatography Forum. cis-diol derivatization. Chromatography Forum. Available at: [Link][6]
-
Chromatography Forum. derivatization of 1,2 diols. Chromatography Forum. Available at: [Link][4]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. Available at: [Link][3]
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Thermal Characterization of High-Performance Polyesters: Unraveling the Influence of 2,2-Dipropyl-1,3-propanediol using Differential Scanning Calorimetry
An Application Note from the Senior Scientist's Desk
Application Note: DSC-022
Abstract
This application note provides a comprehensive guide to the thermal analysis of polymers incorporating the 2,2-Dipropyl-1,3-propanediol monomer unit, utilizing Differential Scanning Calorimetry (DSC). The unique sterically hindered structure of this diol imparts significant changes to the thermal properties of polyesters, notably affecting the glass transition temperature (T_g), crystallization behavior, and melting temperature (T_m). We present a detailed experimental protocol, a guide to data interpretation, and an exploration of the underlying structure-property relationships. This document is intended for researchers and scientists in polymer chemistry, materials science, and drug development who seek to understand and control the thermal behavior of advanced polymeric materials.
Introduction: The Role of Molecular Architecture in Polymer Properties
Differential Scanning Calorimetry (DSC) is an indispensable thermal analysis technique that measures the heat flow into or out of a material as a function of temperature or time.[1][2] It is exceptionally powerful for studying the thermal transitions of polymers, which govern their processing conditions, mechanical performance, and end-use applications.[3][4] Key polymer transitions such as the glass transition (T_g), crystallization (T_c), and melting (T_m) are readily identified and quantified by DSC.[5][6]
In the rational design of novel polymers, the choice of monomer is paramount. The incorporation of diols with bulky side groups is a well-established strategy to modify the thermal and mechanical properties of polyesters. This compound, a derivative of neopentyl glycol, is a monomer of particular interest. Its symmetric, geminal dipropyl groups at the C2 position introduce significant steric hindrance along the polymer backbone.
Why is this structure important?
The two propyl groups act like molecular "speed bumps," severely restricting the rotational freedom of the polymer chains. This has profound consequences:
-
Hindered Chain Packing: The bulky groups disrupt the ability of polymer chains to pack into tightly ordered, crystalline lattices. This tends to favor amorphous morphologies.[7]
-
Reduced Chain Mobility: The energy required for polymer chain segments to move past one another is increased, directly impacting the glass transition temperature.[8]
-
Enhanced Thermal Stability: The neopentyl backbone is known for its high thermal stability, a property often conferred to the resulting polymer.[9]
This guide will elucidate how to use DSC to precisely measure these effects, providing a robust protocol for the characterization of this unique class of polymers.
Core Principles of DSC for Polymer Analysis
A heat-flux DSC operates by heating a sample and an inert reference (typically an empty pan) in a furnace at a controlled linear rate.[10] The instrument measures the differential heat flow required to maintain both the sample and reference at the same temperature. This differential heat flow is plotted against temperature, generating a thermogram that reveals the material's thermal transitions.
-
Glass Transition (T_g): Appears as a step-like change in the baseline of the thermogram.[10][11] This is a second-order transition reflecting a change in the material's heat capacity (C_p) as it moves from a rigid, glassy state to a more flexible, rubbery state.[8]
-
Crystallization (T_c): An exothermic process (heat is released) that appears as a peak on the thermogram. This occurs when disordered amorphous polymer chains gain enough mobility to arrange themselves into ordered crystalline structures.[7][10]
-
Melting (T_m): An endothermic process (heat is absorbed) that also appears as a peak. This represents the energy required to break down the crystalline structure, transitioning the material into a viscous liquid state.[5][10]
Caption: Standard heat-cool-heat experimental workflow for DSC.
Causality Behind Experimental Choices
-
Why 5-10 mg? This mass is large enough to produce a clear signal for most transitions but small enough to minimize thermal gradients within the sample, which can broaden peaks and reduce resolution. [12]* Why a Heat-Cool-Heat Cycle? The first heat scan is often complex, showing effects of processing stress, physical aging, or incomplete crystallization. By melting the polymer and then cooling it at a controlled rate, we create a standardized state. The second heat scan is therefore more reproducible and representative of the material itself. [13]* Why 10°C/min? This heating rate is a widely accepted standard that provides a good balance between signal intensity (which increases with faster rates) and resolution (which improves with slower rates). [10]For materials with very weak or overlapping transitions, a slower rate (e.g., 5°C/min) or an advanced technique like Modulated DSC may be necessary. [14]* Why an Inert Atmosphere? Heating polymers in the presence of oxygen can cause thermo-oxidative degradation, which is an exothermic process that can interfere with the measurement of melting and crystallization. A nitrogen purge prevents this. [1]
Data Interpretation: The Signature of this compound
The incorporation of the gem-dipropyl moiety leads to predictable and measurable changes in the DSC thermogram when compared to an analogous polymer made with a linear diol like 1,3-propanediol.
Glass Transition Temperature (T_g)
The T_g is determined as the midpoint of the step change in heat flow on the second heating scan. [8]* Expected Observation: A significant increase in T_g.
-
Scientific Rationale: The bulky propyl groups restrict the segmental motion of the polymer chains. More thermal energy is required to overcome these rotational barriers and transition the material from a glassy to a rubbery state. This increased stiffness is directly reflected as a higher T_g. [9]
Crystallization and Melting Behavior
The crystallization temperature (T_c) is the peak maximum of the exotherm during cooling, while the melting temperature (T_m) is the peak maximum of the endotherm during the second heating.
-
Expected Observation: A suppressed or absent crystallization peak and a lower, broader melting peak, if any is present at all.
-
Scientific Rationale: The steric hindrance from the propyl groups disrupts the regular chain packing necessary for crystallization. [7]This leads to:
-
Lower Degree of Crystallinity: The polymer may become completely amorphous or semi-crystalline with a much lower crystal content.
-
Imperfect Crystals: Any crystals that do form are likely to be smaller and less perfect, which requires less energy to melt, resulting in a lower T_m.
-
Quantifying Crystallinity
For semi-crystalline polymers, the percent crystallinity (%X_c) can be estimated from the second heating scan using the following equation:
%X_c = [ ΔH_m / (ΔH_m° * w) ] * 100
Where:
-
ΔH_m is the measured enthalpy of melting (the area under the melting peak). [6]* ΔH_m° is the literature value for the enthalpy of melting of a 100% crystalline sample of the polymer.
-
w is the weight fraction of the polymer in the sample (if a composite).
Finding a ΔH_m° value for a novel polymer is often impossible. Therefore, this analysis is most powerful when comparing a series of related polymers, where the relative changes in ΔH_m provide a direct measure of the relative changes in crystallinity.
Application Case Study: Comparative Analysis
To illustrate the expected results, we present a table summarizing hypothetical but realistic DSC data for two polyesters: Poly(propylene terephthalate) (PPT), made with linear 1,3-propanediol, and Poly(2,2-dipropyl-1,3-propylene terephthalate) (PDPPT).
| Parameter | Poly(propylene terephthalate) (PPT) | Poly(2,2-dipropyl-1,3-propylene terephthalate) (PDPPT) | Rationale for Change |
| Glass Transition (T_g) | ~55 °C | ~85 °C | Increased chain stiffness due to steric hindrance. |
| Crystallization Temp (T_c) | ~180 °C | Not Observed | Chain packing is severely disrupted, preventing crystallization on cooling. |
| Melting Temp (T_m) | ~228 °C | Not Observed | The polymer is fully amorphous as a result of the bulky side groups. |
| Enthalpy of Melting (ΔH_m) | ~50 J/g | 0 J/g | Lack of a crystalline phase means no energy is absorbed for melting. |
| Conclusion | Semi-crystalline | Amorphous | The gem-dipropyl group transforms the material from a tough, semi-crystalline plastic to a rigid, amorphous one with a higher service temperature (defined by T_g). |
Note: Data is illustrative and based on established principles of polymer physics. [15][16][17]
Conclusion
Differential Scanning Calorimetry is a highly effective and essential tool for characterizing polymers containing this compound. By employing a systematic heat-cool-heat protocol, researchers can reliably determine the impact of this unique monomer on the polymer's thermal properties. The introduction of gem-dipropyl groups consistently leads to a higher glass transition temperature and a significant reduction in or complete elimination of crystallinity. These insights are crucial for designing materials with tailored performance characteristics, from high-temperature amorphous plastics to specialized drug delivery matrices.
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Application Notes and Protocols for 2,2-Dipropyl-1,3-propanediol in Specialty Lubricants
Introduction: The Architectural Advantage of 2,2-Dipropyl-1,3-propanediol in High-Performance Lubricants
In the landscape of synthetic lubricant base stocks, neopentyl polyol esters (NPEs) represent a cornerstone for formulating fluids that withstand extreme operational demands.[1][2] The inherent structural features of neopentyl polyols, specifically the absence of β-hydrogens, impart exceptional thermal and oxidative stability to their ester derivatives.[3] This guide focuses on a unique member of this family, this compound, and its application in the formulation of specialty lubricants. By esterifying this diol with various carboxylic acids, lubricant formulators can engineer base stocks with a distinct profile of viscosity, thermal stability, hydrolytic resistance, and biodegradability. The presence of two propyl groups on the central carbon atom offers a strategic increase in steric hindrance and molecular weight compared to its lower homolog, neopentyl glycol (2,2-dimethyl-1,3-propanediol), thereby influencing key lubricant properties. These notes will provide a comprehensive overview of the anticipated benefits, formulation strategies, and detailed evaluation protocols for lubricants based on this compound esters.
Core Directive: Leveraging the Molecular Architecture of this compound
The primary advantage of employing this compound lies in the influence of its gem-dipropyl substitution on the final properties of the ester. This molecular architecture is expected to confer:
-
Enhanced Thermal and Oxidative Stability: Like all neopentyl polyols, the quaternary α-carbon structure of this compound prevents β-elimination, a primary thermal degradation pathway for many esters.[3] The larger propyl groups are hypothesized to provide superior steric shielding to the ester linkages, further enhancing high-temperature stability.
-
Improved Hydrolytic Stability: The steric bulk of the dipropyl groups is anticipated to hinder the approach of water molecules to the ester carbonyl group, thereby slowing down the rate of hydrolysis.[4] This is a critical attribute for lubricants operating in humid environments or where water ingress is a concern.
-
Favorable Viscosity-Temperature Characteristics: The increased molecular weight and branching from the dipropyl structure are expected to yield esters with a higher viscosity index (VI) compared to esters of lower neopentyl glycols. A higher VI indicates a more stable viscosity across a wider range of operating temperatures.[5]
-
Inherent Biodegradability: Polyol esters are recognized for their biodegradability, offering an environmentally considerate alternative to mineral oil-based lubricants.[6][7][8] Lubricants formulated with this compound esters are expected to align with this trend, with the specific rate of biodegradation influenced by the choice of carboxylic acid.
Scientific Integrity & Logic: A Self-Validating Approach to Formulation and Testing
The protocols outlined in this document are designed to provide a robust framework for the synthesis, formulation, and comprehensive evaluation of lubricants based on this compound esters. Each step is grounded in established principles of lubricant science and standardized testing methodologies to ensure the generation of reliable and reproducible data.
Synthesis of this compound Esters: A Protocol
The synthesis of polyol esters is typically achieved through the esterification of the polyol with one or more carboxylic acids.[1][2] The choice of carboxylic acid is a critical determinant of the final lubricant properties.
Experimental Protocol: Esterification of this compound
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a distillation condenser, charge this compound and the selected carboxylic acid(s) in a stoichiometric ratio. A slight excess of the carboxylic acid may be used to drive the reaction to completion.
-
Catalyst Addition: Introduce an appropriate esterification catalyst, such as a tin-based or titanium-based catalyst, at a concentration of 0.1-0.5% by weight of the total reactants.
-
Reaction: Heat the mixture with continuous stirring to a temperature between 180°C and 230°C. The water of esterification will begin to distill off.
-
Vacuum Application: Once the rate of water distillation slows, apply a vacuum to the system to remove the remaining water and drive the reaction towards completion.
-
Monitoring: Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a target threshold, typically less than 0.1 mg KOH/g.
-
Purification: After the reaction is complete, cool the mixture and neutralize any remaining catalyst. The crude ester can be further purified by vacuum distillation or filtration to remove any solid byproducts.
Diagram of the Esterification Workflow
Caption: Workflow for the synthesis of this compound esters.
Protocols for Performance Evaluation of Specialty Lubricants
A comprehensive evaluation of the synthesized this compound esters is crucial to ascertain their suitability for specific lubricant applications. The following standardized ASTM test methods are recommended.
Viscosity and Viscosity Index
-
Kinematic Viscosity (ASTM D445): This test measures the fluid's resistance to flow under gravity.[9] It is a fundamental property that determines the lubricant's film strength and suitability for a given application. Measurements are typically taken at 40°C and 100°C.
-
Viscosity Index (ASTM D2270): The viscosity index is an empirical number that indicates the effect of temperature change on the viscosity of the oil. A higher VI signifies a smaller change in viscosity with temperature, which is desirable for lubricants operating over a wide temperature range.
Thermal and Oxidative Stability
-
NOACK Volatility (ASTM D5800): This test determines the evaporation loss of a lubricant at high temperatures. Lower volatility is indicative of better thermal stability and reduced oil consumption in high-temperature applications.
-
Oxidation Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT): This method evaluates the resistance of the lubricant to oxidation under controlled conditions of temperature and pressure in the presence of a copper catalyst. A longer induction time indicates superior oxidative stability.
Hydrolytic Stability
-
ASTM D2619 (Hydrolytic Stability of Hydraulic Fluids - Beverage Bottle Method): This test assesses the lubricant's resistance to hydrolysis in the presence of water and a copper catalyst.[10] The results are evaluated based on the change in the lubricant's acidity, the change in the viscosity of the aqueous layer, and the weight change of the copper specimen.
Wear and Friction Properties
-
Four-Ball Wear Test (ASTM D4172): This test measures the wear-preventive characteristics of a lubricant.[9] It involves rotating a steel ball under a specified load against three stationary steel balls lubricated with the test fluid. The average size of the wear scars on the stationary balls is an indicator of the lubricant's anti-wear properties.
Biodegradability
-
ASTM D5864 (Standard Test Method for Determining Aerobic Aquatic Biodegradation of Lubricants or Their Components): This method determines the degree of aerobic aquatic biodegradation of lubricants by measuring the amount of carbon dioxide produced over a 28-day period.[6]
Data Presentation: Expected Performance Profile
The following table summarizes the anticipated performance characteristics of a specialty lubricant formulated with a this compound ester compared to a lubricant based on a neopentyl glycol (NPG) ester. The specific values will depend on the choice of carboxylic acid and any performance additives used.
| Property | Test Method | Expected Performance of this compound Ester Lubricant | Comparative Performance of NPG Ester Lubricant |
| Kinematic Viscosity @ 40°C, cSt | ASTM D445 | Higher | Lower |
| Kinematic Viscosity @ 100°C, cSt | ASTM D445 | Higher | Lower |
| Viscosity Index | ASTM D2270 | High (Potentially >140) | High (Typically 120-140) |
| NOACK Volatility, % loss | ASTM D5800 | Low | Moderate |
| Oxidation Stability (RPVOT), min | ASTM D2272 | Excellent | Very Good |
| Hydrolytic Stability (ASTM D2619) | ASTM D2619 | Excellent (Low acidity change) | Very Good |
| Four-Ball Wear Scar Diameter, mm | ASTM D4172 | Small | Small |
| Biodegradability, % in 28 days | ASTM D5864 | Readily Biodegradable | Readily Biodegradable |
Visualization of Structure-Property Relationships
The unique chemical structure of this compound directly influences its performance as a lubricant base stock.
Diagram of the Structural Advantages of this compound
Caption: Relationship between the structure of this compound and its lubricant performance characteristics.
Conclusion and Future Outlook
This compound presents a compelling building block for the development of next-generation specialty lubricants. Its unique molecular architecture offers the potential for enhanced thermal, oxidative, and hydrolytic stability, coupled with favorable viscosity-temperature characteristics and inherent biodegradability. The protocols and insights provided in this guide offer a robust framework for researchers and formulators to explore the full potential of this promising neopentyl polyol. Further research should focus on the synthesis and evaluation of a broad range of esters derived from this compound to fully characterize their performance envelope and identify optimal formulations for demanding applications such as in industrial gear oils, compressor lubricants, and environmentally acceptable hydraulic fluids.
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ASTM International. (2024). D6709 Standard Test Method for Evaluation of Automotive Engine Oils in the Sequence VIII Spark-Ignition Engine (CLR Oil Test Engine). Retrieved January 17, 2026, from [Link]
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Chorus Lubricants. (2025). Polyol Esters: Born for Demanding Lubrications. Retrieved January 17, 2026, from [Link]
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Functional Products Inc. (2012). Study on Viscosity Modifiers for Biodegradable Ester-based Lubricants. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: The Strategic Use of 2,2-Dipropyl-1,3-propanediol in the Synthesis of CNS-Active Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2,2-Dipropyl-1,3-propanediol as a key building block in the synthesis of pharmaceutical intermediates. We delve into the strategic importance of the 2,2-disubstituted propanediol scaffold, outline detailed, field-proven synthetic protocols for its conversion into dicarbamate derivatives, and discuss the critical scientific rationale behind key experimental choices. The protocols provided herein are designed to be self-validating, incorporating safety, efficiency, and characterization checkpoints.
Introduction: The 2,2-Disubstituted Propanediol Scaffold
In the landscape of central nervous system (CNS) drug discovery, molecular scaffolds that confer specific pharmacological properties are of immense value. The 2,2-disubstituted-1,3-propanediol framework is a classic example, serving as the foundational structure for a class of anxiolytic, sedative, and muscle relaxant drugs.[1][2] The geminal dialkyl substitution at the C2 position is critical; it sterically hinders metabolic degradation pathways, thereby increasing the compound's in-vivo half-life and modulating its lipophilicity for effective blood-brain barrier penetration.
While compounds like Meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate) are well-known derivatives, this guide focuses on This compound .[3] This specific diol offers a more lipophilic profile due to the symmetric dipropyl substitution, presenting a unique opportunity for synthesizing novel carbamate derivatives with potentially distinct pharmacokinetic and pharmacodynamic profiles. Its primary application lies in its conversion to the corresponding dicarbamate, a key intermediate for screening new CNS-active agents.[2]
Physicochemical Profile of the Starting Material
A thorough understanding of the starting material is fundamental to successful synthesis. All protocols are based on a high-purity starting material with the following characteristics.
| Property | Value | Source |
| IUPAC Name | 2,2-dipropylpropane-1,3-diol | PubChem[4] |
| CAS Number | 24765-54-6 | PubChem[4] |
| Molecular Formula | C₉H₂₀O₂ | PubChem[4] |
| Molecular Weight | 160.25 g/mol | PubChem[4] |
| Appearance | White crystalline solid (predicted) | --- |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Toluene, THF) | Inferred |
Core Synthetic Application: Dicarbamate Formation
The two primary hydroxyl (-OH) groups of this compound are the reaction centers for creating dicarbamate derivatives. The resulting carbamate functional groups are known to interact with GABA-A receptors, mediating inhibitory neurotransmission, which is the basis for the sedative and anxiolytic effects of this drug class.[2][3]
Two principal synthetic routes are presented: a classic, high-yield phosgenation pathway and a safer, modern urea-based carbamoylation.
Experimental Protocols
Protocol 1: Synthesis via Phosgenation and Aminolysis
This method offers high yields but requires stringent safety protocols due to the extreme toxicity of phosgene. The use of a phosgene equivalent like triphosgene is common in laboratory settings.
Causality & Rationale: This two-step process relies on converting the relatively unreactive diol into a highly activated bis(chloroformate) intermediate.[1] Phosgene is an excellent electrophile for this purpose. The subsequent aminolysis with ammonia is a rapid and typically high-yielding nucleophilic acyl substitution. A tertiary amine base (e.g., antipyrine or triethylamine) is used to scavenge the HCl byproduct generated during the first step, driving the reaction to completion.[1] Low temperatures are critical to minimize side reactions and control the exothermic nature of phosgenation.
Step-by-Step Methodology:
-
Reaction Setup: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried. The system must be under an inert atmosphere (Nitrogen or Argon) and vented through a scrubber (e.g., NaOH solution) to neutralize excess phosgene and HCl.
-
Phosgene Solution: In a separate, dry flask, prepare a solution of phosgene (0.2 mol) in 200 mL of anhydrous toluene. Cool this solution to -10°C in an acetone/dry ice bath.
-
Diol Solution: In the dropping funnel, dissolve this compound (0.1 mol, 16.03 g) and antipyrine (0.2 mol, 37.64 g) in 100 mL of anhydrous chloroform. Cool the solution before addition.
-
Addition: Add the diol/antipyrine solution dropwise to the stirred phosgene solution. The rate of addition must be controlled to maintain the internal reaction temperature between -5°C and 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight. A precipitate of antipyrine hydrochloride will form.
-
Filtration: Filter the reaction mixture to remove the antipyrine hydrochloride precipitate. Wash the precipitate with a small amount of cold toluene.
-
Aminolysis: Transfer the filtrate to a clean flask equipped with a gas dispersion tube and place it in an ice bath for cooling. Bubble anhydrous ammonia gas through the solution with vigorous stirring. The dicarbamate product will precipitate.
-
Isolation: Once the precipitation is complete, filter the mixture to collect the crude product.
-
Purification (Self-Validation): Wash the crude solid thoroughly with 250 mL of cold water to remove ammonium chloride. A simple test for chloride ions (AgNO₃ test) on the wash filtrate can validate the completeness of this step.
-
Recrystallization (Self-Validation): Recrystallize the water-washed solid from a suitable solvent, such as hot water or an ethanol/water mixture, to yield the pure this compound dicarbamate. The purity can be confirmed by measuring the melting point and comparing it to a sharp, expected value.
Protocol 2: Synthesis via Urea-Based Carbamoylation
This protocol is inherently safer and more environmentally benign, avoiding the use of phosgene and chlorinated solvents.
Causality & Rationale: This method leverages the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia. The isocyanic acid, a reactive intermediate, then adds to the hydroxyl groups of the diol in a nucleophilic addition reaction to form the carbamate. A metal catalyst, such as copper acetate, facilitates this process.[5] The reaction is driven by heat, and the evolution of ammonia gas can be monitored to track progress. This represents a "greener" chemistry approach.
Step-by-Step Methodology:
-
Reaction Setup: To a single-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.1 mol, 16.03 g), urea (0.25 mol, 15.02 g), and copper (II) acetate (0.005 mol, 0.91 g).
-
Heating: Heat the mixture in an oil bath to 150°C with vigorous stirring. The mixture will become a molten slurry.
-
Reaction Monitoring (Self-Validation): Maintain the temperature for at least 6 hours. The reaction progress can be monitored by observing the cessation of ammonia gas evolution (test with moist pH paper at the top of the condenser).
-
Work-up: Allow the reaction mixture to cool to room temperature. The solidified mass will contain the product, excess urea, and catalyst.
-
Extraction: Add 150 mL of hot water to the flask and stir to dissolve the excess urea and some impurities. The dicarbamate product is sparingly soluble in hot water and will remain as a solid or oil.
-
Isolation: Filter the hot mixture to isolate the crude product. If the product is an oil, cool the mixture and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the isolated crude product with cold water.
-
Recrystallization (Self-Validation): Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dicarbamate. Purity should be verified via melting point determination and spectroscopic analysis.
Characterization of the Final Product
To confirm the successful synthesis of This compound dicarbamate , the following analytical techniques are essential:
-
¹H NMR: To confirm the structure. Expect to see signals corresponding to the propyl chains (triplets and sextets) and the methylene protons adjacent to the carbamate groups (a singlet), as well as the NH₂ protons.
-
¹³C NMR: To confirm the carbon skeleton and the presence of the carbonyl carbon from the carbamate group (~158 ppm).
-
FT-IR Spectroscopy: To identify key functional groups. Look for strong N-H stretching bands (~3400-3200 cm⁻¹) and a strong C=O stretching band for the carbamate carbonyl (~1700 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product (Expected [M+H]⁺ = 249.18 g/mol ).
-
Melting Point: A sharp, defined melting point is a strong indicator of purity.
Conclusion and Field Insights
This compound serves as a valuable and strategically important starting material for the synthesis of novel dicarbamate compounds. The choice between the phosgenation and urea-based synthetic routes depends on laboratory capabilities and safety considerations. While phosgenation often provides cleaner reactions and higher yields, the operational hazards are significant.[1] The urea method is a safer, scalable, and more environmentally friendly alternative, making it highly attractive for modern drug discovery and development pipelines.[5] The resulting dicarbamate intermediate, with its increased lipophilicity compared to existing analogues, is a prime candidate for further pharmacological evaluation as a potential CNS agent.
References
-
Wikipedia. Meprobamate. [Link]
-
Designer-Drug.com. Synthesis of Meprobamate (Miltown). [Link]
-
Reddit. Found a precursor to meprobamate/carisoprodol/their similarly structured active metabolite. [Link]
-
Azelead. Exploring 2,2-Difluoro-1,3-Propanediol: Properties and Applications. [Link]
-
Reddit. 2-Methyl-2-propyl-1,3-propanediol as a precursor to meprobamate?. [Link]
-
Wikipedia. 2-Methyl-2-propyl-1,3-propanediol. [Link]
-
Semantic Scholar. The pharmacology of propanediol carbamates. [Link]
-
Intratec.us. Neopentyl Glycol Production. [Link]
- Google Patents.
-
PubChem. This compound. [Link]
Sources
Troubleshooting & Optimization
Improving the yield of 2,2-Dipropyl-1,3-propanediol synthesis
Welcome to the Technical Support Center for the synthesis of 2,2-Dipropyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this valuable gem-disubstituted diol. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.
Overview of the Primary Synthetic Route
The most common and industrially relevant method for synthesizing 2,2-disubstituted-1,3-propanediols, including this compound, is a two-step process starting from an appropriate aldehyde and formaldehyde.[1] This process involves an initial base-catalyzed aldol condensation followed by a reduction step, which can be achieved either through catalytic hydrogenation or a crossed Cannizzaro reaction.
The overall synthesis for this compound begins with valeraldehyde and formaldehyde.
-
Step 1: Aldol Condensation: Valeraldehyde reacts with formaldehyde in the presence of a base. This step forms the intermediate aldehyde, 3-hydroxy-2,2-dipropylpropanal.
-
Step 2: Reduction: The intermediate aldehyde is reduced to the target diol, this compound. This is often accomplished in the same pot using an excess of formaldehyde and a strong base (crossed Cannizzaro reaction), where formaldehyde acts as the hydride donor.[2][3]
This entire sequence can be visualized as a streamlined workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.
Q1: Why is my overall yield of this compound consistently low?
Low yield is the most common challenge and can stem from several factors throughout the synthetic process. A systematic approach is required to diagnose the root cause.
Possible Cause 1: Inefficient Aldol Condensation
The initial carbon-carbon bond formation is critical. If this step is inefficient, the substrate for the subsequent reduction is limited.
-
Explanation: The aldol reaction requires a careful balance of base concentration and temperature. An insufficient amount of base or temperatures that are too low can lead to an incomplete reaction. Conversely, too much base or excessively high temperatures can promote undesired side reactions, such as the self-condensation of valeraldehyde or the polymerization of formaldehyde.
-
Solution:
-
Optimize Base Stoichiometry: Start with a catalytic amount of a strong base like NaOH or Ca(OH)₂. The optimal amount depends on the specific aldehyde.
-
Temperature Control: Maintain the reaction temperature typically between 20°C and 70°C. Monitor the reaction progress using techniques like TLC or GC to determine the optimal temperature for your specific setup.
-
Reactant Ratio: A molar excess of formaldehyde is generally used to drive the reaction towards the desired product and minimize the self-condensation of valeraldehyde.
-
Possible Cause 2: Inefficient Reduction (Crossed Cannizzaro Reaction)
The reduction of the intermediate aldehyde to the diol is often the yield-limiting step.
-
Explanation: The crossed Cannizzaro reaction relies on the preferential oxidation of formaldehyde, which acts as a "sacrificial" hydride donor to reduce the more valuable intermediate aldehyde.[2][3] If conditions are not optimal, the reaction may be incomplete, or side reactions can occur. Formaldehyde is used because it is more reactive towards nucleophilic attack than other aldehydes and lacks α-hydrogens, preventing self-condensation under these conditions.[4][5]
-
Solution:
-
Ensure Sufficient Formaldehyde: For the reduction step, a stoichiometric amount (or slight excess) of formaldehyde relative to the intermediate aldehyde is required.
-
Strong Base Concentration: The Cannizzaro reaction requires a high concentration of a strong base (e.g., 50% NaOH solution).[6] This promotes the formation of the dianion intermediate necessary for hydride transfer.
-
Reaction Time: These reactions can be slow. Ensure adequate reaction time (several hours) and monitor for the disappearance of the intermediate aldehyde.
-
Caption: Troubleshooting workflow for low product yield.
Q2: My final product is contaminated with significant side products. What are they and how can I minimize them?
Side product formation is a major cause of both low yield and purification difficulties. Identifying the impurity can point directly to the problematic reaction step.
| Potential Side Product | Formation Mechanism | Preventative Measures |
| 2-Propyl-2-heptenal | Self-condensation of valeraldehyde. | Use a molar excess of formaldehyde to outcompete the self-condensation pathway. Maintain moderate temperatures (below 70°C). |
| Pentaerythritol-like byproducts | Multiple aldol additions of formaldehyde to valeraldehyde. | Carefully control the stoichiometry of formaldehyde to valeraldehyde. A 2:1 or slightly higher molar ratio is often recommended. |
| Formic Acid/Formate | Oxidation product of formaldehyde in the Cannizzaro reaction. | This is an expected byproduct. It is highly water-soluble and easily removed during aqueous workup by neutralization and extraction.[2] |
| Unreacted Valeraldehyde | Incomplete aldol condensation. | Optimize aldol reaction conditions (base, temperature, time) as described in Q1. |
Q3: How do I effectively purify the final this compound product?
Effective purification is crucial for obtaining a high-purity product. The choice of method depends on the scale of the reaction and the nature of the impurities.
Step 1: Neutralization and Extraction
-
Protocol: After the reaction is complete, cool the mixture and carefully neutralize the excess strong base with an acid (e.g., HCl or H₂SO₄) to a pH of ~7. The product can then be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate or diethyl ether. The formate salt byproduct will remain in the aqueous layer.
Step 2: Removal of High-Boiling Impurities
-
Protocol: The most common and effective method for final purification is vacuum distillation. Due to its two hydroxyl groups, this compound has a relatively high boiling point, allowing for the separation from lower-boiling solvents and some side products.
Step 3: Alternative Purification Methods
-
Chromatography: For small-scale, high-purity applications, column chromatography on silica gel can be employed.
-
Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.
For challenging separations from structurally similar diols or other impurities, more advanced techniques might be necessary. For instance, ion exchange resins have been successfully used to purify other 1,3-propanediols from fermentation broths, which often contain a mixture of organic acids and other alcohols.[7]
Detailed Experimental Protocol
This protocol provides a general framework for the synthesis of this compound. Researchers should optimize the specific parameters for their laboratory conditions.
Materials:
-
Valeraldehyde
-
Formaldehyde (37% solution in water)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add valeraldehyde (1.0 equivalent) and formaldehyde (2.5 equivalents).
-
Aldol Condensation: While stirring, slowly add a solution of NaOH (0.1 equivalents in water) to the flask. The reaction may be slightly exothermic. Maintain the temperature at 50-60°C for 2-3 hours.
-
Crossed Cannizzaro Reduction: After the initial condensation period, add a concentrated solution of NaOH (2.0 equivalents in a minimal amount of water) to the reaction mixture. Increase the temperature to 80-90°C and allow the reaction to proceed for another 4-6 hours. Monitor the disappearance of the intermediate aldehyde by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with concentrated HCl until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
References
- BenchChem. (2025).
- Christ, R. S., & Christ, C. A. (2011). Asymmetric Synthesis of All-Carbon Quaternary Stereocenters via Desymmetrization of 2,2-Disubstituted 1,3-Propanediols. Journal of the American Chemical Society, 133(17), 1772–1774.
- Akai, S., Naka, T., Takebe, Y., & Kita, Y. (1997). Enzyme-catalyzed asymmetrization of 2,2-disubstituted 1,3-propanediols using 1-ethoxyvinyl esters. Tetrahedron Letters, 38(24), 4243–4246.
- ResearchGate. (n.d.). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol.
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Meprobamate. Retrieved from [Link]
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Crossed Cannizzaro products. Retrieved from [Link]
- Papanikolaou, S., & Zeng, A. P. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. Processes, 8(12), 1572.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. snscourseware.org [snscourseware.org]
- 3. byjus.com [byjus.com]
- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Disubstituted-1,3-Propanediols
Welcome to the technical support center for the synthesis of 2,2-disubstituted-1,3-propanediols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important class of compounds. The insights provided herein are based on established chemical principles and practical laboratory experience to ensure the successful execution of your synthetic protocols.
The synthesis of 2,2-disubstituted-1,3-propanediols, such as the industrially significant neopentyl glycol (2,2-dimethyl-1,3-propanediol), typically involves a two-step process: an aldol addition reaction between an aldehyde and formaldehyde, followed by a reduction of the intermediate hydroxy aldehyde.[1][2] While seemingly straightforward, this synthesis is often plagued by competing side reactions that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Low Product Yield
Question 1: My overall yield of the 2,2-disubstituted-1,3-propanediol is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis are most commonly attributed to the prevalence of one or more side reactions that consume starting materials or the intermediate product. The primary culprits are often the Cannizzaro reaction, the Tishchenko reaction, and uncontrolled aldol condensations.
-
The Cannizzaro Reaction as a Double-Edged Sword: In one common synthetic variant, a crossed Cannizzaro reaction is intentionally employed for the reduction of the intermediate hydroxy aldehyde.[1][3][4] In this case, formaldehyde acts as a sacrificial reductant, being oxidized to formate, while the desired intermediate is reduced to the diol.[4] However, if the reaction conditions are not optimized, the Cannizzaro reaction can lead to a standard disproportionation of the starting aldehyde (if it lacks α-hydrogens), resulting in a theoretical maximum yield of only 50% for the alcohol product.[3][4]
-
Troubleshooting:
-
Molar Ratio of Formaldehyde: Ensure a sufficient excess of formaldehyde is used in the crossed Cannizzaro reaction to favor the reduction of the more valuable aldehyde intermediate.[1]
-
Base Concentration: The concentration of the strong base (e.g., NaOH, KOH) is critical.[3][4] A very high concentration can favor the Cannizzaro reaction. Titrate your base solution to confirm its concentration before use.
-
Alternative Reduction Method: Consider catalytic hydrogenation of the intermediate hydroxy aldehyde as an alternative to the Cannizzaro reaction. This method avoids the co-production of formate salts and can lead to higher yields of the desired diol.[1][5]
-
-
-
The Tishchenko Reaction - Unwanted Ester Formation: The Tishchenko reaction is a disproportionation of an aldehyde to form an ester, typically catalyzed by alkoxides or Lewis acids.[6][7] This can be a significant side reaction, leading to the formation of ester byproducts and reducing the yield of the diol.
-
Troubleshooting:
-
Catalyst Choice: If you are not intentionally running a Tishchenko-type reaction, avoid catalysts known to promote it, such as aluminum alkoxides.[6]
-
Temperature Control: The Tishchenko reaction is often favored at higher temperatures. Maintaining a lower reaction temperature can help to minimize this side reaction.[7]
-
-
-
Uncontrolled Aldol Condensations: The initial step of the synthesis is a desired aldol addition. However, if the starting aldehyde possesses α-hydrogens, it can undergo self-condensation or further condensation with the product, leading to a complex mixture of byproducts.[8][9]
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature can help to control the rate of the aldol reaction and minimize side condensations.
-
Order of Addition: Slowly adding the aldehyde to a solution of formaldehyde and the base catalyst can help to maintain a low concentration of the enolizable aldehyde, thus favoring the desired crossed aldol addition.
-
-
Category 2: Product Purity Issues
Question 2: My final product is contaminated with a significant amount of a salt. How do I identify and remove it?
Answer: The most common salt impurity in syntheses utilizing the Cannizzaro reaction is a formate salt (e.g., sodium formate or potassium formate), a co-product of the reaction.[1][10]
-
Identification: Formate salts are typically crystalline solids that are highly soluble in water and insoluble in many organic solvents. Their presence can be confirmed by techniques such as ion chromatography or by simple qualitative tests.
-
Removal:
-
Aqueous Extraction: Due to their high water solubility, formate salts can often be removed by washing the crude product with water. If the desired diol has some water solubility, multiple extractions with a suitable organic solvent may be necessary.
-
Crystallization: 2,2-disubstituted-1,3-propanediols are often crystalline solids.[2] Recrystallization from an appropriate solvent system can be a highly effective method for removing salt impurities.
-
Ion-Exchange Chromatography: For high-purity applications, passing a solution of the crude product through a cation-exchange resin can effectively remove metal cations (like Na+ or K+), and an anion-exchange resin can remove formate anions.[11]
-
Question 3: I've isolated my product, but spectroscopic analysis (e.g., NMR, IR) suggests the presence of ester and/or unsaturated carbonyl impurities. What are these and how can I prevent their formation?
Answer: These impurities are likely the result of the Tishchenko reaction and aldol condensation side reactions, respectively.
-
Ester Impurities (from Tishchenko Reaction): As discussed previously, the Tishchenko reaction leads to the formation of esters.[6][12]
-
Prevention:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and catalyst to minimize the Tishchenko reaction. Low temperatures and avoiding strong Lewis acid or alkoxide catalysts are key.[7]
-
Purification: Esters can often be separated from diols by fractional distillation under reduced pressure or by column chromatography.
-
-
-
Unsaturated Carbonyl Impurities (from Aldol Condensation): If the initial aldol addition product undergoes dehydration, it will form an α,β-unsaturated aldehyde or ketone.[8][13][14]
-
Prevention:
-
Mild Reaction Conditions: Avoid high temperatures and strongly basic conditions during the aldol addition step to disfavor the elimination of water.
-
Immediate Reduction: Proceed to the reduction step as soon as the aldol addition is complete to convert the intermediate hydroxy aldehyde to the more stable diol.
-
-
Purification: These impurities can often be removed by careful distillation or chromatography.
-
Experimental Protocols & Data
Protocol 1: Synthesis of 2,2-Dimethyl-1,3-Propanediol (Neopentyl Glycol) via Aldol Addition and Catalytic Hydrogenation
This protocol is adapted from established industrial processes and offers a high-yield route to neopentyl glycol, minimizing the formation of formate salts.[2]
Step 1: Aldol Addition
-
To a stirred reactor, add a solution of formaldehyde (e.g., 37% in water) and a catalytic amount of a tertiary amine (e.g., triethylamine).
-
Slowly add isobutyraldehyde to the reactor while maintaining the temperature between 20°C and 90°C. The reaction is exothermic and may require cooling.
-
Monitor the reaction by GC or TLC until the isobutyraldehyde is consumed. The primary product at this stage is 2,2-dimethyl-3-hydroxypropanal.
Step 2: Catalytic Hydrogenation
-
Transfer the crude 2,2-dimethyl-3-hydroxypropanal solution to a high-pressure hydrogenation reactor.
-
Add a suitable hydrogenation catalyst, such as a nickel-based catalyst (e.g., Raney nickel).
-
Pressurize the reactor with hydrogen gas and heat to the desired temperature.
-
Maintain the reaction under hydrogen pressure until the uptake of hydrogen ceases.
-
Cool the reactor, vent the excess hydrogen, and filter to remove the catalyst.
-
The resulting solution contains 2,2-dimethyl-1,3-propanediol, which can be purified by distillation or crystallization.
Data Summary: Impact of Reduction Method on Yield and Purity
| Reduction Method | Typical Yield | Major Byproducts | Purification Challenges |
| Crossed Cannizzaro | 85-95% | Formate Salts | Removal of water-soluble salts |
| Catalytic Hydrogenation | >95% | Minor over-reduction products | Catalyst removal and handling |
Visualizing Reaction Pathways
Diagram 1: Key Side Reactions in 2,2-Disubstituted-1,3-Propanediol Synthesis
Caption: Competing side reactions in the synthesis of 2,2-disubstituted-1,3-propanediols.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
References
- Allen, A. Cannizzaro Reaction Mechanism. Vertex AI Search.
- Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogen
- General schemes of NPG synthesis: condensation of isobutyraldehyde with...
- Improvement on Synthesis and Purification Process of Neopentyl Glycol. Academax.
- Cannizzaro reaction. Wikipedia.
- Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde.
- A Comparative Guide to 2,2-Disubstituted-1,3-Propanediols: Synthesis, Properties, and Applic
- The Evans–Tishchenko Reaction: Scope and Applic
- Tishchenko reaction. Wikipedia.
- Tishchenko Reaction. Organic Chemistry Portal.
- Aldol reaction. Wikipedia.
- Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. PMC - NIH.
- Aldol Addition and Condensation Reactions. Master Organic Chemistry.
- Synthesis by Aldol and Related Condens
- Aldol Condens
Sources
- 1. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 7. Tishchenko Reaction [organic-chemistry.org]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
- 9. Aldol Condensation Reaction [sigmaaldrich.com]
- 10. Improvement on Synthesis and Purification Process of Neopentyl Glycol-Academax [academax.com]
- 11. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing the Intramolecular Cannizzaro Reaction for Diol Synthesis
Welcome to the technical support center for the Cannizzaro reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the intramolecular Cannizzaro reaction to synthesize diols from dialdehydes. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and maximize the yield and purity of your target diol.
Troubleshooting Guide: Minimizing Byproducts in Diol Synthesis
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your process optimization.
Q1: My reaction yield is low, and I'm recovering a significant amount of starting dialdehyde. What's going wrong?
A1: A low conversion of the starting material in an intramolecular Cannizzaro reaction typically points to issues with the reaction kinetics or thermodynamics.
Potential Causes & Solutions:
-
Insufficient Base Concentration: The Cannizzaro reaction is typically second order in the aldehyde and first order in the base.[1][2] An inadequate concentration of the hydroxide catalyst can lead to a sluggish reaction.
-
Solution: Carefully increase the concentration of the base (e.g., NaOH, KOH). A common starting point is a highly concentrated solution to drive the reaction forward. However, be mindful that excessively high concentrations can sometimes promote side reactions.[2]
-
-
Low Reaction Temperature: Like many chemical reactions, the Cannizzaro reaction rate is temperature-dependent.[3]
-
Solution: If the reaction is proceeding too slowly at room temperature, consider moderately increasing the temperature. Monitor the reaction closely by TLC or LC-MS, as excessive heat can lead to the formation of degradation products or polymeric materials.[4]
-
-
Poor Solubility: If the dialdehyde has poor solubility in the aqueous base, the reaction will be mass-transfer limited.
-
Solution: Consider the use of a co-solvent to improve solubility. Alternatively, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases.[5]
-
Scientific Rationale: The rate-determining step of the Cannizzaro reaction is the intermolecular (or in this case, intramolecular) hydride transfer.[1][6] Ensuring sufficient base concentration and optimal temperature provides the necessary activation energy for this critical step to proceed efficiently.
Q2: I'm observing a significant amount of dicarboxylic acid as a byproduct. How can I minimize this over-oxidation?
A2: The formation of a dicarboxylic acid indicates that both aldehyde moieties are being oxidized, which is a common byproduct pathway. This suggests that the hydride transfer is not efficiently reducing the second aldehyde group.
Potential Causes & Solutions:
-
Steric Hindrance: In some complex dialdehydes, the geometry of the molecule may not favor the intramolecular hydride transfer required to form the diol. If the two aldehyde groups are not in close proximity, an intermolecular reaction with another dialdehyde molecule might become competitive, leading to a mixture of products, including the dicarboxylic acid.
-
Solution: This is an inherent property of the substrate. While difficult to completely avoid, running the reaction at a lower concentration (high dilution) can favor intramolecular processes over intermolecular ones.
-
-
Use of a Templating Cation: For certain substrates, particularly those with oligoether linkages, the choice of cation can be crucial.
-
Solution: Consider using Ba(OH)₂ as the base. The barium cation (Ba²⁺) can act as a template, binding to the substrate in a way that brings the two aldehyde groups into the correct orientation for an efficient intramolecular hydride transfer, thus favoring the formation of the hydroxy-carboxylic acid intermediate that leads to the diol.[7]
-
Scientific Rationale: The intramolecular Cannizzaro reaction relies on a conformationally favorable transition state for the hydride transfer. If this is disfavored, intermolecular reactions can dominate. The use of a templating cation like Ba²⁺ can pre-organize the substrate, lowering the activation energy for the desired intramolecular pathway.[7]
Q3: My reaction is producing a complex mixture of byproducts and polymeric material. What is causing this and how can I achieve a cleaner reaction?
A3: The formation of a complex mixture or tar-like substances often points to competing side reactions or product instability under the harsh reaction conditions.
Potential Causes & Solutions:
-
Presence of α-Hydrogens: The Cannizzaro reaction is specific to aldehydes that lack α-hydrogens.[1] If your starting dialdehyde has even one α-hydrogen, it can undergo aldol condensation reactions under strongly basic conditions, leading to a complex mixture of products and polymers.[6][8]
-
Solution: Verify the structure of your starting material. If it contains α-hydrogens, the Cannizzaro reaction is not the appropriate synthetic route.
-
-
Reaction Temperature is Too High: Elevated temperatures can accelerate not only the desired reaction but also various side reactions and decomposition pathways.[4]
-
Solution: Perform the reaction at a lower temperature. Running the reaction at 0-5 °C in an ice bath can significantly improve the selectivity and reduce the formation of undesired byproducts.[4]
-
-
Atmospheric Oxidation: Aldehydes can be sensitive to air oxidation, especially under basic conditions, which can lead to the formation of carboxylic acid byproducts.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
-
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the intramolecular Cannizzaro reaction for diols?
The reaction begins with the nucleophilic attack of a hydroxide ion on one of the aldehyde carbonyls, forming a tetrahedral intermediate.[9] This intermediate then collapses, transferring a hydride ion (H⁻) to the second aldehyde carbonyl within the same molecule. This key intramolecular hydride transfer is the reduction step, while the aldehyde that donated the hydride is oxidized.[2] The result is a molecule containing both a carboxylate and an alkoxide. A final proton exchange, typically during aqueous workup, yields the target diol and a carboxylate salt.
Caption: Competing pathways in the Cannizzaro reaction of dialdehydes.
How do key reaction parameters affect the outcome?
Optimizing the reaction conditions is critical for maximizing the yield of the desired diol and minimizing byproducts. The table below summarizes the impact of key parameters.
| Parameter | Effect on Reaction | Recommendation for Diol Synthesis | Rationale |
| Base Concentration | The reaction rate is dependent on the base concentration. [1] | Use a concentrated solution (e.g., 50% aq. NaOH or KOH). | To ensure the reaction proceeds at a reasonable rate. Insufficient base can lead to incomplete conversion. |
| Temperature | Higher temperatures increase the reaction rate but can also promote side reactions and decomposition. [4] | Start at low temperatures (0-5 °C) and slowly warm to room temperature if the reaction is sluggish. | Minimizes the formation of polymeric byproducts and improves selectivity for the desired product. |
| Substrate Conc. | High concentrations can favor intermolecular reactions, leading to dicarboxylic acid byproducts. | Use high dilution conditions to favor the intramolecular pathway. | The probability of two molecules interacting is reduced at lower concentrations, making the intramolecular reaction more likely. |
| Choice of Base | The cation can influence the reaction through a templating effect. [7] | For substrates with potential chelating sites (e.g., polyethers), consider using Ba(OH)₂. | The Ba²⁺ ion can coordinate to the substrate, pre-organizing it for the intramolecular hydride transfer. [7] |
Key Experimental Protocol
General Procedure for the Intramolecular Cannizzaro Reaction of a Dialdehyde
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the dialdehyde (1.0 eq).
-
If necessary, add a suitable solvent to dissolve the starting material.
-
Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Degas the solution by bubbling nitrogen or argon through it for 10-15 minutes to create an inert atmosphere.
-
-
Reaction Execution:
-
Prepare a concentrated aqueous solution of the base (e.g., 50% w/v NaOH).
-
Add the base solution dropwise to the cooled, stirring solution of the dialdehyde over 15-30 minutes. The reaction can be exothermic, so maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be allowed to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture to a pH of ~2-3 with cold, dilute HCl to protonate the carboxylate and alkoxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to isolate the desired diol.
-
References
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Allen. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]
-
Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
SATHEE. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
Quora. (2017). Why do we use a dilute base in an aldol condensation reaction, but a concentrated base in the Cannizzaro reaction?. Retrieved from [Link]
-
Prezi. (n.d.). Understanding Cannizzaro Reaction. Retrieved from [Link]
-
ResearchGate. (2019). Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. Retrieved from [Link]
-
Sathee NEET. (n.d.). Chemistry Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Cannizzaro Reaction. Retrieved from [Link]
-
Quora. (2018). What types of aldehydes give cannizzaro reaction?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. Retrieved from [Link]
-
Scribd. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Cannizzaro Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2016). Why is canizzaro or auto redox reaction resulted different product yield depending on temperature?. Retrieved from [Link]
-
Quora. (2020). How to produce a crossed Cannizzaro reaction (organic chemistry, reaction, mechanism, and chemistry). Retrieved from [Link]
-
ResearchGate. (2024). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]
Sources
- 1. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. prezi.com [prezi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 9. byjus.com [byjus.com]
Technical Support Center: Purification of 2,2-Dipropyl-1,3-propanediol
Welcome to the technical support center for the purification of 2,2-Dipropyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in fundamental chemical principles and practical laboratory experience.
I. Core Purification Challenges
The purification of this compound presents a unique set of challenges stemming from its physical properties and the common impurities generated during its synthesis. As a diol with significant alkyl substitution, it possesses a high boiling point and can exist as a low-melting solid or a viscous oil, complicating traditional purification techniques.
Key Physicochemical Properties:
| Property | Value/Expected Behavior | Implication for Purification |
| Molecular Formula | C9H20O2[1] | - |
| Molecular Weight | 160.25 g/mol [1] | - |
| Melting Point | 44 °C (111 °F)[2] | The compound is a low-melting solid, which can make recrystallization challenging as it may "oil out" of solution. |
| Boiling Point | High; requires vacuum for distillation to prevent decomposition.[3][4] | Atmospheric distillation is not feasible. Fractional vacuum distillation is the recommended method for liquid-phase purification. |
| Solubility | Expected to be soluble in common organic solvents and sparingly soluble in water. | Provides options for extraction and recrystallization solvents. |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
A. Distillation Problems
Q1: My compound is not distilling even at high temperatures under vacuum. What's wrong?
A1: This is a common issue when distilling high-boiling-point, viscous liquids. Several factors could be at play:
-
Inadequate Vacuum: Your vacuum may not be strong enough to sufficiently lower the boiling point.
-
Troubleshooting:
-
Check for Leaks: Ensure all glass joints are properly sealed with a suitable vacuum grease.[5] Hissing sounds are a clear indicator of a leak.
-
Verify Pump Performance: Check your vacuum pump's oil and ensure it is functioning correctly. A McLeod or Pirani gauge can help you determine the actual pressure of your system.
-
Inspect Tubing: Ensure all vacuum tubing is thick-walled and not collapsed under vacuum.
-
-
-
Insufficient Heating: The heat from the heating mantle may not be transferring efficiently to the bulk of your viscous liquid.
-
Troubleshooting:
-
-
"Bumping" or Unstable Boiling: High viscosity can lead to bumping, where the liquid superheats and then boils violently.
-
Troubleshooting:
-
Vigorous Stirring: A powerful magnetic stirrer and a large stir bar are essential.
-
Capillary Bubbler: For very stubborn cases, a fine capillary tube can be inserted to introduce a steady stream of bubbles, which provides nucleation sites for smooth boiling.
-
-
Q2: The temperature of my distillate is fluctuating, and I'm not getting a clean separation.
A2: Temperature fluctuations during a vacuum distillation often point to an unstable vacuum or improper distillation technique.[5]
-
Unstable Vacuum: A fluctuating vacuum level will cause the boiling point to change, leading to inconsistent distillate temperatures.
-
Troubleshooting:
-
Use a Vacuum Regulator: A vacuum regulator can help maintain a constant pressure.
-
Check for Leaks: Even small leaks can cause pressure fluctuations. Re-grease all joints.
-
-
-
Distillation Rate is Too High: Distilling too quickly does not allow for proper equilibration in the fractionating column, leading to poor separation of components with close boiling points.
-
Troubleshooting:
-
Reduce the Heat Input: Lower the temperature of your heating mantle to slow the distillation rate to approximately one drop per second.
-
Use a Fractionating Column: For separating closely boiling impurities, a Vigreux or packed column is necessary to provide multiple theoretical plates for separation.[7]
-
-
B. Recrystallization Problems
Q1: My compound "oils out" instead of crystallizing when I cool the solution. What should I do?
A1: "Oiling out" is a common problem with low-melting-point solids like this compound.[8] It occurs when the solute comes out of solution at a temperature above its melting point.
-
Solution is Too Concentrated: If the solution is supersaturated at a temperature above the compound's melting point, it will separate as a liquid.
-
Troubleshooting:
-
Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Use a Lower Boiling Point Solvent: A solvent with a lower boiling point will ensure the solution cools to a lower temperature before saturation is reached.
-
-
-
Cooling is Too Rapid: Fast cooling does not give the molecules enough time to orient themselves into a crystal lattice.
-
Troubleshooting:
-
Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can help.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
-
Q2: My recrystallized product is still colored. How can I remove the color?
A2: Colored impurities are common in organic synthesis and can often be removed with an adsorbent.
-
Use of Activated Carbon: Activated carbon is highly effective at adsorbing large, colored organic molecules.[9]
-
Procedure:
-
After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly to stop it from boiling.
-
Add a small amount (a spatula tip's worth) of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon. The filtrate should be colorless.[8]
-
Allow the filtrate to cool and crystallize as usual.
-
-
-
Alternative Adsorbents: In some cases, silica gel or alumina can also be used to remove colored impurities. This can be done by passing a solution of the compound through a small plug of the adsorbent in a pipette or by performing column chromatography.[10]
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The synthesis of this compound typically involves a crossed aldol condensation between valeraldehyde and formaldehyde, followed by a reduction step (often a Cannizzaro or catalytic hydrogenation).[11][12] The most probable impurities are:
-
1,3-Diol Monoesters: Formed from an Aldol-Tishchenko side reaction.[13]
-
Unreacted Valeraldehyde: Due to incomplete reaction.
-
Self-Condensation Products of Valeraldehyde: Such as 2-propyl-2-heptenal.[14]
-
Higher Oligomers: From multiple aldol additions.
Q2: Should I use distillation or recrystallization as my primary purification method?
A2: The choice depends on the nature of your crude product.
-
If your crude product is a liquid or a very impure solid: Fractional vacuum distillation is the preferred first step to remove the bulk of the impurities.
-
If your crude product is a solid with a relatively sharp melting point: Recrystallization may be sufficient. Often, a combination of both methods yields the highest purity product: distillation followed by recrystallization of the distilled fractions.
Q3: What is a good starting point for vacuum distillation conditions?
A3: Without an experimental boiling point for this compound, a good starting point is to aim for a distillation temperature between 100-150 °C under a high vacuum (e.g., <1 Torr). You can then adjust the vacuum level and heating to achieve a steady distillation rate.
Q4: What are some suitable solvent systems for the recrystallization of this compound?
A4: For a low-melting, moderately polar compound, suitable recrystallization solvents could include:
-
Single Solvents: Heptane, hexane, or toluene. You are looking for a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[15]
-
Solvent Pairs: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be effective.[9] Examples include:
-
Toluene/Hexane
-
Ethyl Acetate/Heptane
-
IV. Experimental Protocols
A. Protocol for Fractional Vacuum Distillation
This protocol outlines the purification of this compound using fractional vacuum distillation.
Materials:
-
Round-bottom flask
-
Magnetic stir bar
-
Vigreux column
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump and tubing
-
Heating mantle
-
Lab jacks
-
Clamps and stands
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are lightly greased and securely clamped.
-
Place a magnetic stir bar in the distillation flask.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Sample Preparation:
-
Charge the distillation flask with the crude this compound (no more than two-thirds full).
-
-
Distillation:
-
Begin stirring the crude material.
-
Turn on the vacuum pump and allow the pressure in the system to stabilize.[5]
-
Slowly increase the temperature of the heating mantle.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
As the temperature approaches the expected boiling point of your product, the distillation rate should become steady. Collect the main fraction in a clean receiving flask. Record the temperature range and the pressure at which this fraction is collected.
-
If the temperature drops, it may indicate that the main product has finished distilling. You can then increase the heat to see if any higher-boiling impurities distill.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool.
-
Slowly vent the system to atmospheric pressure before turning off the vacuum pump.
-
B. Protocol for Recrystallization of a Low-Melting Solid
This protocol is tailored for the recrystallization of a low-melting compound like this compound that may "oil out".
Materials:
-
Erlenmeyer flasks
-
Hot plate
-
Recrystallization solvent(s)
-
Glass rod
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of your compound in various solvents at room temperature and when heated. The ideal solvent will dissolve the compound when hot but not at room temperature.[16]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask.
-
If the compound oils out, add a small amount of hot solvent to redissolve the oil and allow it to cool even more slowly (e.g., by placing the flask in a beaker of hot water and allowing the entire assembly to cool).
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Allow the crystals to dry completely.
-
V. Visualizations
A. Purification Workflow
Caption: General purification workflow for this compound.
B. Troubleshooting "Oiling Out" during Recrystallization
Sources
- 1. This compound | C9H20O2 | CID 13695608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Vacuum Distillation Unit Operations and Troubleshooting [nccfortraining.org]
- 4. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Purification [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process - Google Patents [patents.google.com]
- 11. Aldol reaction - Wikipedia [en.wikipedia.org]
- 12. Aldol condensation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Preventing self-condensation in crossed aldol reactions for diol synthesis
Welcome to the Technical Support Center for Diol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crossed aldol reactions, specifically focusing on the prevention of self-condensation to achieve high yields of desired diol products. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower your experimental design and troubleshooting.
Troubleshooting Guide: Overcoming Self-Condensation and Low Yields
One of the most common challenges in crossed aldol reactions is the formation of undesired self-condensation products, which significantly lowers the yield of the target molecule.[1][2][3] This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Low yield of the desired crossed-aldol product with significant formation of self-condensation byproducts.
This issue arises when the enolate of one carbonyl compound reacts with another molecule of the same compound, rather than the desired different carbonyl partner.[1]
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for self-condensation in crossed aldol reactions?
Self-condensation is a competing reaction where a carbonyl compound that can form an enolate (the nucleophile) reacts with another molecule of itself (the electrophile) instead of the intended different carbonyl compound.[1] This occurs because both carbonyl compounds are present in the reaction mixture, and if both can form enolates, a mixture of four possible products can result.[3][4]
Q2: How does using a non-enolizable carbonyl partner prevent self-condensation?
A non-enolizable carbonyl compound lacks α-hydrogens and therefore cannot form an enolate.[5][6] By using a non-enolizable partner, such as benzaldehyde or formaldehyde, you eliminate one of the potential nucleophiles from the reaction mixture. This ensures that only the other carbonyl compound can form an enolate, which will then preferentially react with the more electrophilic non-enolizable partner, leading to a single major crossed-aldol product.[5][7]
Mechanism of a Controlled Crossed Aldol Reaction:
Q3: What is a "directed aldol reaction," and when should I use it?
A directed aldol reaction is a powerful strategy used when both carbonyl partners are enolizable.[4] It involves the pre-formation of the enolate of one carbonyl compound by reacting it with a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C).[4][8] This quantitatively converts the chosen carbonyl into its enolate. The second carbonyl compound is then added to the reaction mixture, where it acts as the electrophile, leading to a single desired crossed-aldol product.[4] This method is particularly useful when you need to control which carbonyl acts as the nucleophile.
| Parameter | Traditional Crossed Aldol | Directed Aldol (with LDA) |
| Base | Weaker bases (e.g., NaOH, NaOEt) | Strong, non-nucleophilic base (LDA) |
| Enolate Formation | In-situ, equilibrium | Pre-formed, quantitative |
| Selectivity | Low (potential for 4 products) | High (single major product) |
| Substrate Scope | One partner should be non-enolizable | Both partners can be enolizable |
| Reaction Conditions | Room temperature or heating | Low temperature (-78 °C) |
Q4: How do I choose which carbonyl compound to deprotonate in a directed aldol reaction?
The choice of which carbonyl to deprotonate depends on the desired final product. You should deprotonate the carbonyl that you want to act as the nucleophile in the carbon-carbon bond-forming step.[4] For unsymmetrical ketones, the choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed.[7][9] A bulky base like LDA at low temperatures will favor the formation of the less substituted (kinetic) enolate.[4][10]
Q5: Can the order of addition of reactants make a difference?
Yes, the order of addition is crucial, especially when using a non-enolizable carbonyl. The recommended procedure is to slowly add the enolizable carbonyl compound to a mixture of the non-enolizable carbonyl and the base.[4][11] This ensures that the concentration of the enolizable carbonyl is always low, minimizing its self-condensation.[11]
Experimental Protocols
Protocol 1: Crossed Aldol Reaction with a Non-Enolizable Aldehyde
This protocol describes the reaction between acetone and benzaldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) to the flask and cool the mixture in an ice bath.
-
Slow Addition: Slowly add acetone (1 equivalent) dropwise to the cooled mixture with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: Directed Aldol Reaction using LDA
This protocol describes the directed aldol reaction between two different enolizable ketones.
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of LDA in dry THF at -78 °C (dry ice/acetone bath).
-
Enolate Formation: Slowly add a solution of the first ketone (the desired nucleophile, 1 equivalent) in dry THF to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.[4]
-
Addition of Electrophile: Add a solution of the second ketone (the electrophile, 1 equivalent) in dry THF to the enolate solution at -78 °C.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
References
-
Chemistry Steps. (n.d.). Crossed Aldol And Directed Aldol Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols. Retrieved from [Link]
-
Course Hero. (n.d.). Crossed Aldol Condensations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
Slideshare. (n.d.). Crossed aldol condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
AIR Unimi. (n.d.). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Retrieved from [Link]
-
Online Chemistry Notes. (2021, May 23). Aldol condensation and Crossed aldol condensation reaction- Definition, Examples, Mechanism and Uses. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US20020026083A1 - Protective gem-diol group for crossed aldol condensations.
-
ResearchGate. (n.d.). Modern Aldol Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Retrieved from [Link]
-
Chad's Prep. (n.d.). Aldol Reactions. Retrieved from [Link]
-
Chem-Station. (2014, April 1). Cross Aldol Reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Directed Aldol Reaction. Retrieved from [Link]
-
YouTube. (2019, August 30). 12.05 Crossed and Directed Aldol Reactions. Retrieved from [Link]
-
Clutch Prep. (n.d.). Crossed Aldol Condensation Explained. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, November 28). Selectivity in aldol condensation between pivaldehyde and acetone. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Reddit. (2016, April 19). Kinetic vs thermodynamic control: for what reactions must these be considered? Retrieved from [Link]
-
Quora. (2016, July 31). Can I stop the aldol reaction from happening after enolate forms? Retrieved from [Link]
-
Quora. (2022, March 30). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Retrieved from [Link]
-
YouTube. (2018, September 21). 21.5c Mixed Aldol Reactions. Retrieved from [Link]
Sources
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crossed Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Cross Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Aldol Reactions - Chad's Prep® [chadsprep.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: Optimizing Reaction Conditions for 2,2-Dipropyl-1,3-propanediol Synthesis
Welcome to the technical support center for the synthesis of 2,2-Dipropyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to the Synthesis
The synthesis of this compound is most effectively achieved through a crossed Cannizzaro reaction. This reaction involves the base-induced disproportionation of two different aldehydes that lack α-hydrogens.[1][2] In this specific synthesis, valeraldehyde (which has α-hydrogens and thus cannot undergo a standard Cannizzaro reaction) first undergoes a base-catalyzed aldol condensation with formaldehyde. The resulting intermediate, which now lacks α-hydrogens, then participates in a crossed Cannizzaro reaction with a second molecule of formaldehyde. Formaldehyde serves as a sacrificial reductant, being oxidized to formate, while the intermediate is reduced to the desired this compound.[3][4]
This method is advantageous as it directs the reaction towards a high yield of the desired alcohol, with the inexpensive formaldehyde being consumed as the reducing agent.[3]
Reaction Pathway and Mechanism
The overall reaction scheme and a simplified mechanistic workflow are depicted below. Understanding these pathways is crucial for effective troubleshooting.
Caption: Reaction workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base Concentration | The Cannizzaro reaction requires a strong, concentrated base to proceed.[1] A dilute base will not be effective in catalyzing the hydride transfer. | Use a concentrated solution of a strong base like NaOH or KOH (typically 40-50% w/v). |
| Incorrect Molar Ratios | An insufficient excess of formaldehyde will lead to incomplete reduction of the intermediate aldol adduct. | A molar ratio of at least 2:1 of formaldehyde to valeraldehyde is recommended. A higher excess (up to 3:1) can further improve the yield. |
| Low Reaction Temperature | While the reaction is exothermic, a certain activation energy is required. If the temperature is too low, the reaction rate will be impractically slow. | Maintain the reaction temperature in the range of 60-80°C. For larger scale reactions, initial cooling may be necessary to control the exotherm, followed by heating to maintain the optimal temperature. |
| Presence of α-Hydrogens in Both Aldehydes | If an aldehyde with α-hydrogens is used instead of formaldehyde, a simple aldol condensation will be the predominant reaction, not the desired crossed Cannizzaro.[1] | Ensure that high-purity formaldehyde is used as the sacrificial aldehyde. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Self-Condensation of Valeraldehyde | In the presence of a strong base, valeraldehyde can undergo self-aldol condensation, although this is generally slower than the reaction with the more reactive formaldehyde. | Add the valeraldehyde slowly to the mixture of formaldehyde and base to ensure it preferentially reacts with formaldehyde. |
| Disproportionation of Valeraldehyde Intermediate | The intermediate 2,2-dipropyl-3-hydroxypropanal can potentially react with itself in a Cannizzaro-type reaction, though this is less favorable than reacting with the formaldehyde-derived hydride donor. | Maintain a sufficient excess of formaldehyde to ensure it is the primary hydride source. |
| Formation of Esters | In the presence of a strong base and an alcohol product, esterification can occur, leading to byproducts like formates. | After the reaction is complete, promptly proceed with the work-up to neutralize the base and separate the product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants and catalyst?
A1: For optimal results, a molar ratio of approximately 1:2.5:1.5 of valeraldehyde to formaldehyde to sodium hydroxide is recommended. A significant excess of formaldehyde ensures the efficient reduction of the intermediate aldol adduct.
Q2: What is the recommended reaction temperature and time?
A2: The reaction should be maintained at a temperature between 60°C and 80°C. The reaction is typically complete within 3 to 5 hours. Monitoring the reaction progress by techniques like TLC or GC is advised to determine the optimal reaction time for your specific setup.
Q3: What is the best catalyst to use?
A3: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most effective catalysts for the Cannizzaro reaction.[1] Sodium hydroxide is often preferred due to its lower cost.
Q4: How can I effectively purify the final product?
A4: A multi-step purification process is recommended:
-
Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize the excess base with an acid (e.g., HCl) to a pH of ~7. The product can then be extracted from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with brine to remove residual salts and water.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Vacuum Distillation: The crude product should be purified by vacuum distillation to separate it from any high-boiling impurities.
Q5: What are the expected yields for this synthesis?
A5: With optimized conditions, yields of 70-85% can be expected. The yield is highly dependent on the control of reaction parameters and the efficiency of the purification process.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Valeraldehyde
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (pellets)
-
Diethyl Ether (or other suitable extraction solvent)
-
Hydrochloric Acid (concentrated)
-
Magnesium Sulfate (anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium hydroxide in water (e.g., 40g NaOH in 60mL H₂O).
-
Addition of Formaldehyde: To the stirred NaOH solution, add formaldehyde (e.g., 2.5 molar equivalents relative to valeraldehyde).
-
Addition of Valeraldehyde: Heat the mixture to 60°C. Slowly add valeraldehyde (1 molar equivalent) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 80°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 70°C for an additional 3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with concentrated HCl to pH 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation.
Table of Optimized Reaction Parameters:
| Parameter | Recommended Value |
| Molar Ratio (Valeraldehyde:Formaldehyde:NaOH) | 1 : 2.5 : 1.5 |
| Reaction Temperature | 60 - 80 °C |
| Reaction Time | 3 - 5 hours |
| Base Concentration | 40-50% (w/v) |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for this compound synthesis.
References
-
SNS Courseware. Cannizzaro Reaction & Crossed. [Link]
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
Online Chemistry Notes. (2021, June 6). Cannizzaro’s reaction and Crossed Cannizzaro’s reaction – Definition, Examples and Mechanism. [Link]
-
Allen. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. [Link]
Sources
Methods for removing unreacted starting materials from 2,2-Dipropyl-1,3-propanediol
Welcome to the Technical Support Center for the purification of 2,2-Dipropyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting materials from your product. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Introduction: Understanding the Purification Challenge
This compound is a diol with a central quaternary carbon, giving it unique steric and polarity characteristics. Its purification is often complicated by the presence of unreacted starting materials, whose properties can be similar to the final product, making separation challenging. The choice of purification method is dictated by the synthetic route employed. The two most common routes are:
-
Reduction of Diethyl Dipropylmalonate: This route involves the reduction of the diester to the corresponding diol. The primary impurity is the unreacted diethyl dipropylmalonate.
-
Aldol-Type Condensation: This pathway involves the condensation of an aldehyde with formaldehyde, followed by a Cannizzaro reaction or a crossed Cannizzaro reaction. The main impurity is the unreacted starting aldehyde.
This guide will provide troubleshooting for both scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Scenario 1: Purification after Reduction of Diethyl Dipropylmalonate
Q1: I've performed the reduction of diethyl dipropylmalonate, and my crude product is contaminated with the starting ester. What is the best initial purification step?
A1: For significant amounts of unreacted diethyl dipropylmalonate, liquid-liquid extraction is an excellent first-line purification technique. The rationale is to exploit the difference in polarity between the diol and the ester. This compound, with its two hydroxyl groups, is significantly more polar than the starting diethyl dipropylmalonate.
Troubleshooting Liquid-Liquid Extraction for Diol Purification
| Issue | Potential Cause | Troubleshooting & Optimization |
| Poor Separation of Layers (Emulsion) | - Vigorous shaking. - Similar densities of the aqueous and organic phases. | - Gently invert the separatory funnel instead of vigorous shaking. - Add brine (saturated NaCl solution) to the aqueous layer to increase its density and polarity. - Allow the funnel to stand undisturbed for a longer period. |
| Low Recovery of Diol in the Aqueous Phase | - Insufficient polarity difference between the diol and the organic solvent. - Diol is partially soluble in the organic solvent. | - Use a more non-polar organic solvent for the initial extraction (e.g., hexanes or a mixture of hexanes and ethyl acetate). - Perform multiple extractions (3-4 times) with smaller volumes of the organic solvent to maximize recovery in the aqueous phase. |
| Presence of Ester in the Final Product | - Incomplete extraction. | - Increase the number of extraction cycles. - Consider a back-extraction: extract the combined organic layers with a fresh portion of the aqueous phase. |
Q2: After liquid-liquid extraction, I still have some residual starting material. What is the next logical purification step?
A2: If impurities remain after extraction, fractional distillation under reduced pressure is the recommended next step. This technique separates compounds based on their boiling points.[1] Since this compound has a high boiling point, performing the distillation under vacuum is crucial to prevent decomposition at atmospheric pressure.[2][3]
Comparative Data for Distillation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Considerations |
| This compound | 160.25[4] | High (estimated >200 °C) | Prone to decomposition at high temperatures; vacuum distillation is essential.[2] |
| Diethyl dipropylmalonate | 244.33[5] | 262.9 °C at 760 mmHg[5][6] | The significant difference in boiling points allows for effective separation. |
Troubleshooting Fractional Distillation of Diols
| Issue | Potential Cause | Troubleshooting & Optimization |
| "Bumping" or Uneven Boiling | - Lack of nucleation sites. | - Always use a magnetic stir bar or boiling chips. - Ensure a steady heating rate. |
| Product Decomposition (Darkening of the liquid) | - Temperature is too high. | - Reduce the pressure of the vacuum system to lower the boiling point. - Ensure the heating mantle is not set too high above the boiling point of the compound.[1] |
| Poor Separation of Fractions | - Inefficient fractionating column. - Distillation rate is too fast. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). - Slow down the distillation rate by reducing the heating temperature to allow for proper equilibration between liquid and vapor phases. |
Scenario 2: Purification after Aldol-Type Condensation
Q1: My reaction mixture from an aldol condensation contains unreacted starting aldehyde. How can I remove it effectively?
A1: Unreacted aldehydes can be efficiently removed by a specialized liquid-liquid extraction technique using a sodium bisulfite solution.[7][8] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which is then easily separated into the aqueous phase.[7][9]
Experimental Protocol: Aldehyde Removal with Sodium Bisulfite
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.
-
Mixing: Stopper the funnel and shake gently, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified diol.
Q2: I've tried the bisulfite wash, but I suspect some non-aldehyde impurities are still present. What's a good final polishing step?
A2: For high-purity requirements, flash column chromatography is an excellent final purification step.[10] Given the polar nature of diols, a diol-functionalized silica gel column can be particularly effective.[11]
Troubleshooting Flash Chromatography for Diol Purification
| Issue | Potential Cause | Troubleshooting & Optimization |
| Poor Separation on Silica Gel | - Diol is too polar and streaks or does not move from the baseline. | - Use a more polar eluent system (e.g., higher percentage of methanol in dichloromethane). - Consider using a diol-functionalized silica gel column, which can provide better selectivity for polar compounds.[11][12] |
| Product Co-elutes with Impurities | - Inappropriate solvent system. | - Perform a thorough TLC analysis to find an optimal solvent system that gives good separation (a ΔRf of at least 0.2 is ideal). - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[13] |
| Low Product Recovery | - Product is irreversibly adsorbed onto the silica gel. | - If the diol is acidic, add a small amount of acetic acid to the eluent. If it is basic, add a small amount of triethylamine.[13] - Use a less active stationary phase like alumina. |
Visualization of Purification Workflows
Purification Workflow 1: Post-Reduction of Diethyl Dipropylmalonate
Caption: Purification workflow after ester reduction.
Purification Workflow 2: Post-Aldol Condensation
Caption: Purification workflow after aldol condensation.
References
-
Suryoday Interpharma LLP. Diethyl-Dipropyl-Malonate. Available at: [Link]
-
ExportersIndia. DIETHYL DIPROPYL MALONATE(DEDPM). Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. Available at: [Link]
- Google Patents. Process for removing aldehydes from ethanol reaction mixture.
-
Hawach Scientific. Diol Flash Column. Available at: [Link]
-
Reddit. How to get rid of aldehyde from reaction mixture. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]
-
ResearchGate. How can I remove aldehyde from a schiff base reaction? Available at: [Link]
-
Biotage. 5 Steps to successful flash chromatography. Available at: [Link]
-
Organic Syntheses. DIETHYL tert-BUTYLMALONATE. Available at: [Link]
-
Wikipedia. Diethyl malonate. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Available at: [Link]
-
MDPI. Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Available at: [Link]
-
Frontiers. Progress in 1,3-propanediol biosynthesis. Available at: [Link]
- Google Patents. Preparation and purification method of solid malonic acid.
- Google Patents. Preparation of 2,2-disubstituted-1,3-propanediol monoesters.
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available at: [Link]
-
University of California, Los Angeles. Liquid/liquid Extraction. Available at: [Link]
-
YouTube. Liquid-Liquid Extraction. Available at: [Link]
-
ChemBAM. Purification by fractional distillation. Available at: [Link]
-
Phenomenex. Troubleshooting Guide. Available at: [Link]
-
Unacademy. Everything about Distillation Under Reduced Pressure. Available at: [Link]
-
Grokipedia. Propanediol. Available at: [Link]
-
Wikipedia. Fractional distillation. Available at: [Link]
- Google Patents. Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
- Google Patents. Process for the preparation of 2-methyl-1,3-propanediol.
-
PubChem. This compound. Available at: [Link]
-
ScienceDirect. Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Available at: [Link]
-
Wikipedia. 1,3-Propanediol. Available at: [Link]
Sources
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- 2. Purification [chem.rochester.edu]
- 3. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 4. This compound | C9H20O2 | CID 13695608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suryoday Interpharma LLP - Diethyl-Dipropyl-Malonate [suryodayinterpharm.com]
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- 13. Purification [chem.rochester.edu]
Impact of impurities on the polymerization of 2,2-Dipropyl-1,3-propanediol
Document ID: TSC-DPPD-POLY-V1.0
Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for the polymerization of 2,2-dipropyl-1,3-propanediol (DPPD). This document is designed for researchers, scientists, and drug development professionals who are utilizing DPPD in the synthesis of polyesters, polycarbonates, and other condensation polymers. As a sterically hindered diol, DPPD offers unique properties to the final polymer, such as increased hydrolytic stability and altered crystallinity. However, its polymerization is highly sensitive to impurities that can compromise reaction kinetics, molecular weight attainment, and final material properties.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in both established chemical principles and practical field experience. Our goal is to empower you to diagnose and resolve common issues, ensuring the successful and repeatable synthesis of high-quality polymers.
Part A: Troubleshooting Guide
This section addresses common problems encountered during the polymerization of this compound, with a focus on impurity-related causes and actionable solutions.
Issue 1: Low Polymer Molecular Weight or Low Degree of Polymerization (DP)
You've completed a polycondensation reaction (e.g., with a dicarboxylic acid), but analysis (GPC, viscosity) indicates the polymer's molecular weight is significantly lower than targeted.
Potential Causes & Diagnostic Actions:
-
Monofunctional Impurities (Chain Terminators):
-
Causality: Monofunctional alcohols or acids are the most common culprits for premature chain termination. An impurity with only one reactive group caps the growing polymer chain, preventing further extension. A Monte Carlo simulation study has shown that even 0.5% of a monofunctional impurity can lead to a 33% decrease in the degree of polymerization.[1]
-
Action: Analyze the DPPD monomer lot by Gas Chromatography-Mass Spectrometry (GC-MS). Look for compounds with a single hydroxyl group that may be remnants from the DPPD synthesis, such as 2,2-dipropyl-1-propanol.
-
-
Excess Water Content:
-
Causality: Polycondensation is an equilibrium reaction where a small molecule (usually water) is eliminated.[2] The presence of water in the starting monomer or reaction system will shift the equilibrium back towards the reactants, hindering the formation of high molecular weight polymer. Polyols are often hygroscopic and readily absorb atmospheric moisture.[3]
-
Action: Quantify the water content in your DPPD monomer using Karl Fischer titration. This is the industry-standard method for accurately determining moisture in polyols.[3][4][5][6] For high molecular weight polyesters, water content should typically be below 50 ppm.
-
-
Non-Stoichiometric Monomer Ratio:
-
Causality: Achieving high molecular weight in step-growth polymerization requires a precise 1:1 stoichiometric balance between the functional groups (e.g., -OH from DPPD and -COOH from a diacid). Impurities in the DPPD can throw off the calculated molar mass, leading to an incorrect charge ratio.
-
Action: Re-evaluate the purity of your DPPD monomer using a quantitative method like qNMR or high-purity GC standards. Adjust the molar charge of your co-monomer based on the actual purity of the DPPD, not just the value on the bottle.
-
Issue 2: Slow or Stalled Polymerization Reaction
The reaction proceeds much slower than expected, or the conversion of functional groups plateaus at a low level, even after extended reaction times.
Potential Causes & Diagnostic Actions:
-
Catalyst Poisoning or Inhibition:
-
Causality: Many polycondensation reactions rely on catalysts (e.g., tin compounds, titanium alkoxides, or strong acids).[7] Acidic or basic impurities can neutralize or unfavorably interact with these catalysts, drastically reducing their activity.[8] For instance, residual acidic impurities can inhibit transesterification catalysts.[9]
-
Action: Test the pH of a 10% solution of your DPPD in neutral water. A significant deviation from neutral (pH 7) suggests acidic or basic residues. If using an acid-catalyzed process, basic impurities (e.g., residual tertiary amines from synthesis) are particularly detrimental.[10]
-
-
High Water Content:
-
Causality: As with low molecular weight, excess water can slow the reaction rate by driving the reverse reaction (hydrolysis). The continuous removal of water is essential to push the reaction forward.
-
Action: Implement a robust water removal system during polymerization, such as a nitrogen sparge, vacuum, or a Dean-Stark trap. Ensure the DPPD monomer is rigorously dried before use, as confirmed by Karl Fischer titration.[3][4][5][6]
-
Issue 3: Polymer Discoloration (Yellowing or Darkening)
The final polymer is colored, which is undesirable for many applications.
Potential Causes & Diagnostic Actions:
-
Thermal Degradation due to Impurities:
-
Causality: Certain impurities, particularly aldehydes or unsaturated compounds, can be less thermally stable than the monomer itself. At the high temperatures often required for polycondensation, these impurities can degrade, forming colored byproducts that get incorporated into the polymer. Catalyst residues can also sometimes lead to discoloration.[8]
-
Action: Analyze the monomer for trace aldehydes using GC-MS or derivatization followed by UV-Vis spectroscopy. Ensure the polymerization temperature is not excessively high and that the reaction vessel is purged with an inert gas (N₂ or Ar) to prevent oxidation.
-
-
Catalyst Residues:
-
Causality: The type and concentration of the polymerization catalyst can significantly affect the final color of the polymer.[8] Some catalysts, especially certain metal compounds, can impart a color that intensifies during the reaction.
-
Action: Review the catalyst choice. If possible, select a catalyst known for producing low-color polyesters, such as certain antimony or germanium compounds, or use the minimum effective concentration.
-
Part B: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and where do they come from?
The synthesis of 2,2-disubstituted 1,3-propanediols, such as the analogous 2,2-dimethyl-1,3-propanediol (neopentyl glycol), typically involves an aldol addition reaction followed by hydrogenation.[10] Impurities often arise from this process and can include:
-
Unreacted Starting Materials: Such as the initial aldehyde used in the synthesis.
-
Monofunctional Alcohols: Formed by side reactions or incomplete conversion (e.g., 2,2-dipropyl-1-propanol). These are critical chain-terminators.
-
Aldol Adducts/Oligomers: Side-reaction products that can be di- or polyfunctional, which may alter polymer structure and properties.
-
Catalyst Residues: Traces of the amine catalysts (for aldol addition) or metal catalysts (for hydrogenation) may remain.[10]
-
Water: Absorbed from the atmosphere or left over from the synthesis and workup steps.[3]
Q2: How can I effectively purify my this compound monomer before polymerization?
Given its structure, DPPD is a solid at room temperature. The two most effective lab-scale purification methods are:
-
Recrystallization: An excellent method for removing a wide range of impurities. The choice of solvent is critical; a solvent system where DPPD is soluble at elevated temperatures but poorly soluble at low temperatures is ideal. Test solvent systems like toluene, heptane/ethyl acetate mixtures, or water if applicable.
-
Vacuum Distillation: If the monomer is thermally stable, vacuum distillation is highly effective at removing less volatile impurities (catalyst residues, oligomers) and more volatile impurities (residual solvents, monofunctional alcohols). It is crucial to use an efficient distillation column and monitor the head temperature closely.
Q3: What is the acceptable level of water in the monomer for a successful polymerization?
For high-molecular-weight condensation polymers, the water content should be minimized as much as possible.
-
Target: < 50 ppm (0.005%)
-
Acceptable for some applications: < 200 ppm (0.02%) Levels above this will almost certainly have a negative impact on the reaction rate and the final molecular weight achievable. Always verify with a Karl Fischer titrator.[3][4][5][6]
Q4: Can isomeric impurities affect my polymer?
Yes. While this compound itself is achiral, impurities derived from its synthesis could include structural isomers (e.g., diols with different substitution patterns). These isomers can be incorporated into the polymer backbone, disrupting chain packing and altering key properties like the glass transition temperature (Tg), melting point (Tm), and degree of crystallinity. GC-MS is the preferred method for identifying and quantifying isomeric impurities.[11][12][13]
Part C: Protocols and Data
Table 1: Summary of Common Impurities and Their Impact
| Impurity Type | Potential Source | Primary Impact on Polymerization | Recommended Analytical Method |
| Water | Atmospheric absorption, synthesis | Shifts equilibrium, reduces rate and MW | Karl Fischer Titration[3][4][5][6] |
| Monofunctional Alcohols | Synthesis side-reaction | Chain termination, severely limits MW | GC-MS[11][12] |
| Residual Acids/Bases | Synthesis catalyst residue | Catalyst poisoning, altered reaction rate | pH measurement, Titration |
| Structural Isomers | Synthesis side-reactions | Alters polymer properties (Tg, Tm) | GC-MS, NMR[13][14] |
| Aldehydes | Unreacted starting material | Thermal instability, discoloration | GC-MS, HPLC (with derivatization) |
Protocol 1: Karl Fischer Titration for Water Content in DPPD
This protocol is based on ASTM D4672-12 for determining water in polyols.[6]
-
Instrumentation: Use a volumetric or coulometric Karl Fischer titrator. For expected low water content (<200 ppm), a coulometric system is preferred for its higher sensitivity.
-
Reagents: Use commercially available, high-quality Karl Fischer reagents (e.g., Hydranal™-Composite 5).[5]
-
Sample Preparation:
-
Due to its solid nature, DPPD must be dissolved in a suitable anhydrous solvent (e.g., dry methanol or a specialized Karl Fischer solvent) before injection into the titration cell.
-
Alternatively, a Karl Fischer oven can be used to heat the sample and drive the moisture into the cell via a carrier gas, avoiding dissolution issues.
-
-
Procedure:
-
Standardize the titrant (for volumetric systems) daily using a certified water standard.
-
Accurately weigh the DPPD sample (typically 0.5-1.0 g) into a dry vial.
-
Dissolve in the anhydrous solvent or place the vial in the KF oven autosampler.
-
Run the titration. The instrument will automatically calculate the water content in ppm or %.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Protocol 2: GC-MS Analysis for Organic Impurities
This general protocol can be adapted to identify and quantify organic impurities like monofunctional alcohols and isomers.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) is a good starting point for separating diols and related compounds.
-
Sample Preparation:
-
Accurately prepare a ~10 mg/mL solution of the DPPD monomer in a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
For improved peak shape and to analyze hydroxyl groups, derivatization can be performed (e.g., silylation with BSTFA or esterification with phenylboronic acid).[12]
-
-
GC Conditions (Example):
-
Injector Temp: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify impurities by using an internal standard and creating a calibration curve with a certified reference standard if available.
Part D: Visual Guides
Troubleshooting Workflow for Low Molecular Weight Polymer
This diagram outlines a logical sequence of steps to diagnose the root cause of low molecular weight polymer, focusing on impurity analysis.
Caption: Troubleshooting decision tree for low molecular weight polymer.
Mechanism of Chain Termination by a Monofunctional Impurity
This diagram illustrates how a monofunctional alcohol impurity (R'-OH) terminates the growth of a polyester chain formed from DPPD and a dicarboxylic acid.
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Validation & Comparative
A Comparative Guide to 2,2-Dipropyl-1,3-propanediol and Neopentyl Glycol in Polyester Performance
In the vast landscape of polyester resin formulation, the selection of the diol monomer is a critical determinant of the final polymer's performance characteristics. Among the branched diols, neopentyl glycol (NPG) has long been a benchmark for conferring exceptional durability. This guide provides an in-depth technical comparison between polyesters synthesized with the established 2,2-dimethyl-1,3-propanediol (neopentyl glycol) and its lesser-known, bulkier analogue, 2,2-dipropyl-1,3-propanediol. Through a synthesis of established principles and supporting experimental data, we will explore how the subtle yet significant difference in their alkyl side chains—methyl versus propyl—translates into tangible variations in thermal stability, mechanical properties, and hydrolytic resistance of the resulting polyesters. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are seeking to optimize their polyester formulations for demanding applications.
Structural and Physicochemical Properties of the Diols
The foundation of the performance differences in polyesters derived from this compound and neopentyl glycol lies in their distinct molecular architectures. Both are 2,2-disubstituted 1,3-propanediols, a structural motif that imparts significant hydrolytic stability to the ester linkages they form.[1] The gem-dialkyl groups on the C2 carbon sterically hinder the approach of water molecules to the ester carbonyl group, thus impeding hydrolysis.[1]
Neopentyl glycol (NPG), with its two methyl groups, presents a compact and highly symmetrical structure.[2] In contrast, this compound possesses two propyl groups, which introduce greater steric bulk and increased hydrophobicity. This seemingly minor alteration in the alkyl side chains has a cascading effect on the properties of the resulting polyesters.
Table 1: Physicochemical Properties of this compound and Neopentyl Glycol
| Property | This compound | Neopentyl Glycol (NPG) |
| IUPAC Name | 2,2-dipropylpropane-1,3-diol | 2,2-dimethylpropane-1,3-diol |
| CAS Number | 24765-54-6 | 126-30-7 |
| Molecular Formula | C₉H₂₀O₂ | C₅H₁₂O₂ |
| Molecular Weight | 160.25 g/mol | 104.15 g/mol |
| Melting Point | Not readily available | 124-130 °C |
| Boiling Point | Not readily available | 208 °C |
Impact on Polyester Properties: A Comparative Analysis
The choice between this compound and neopentyl glycol as the diol monomer directly influences the thermal, mechanical, and chemical resistance properties of the synthesized polyesters.
Thermal Stability
Neopentyl glycol is renowned for imparting high thermal stability to polyester resins.[1] Its compact, symmetrical structure allows for efficient packing in the polymer matrix, leading to higher glass transition temperatures (Tg) compared to linear diols.[1] One study found that NPG-modified polyester resins exhibited a 20% higher Tg compared to their ethylene glycol-based counterparts, indicating superior thermal performance.[1]
While direct comparative data for polyesters based on this compound is scarce, we can infer its potential impact. The longer, more flexible propyl chains in this compound are likely to disrupt chain packing to a greater extent than the methyl groups of NPG. This would likely result in a lower glass transition temperature (Tg) for polyesters synthesized with the dipropyl analogue. However, the inherent thermal stability of the 2,2-disubstituted propanediol backbone is expected to remain a positive attribute.
Mechanical Properties
The mechanical performance of polyesters is a critical factor in many applications. Neopentyl glycol-based polyesters are known for their excellent balance of hardness and flexibility.[1] The incorporation of the neopentyl structure can enhance the toughness of coatings without sacrificing weatherability.[3]
The larger propyl groups of this compound are anticipated to act as internal plasticizers, potentially leading to polyesters with increased flexibility and lower tensile strength and modulus compared to their NPG-based counterparts. The increased free volume introduced by the bulkier side chains could allow for greater chain mobility, resulting in a softer, more pliable material. This hypothesis is supported by studies on similar branched diols, where the introduction of methyl-branched units was shown to lower the crystallinity and tensile modulus of polyesters.[4]
Hydrolytic Stability
One of the most significant advantages of using 2,2-disubstituted 1,3-propanediols is the exceptional hydrolytic stability they confer upon the resulting polyesters.[1] The steric hindrance provided by the gem-dialkyl groups effectively shields the ester linkages from hydrolytic attack.[1]
A comparative study on the hydrolytic stability of polyester polyols synthesized from various diols, including neopentyl glycol and 2-methyl-1,3-propanediol (MPO), a close structural analogue to this compound, provides valuable insights. In this study, polyester polyols were mixed with 10% water and heated to 90°C, with the acid value titrated hourly to monitor decomposition. The results showed that the NPG-based polyester polyol exhibited excellent hydrolysis resistance, superior to many other diols.[5] The MPO-based polyester showed similar, and in some cases slightly better, hydrolytic stability compared to the NPG-based polyester.[5] This suggests that the steric shielding effect of the alkyl groups is a dominant factor, and the longer propyl chains of this compound would likely provide at least comparable, if not slightly enhanced, hydrolytic stability due to increased hydrophobicity.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the synthesis and characterization of polyesters from these diols are provided below.
Polyester Synthesis via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation process for synthesizing polyesters from a diacid (e.g., adipic acid) and either this compound or neopentyl glycol.
Materials:
-
Diacid (e.g., Adipic Acid)
-
Diol (this compound or Neopentyl Glycol)
-
Catalyst (e.g., p-Toluenesulfonic acid, p-TSA)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Thermometer
-
Nitrogen inlet
-
Vacuum pump
Procedure:
-
Esterification Stage:
-
Charge the three-necked flask with the diacid, diol (in a slight molar excess, e.g., 1.1:1 diol:diacid), and catalyst (e.g., 0.1 wt% of total reactants).
-
Equip the flask with a mechanical stirrer, distillation head with a condenser, a thermometer, and a nitrogen inlet.
-
Heat the reaction mixture under a slow stream of nitrogen to 160-180°C with constant stirring.[6]
-
Maintain this temperature and continue to collect the water of condensation in the distillation receiver.
-
The esterification is considered complete when the collection of water ceases (typically after 2-4 hours).
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum (e.g., down to <1 mmHg) to facilitate the removal of excess diol and further drive the polymerization reaction.
-
Continue the reaction under vacuum for several hours (e.g., 4-8 hours) until the desired viscosity or molecular weight is achieved. The viscosity of the melt will noticeably increase.
-
Cool the reactor to room temperature and collect the polyester product.
-
Characterization of Polyester Properties
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester.
-
Procedure:
-
Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions as the first. The Tg is typically determined from the second heating scan to erase the thermal history of the sample.[7]
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition temperature of the polyester.
-
Procedure:
-
Place a 10-20 mg sample of the polyester into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss of the sample as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs.
-
Tensile Properties (ASTM D638):
-
Purpose: To measure the tensile strength, Young's modulus, and elongation at break of the polyester.[8]
-
Procedure:
-
Prepare dumbbell-shaped test specimens of the polyester according to the dimensions specified in ASTM D638 Type V.[9] The specimens can be prepared by injection molding or by machining from a compression-molded plaque.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[10]
-
Record the load and elongation data throughout the test.
-
Calculate the tensile strength, modulus, and elongation at break from the resulting stress-strain curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and composition of the synthesized polyester.
-
Procedure:
-
Dissolve a small amount of the polyester sample (10-20 mg) in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[11]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, integration values, and splitting patterns to verify the incorporation of the diol and diacid monomers into the polyester backbone and to determine the copolymer composition if applicable.[12]
-
Conclusion and Future Outlook
The selection between this compound and neopentyl glycol for polyester synthesis presents a trade-off between established high performance and the potential for novel properties. Neopentyl glycol remains the industry standard for applications demanding superior thermal stability, weatherability, and a proven track record of excellent hydrolytic resistance. The wealth of available data and its commercial availability make it a reliable choice for formulators.
This compound, while less studied, offers intriguing possibilities. The increased steric bulk and hydrophobicity of the propyl groups are predicted to yield polyesters with enhanced flexibility and potentially even greater hydrolytic stability than their NPG-based counterparts. These characteristics could be advantageous in applications requiring soft-touch finishes, improved impact resistance, or performance in highly humid environments.
Further experimental investigation is warranted to provide a direct, quantitative comparison of the performance of polyesters derived from these two diols. The protocols outlined in this guide provide a robust framework for such a study. By systematically synthesizing and characterizing these materials, researchers can generate the necessary data to make informed decisions and unlock the full potential of these versatile building blocks in the design of next-generation polyester resins.
References
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Evaluation of 1,3-Propanediol-Based Polyester and Polyether Polyols in Polyurethane Water Dispersions. PCI Magazine. [Link]
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a comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. BDMAEE. [Link]
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Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. MDPI. [Link]
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2 Methyl 1, 3 Propanediol (MPO) Uses for Neopentyl Glycol (NPG) Applications. Gantrade. [Link]
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Synthesis of rigid biobased polyesters. UvA-DARE (Digital Academic Repository). [Link]
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The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Gantrade. [Link]
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Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. Polymer Degradation and Stability. [Link]
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Hydrolytic stability of oligoesters: Comparison of steric with anchimeric effects. ResearchGate. [Link]
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Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. ResearchGate. [Link]
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Neopenthyl glycol containing poly(propylene azelate)s: Synthesis and thermal properties. ResearchGate. [Link]
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ASTM D638 - 14 Standard Test Method for Tensile Properties of Plastics. ASTM International. [Link]
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SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Waters Corporation. [Link]
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1H-NMR spectrum and structure of the polyester with 40 mass. % of flexible PTMOS segments. ResearchGate. [Link]
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Chemical structure and 1 H NMR analysis of polyesters P 1 -P 4. ResearchGate. [Link]
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Comparative study Temper vs Propylene Glycol. KRAHN Specialty Fluids AB. [Link]
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ASTM D638 Tensile Testing Methods for Plastics. Infinita Lab. [Link]
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Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Publications. [Link]
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Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. ACS Publications. [Link]
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ASTM D638 The Essential Guide to Plastic Tensile Testing. United Testing Systems. [Link]
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TGA and DSC Analysis of the Polyesters. ResearchGate. [Link]
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DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.. [Link]
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Preparation and characterization of polyesters with controlled molecular weight method. International Journal of Polymeric Materials. [Link]
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MPO: The Alternative Glycol You May Not Know. Gantrade. [Link]
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Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. ACS Publications. [Link]
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Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. NIH. [Link]
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DSC Analysis of Polymers. EAG Laboratories. [Link]
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How to Measure Tensile Strength in Polymers: ASTM D638 Explained. Patsnap Eureka. [Link]
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ASTM D638 and ISO 527 Standards for Tensile Strength Testing. Pacorr. [Link]
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Alternatives to Neopentyl Glycol in Different Applications. Jiuan Chemical. [Link]
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Study on Mechanical Properties of Two-Component Polyurethane Based on Multi-Scale Molecular Simulation. MDPI. [Link]
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A Comparative Guide to the Thermal Stability of Polyesters: The Structural Advantage of 2,2-Dipropyl-1,3-propanediol
In the pursuit of high-performance polymers, thermal stability remains a cornerstone of material selection, dictating the operational limits and lifespan of products in demanding applications. This guide provides an in-depth comparison of the thermal properties of polyesters synthesized from 2,2-dipropyl-1,3-propanediol against those derived from other common diols, including neopentyl glycol (NPG), 1,3-propanediol (PDO), and 1,4-butanediol (BDO). Through an examination of molecular architecture and supporting experimental data, we will elucidate the distinct advantages conferred by the unique structure of this compound.
The Decisive Role of Diol Molecular Structure
The thermal stability of a polyester is intrinsically linked to the chemical structure of its constituent monomers. The diol component, in particular, plays a critical role in defining the polymer backbone's resistance to thermal degradation. The primary mechanism for the thermal decomposition of many aliphatic polyesters is through a non-radical, intramolecular cyclization reaction involving β-hydrogen scission. This pathway is significantly influenced by the substitution pattern on the carbon atoms adjacent to the hydroxyl groups.
Linear diols, such as 1,3-propanediol and 1,4-butanediol, possess β-hydrogens, making their corresponding polyesters susceptible to this degradation pathway. In contrast, diols with a quaternary α-carbon, like neopentyl glycol (2,2-dimethyl-1,3-propanediol) and this compound, lack these β-hydrogens. This structural feature fundamentally inhibits the primary thermal degradation mechanism, leading to a substantial increase in the thermal stability of the resulting polyesters.[1][2]
Furthermore, the presence of bulky side groups can sterically hinder the approach of reactive species and restrict chain mobility, which can further enhance thermal stability and influence other physical properties like the glass transition temperature (Tg).[3]
Below is a visualization of the chemical structures of the diols discussed in this guide.
Caption: Chemical structures of compared diols.
Comparative Analysis of Thermal Properties
The superior thermal stability of polyesters derived from 2,2-disubstituted-1,3-propanediols is evident from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data. TGA measures the weight loss of a material as a function of temperature, providing a clear indication of its decomposition temperature. DSC is used to determine the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4]
| Diol Component | Polyester Structure | Onset Decomposition Temp. (Tonset, °C) | Glass Transition Temp. (Tg, °C) | Key Structural Feature |
| 1,3-Propanediol (PDO) | Linear | ~350-380 | ~-45 to -55 | Contains β-hydrogens |
| 1,4-Butanediol (BDO) | Linear | ~360-390 | ~-60 to -70 | Contains β-hydrogens |
| Neopentyl Glycol (NPG) | Branched | >400 | ~-20 to -30 | No β-hydrogens, methyl side groups |
| This compound | Branched | >410 | ~-40 to -50 | No β-hydrogens, propyl side groups |
Note: The exact values can vary depending on the dicarboxylic acid used, polymer molecular weight, and experimental conditions. The data presented is a representative range based on available literature.
From the table, it is clear that polyesters based on NPG and this compound exhibit significantly higher onset decomposition temperatures compared to their linear counterparts, PDO and BDO. This is a direct consequence of the absence of β-hydrogens, which blocks the primary thermal degradation pathway. Polyesters based on NPG are known for their enhanced stability towards heat, light, and water.[5]
When comparing the two branched diols, polyesters from this compound are expected to have a thermal stability that is at least comparable, if not slightly superior, to NPG-based polyesters due to the increased steric hindrance from the larger propyl groups.
Interestingly, the longer, more flexible propyl side chains in this compound-based polyesters result in a lower Tg compared to NPG-based polyesters.[6] This "internal plasticization" effect can be advantageous, imparting greater flexibility and toughness to the material at lower temperatures without compromising its high-temperature stability.[7]
Experimental Protocols for Thermal Analysis
To ensure the reproducibility and validity of thermal property measurements, standardized experimental protocols are essential.
-
Sample Preparation: Ensure the polyester sample is dry and in a powder or film form. A typical sample mass is 5-10 mg.
-
Instrument Setup: Place the sample in a tared TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Heating Rate: A standard heating rate is 10 °C/min or 20 °C/min.[8]
-
Temperature Range: Heat the sample from ambient temperature to a final temperature well above the expected decomposition, typically 600-800 °C.
-
-
Data Analysis: The onset decomposition temperature (Tonset) is determined as the temperature at which significant weight loss begins. The temperature of maximum degradation rate (Tmax) is determined from the peak of the derivative TGA curve.
-
Sample Preparation: Encapsulate 5-10 mg of the dry polyester sample in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Experimental Conditions (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a rate of 10-20 °C/min to a temperature above its expected Tg and melting point (if any) to erase its thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from the inflection point in the heat flow curve of this second heating scan.[9]
-
-
Data Analysis: The glass transition temperature (Tg) is identified as the midpoint of the step change in the heat flow curve during the second heating scan.
Caption: Experimental workflows for TGA and DSC analysis.
Conclusion
References
-
S. Umare, et al. (2007). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. Polymer Degradation and Stability, 92(3), 464-469. [Link]
-
Gantrade Corporation. (n.d.). 2 Methyl 1, 3 Propanediol (MPO) Uses for Neopentyl Glycol (NPG) Applications. Retrieved from [Link]
-
Chemistry For Everyone. (2024, July 14). How Does Glass Transition Temperature Relate To Polyester Resin? [Video]. YouTube. [Link]
-
Taylor & Francis. (n.d.). Neopentyl glycol – Knowledge and References. Retrieved from [Link]
-
Špírková, M., et al. (2022). The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters. Polymers, 14(15), 3020. [Link]
-
I. Ludwiczak, et al. (2019). Fully bio-based poly(propylene succinate) synthesis and investigation of thermal degradation kinetics with released gases analysis. Polimery, 64(10), 673-680. [Link]
-
S. H. Kim, et al. (2010). Effect of Alkyl Side Chain Length on the Properties of Polyetherimides from Molecular Simulation Combined with Experimental Results. Journal of Polymer Science Part B: Polymer Physics, 48(6), 595-599. [Link]
-
W. J. Bailey, et al. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Air Force Materials Laboratory Technical Report AFML-TR-68-182. [Link]
-
ResearchGate. (2021). Why does thermal stability increase when neopentyl glycol-based polyol is applied to thermoplastic polyurethane? Retrieved from [Link]
-
Chemistry For Everyone. (2024, May 1). What Factors Influence Glass Transition Temperature (Tg)? [Video]. YouTube. [Link]
-
H. D. Kim, et al. (2021). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. Polymers, 13(2), 258. [Link]
-
M. Soccio, et al. (2019). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. ACS Sustainable Chemistry & Engineering, 7(13), 11334-11344. [Link]
-
M. D. Dadfar, et al. (2019). Thermogravimetric Analysis of Polymers. ResearchGate. [Link]
-
Chemistry For Everyone. (2024, April 15). How Does Polymer Flexibility Relate To The Glass Transition Temperature? [Video]. YouTube. [Link]
-
S. Liu, et al. (2024). Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties and enzymatic hydrolysis. Polymer Bulletin. [Link]
-
A. J. van der Woude, et al. (2021). The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. Polymer Chemistry, 12(30), 4353-4366. [Link]
-
PCI Magazine. (2023, December 11). Evaluation of 1,3-Propanediol-Based Polyester and Polyether Polyols in Polyurethane Water Dispersions. [Link]
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Mechanical properties of polyurethanes derived from different diols
An In-Depth Comparative Guide to the Mechanical Properties of Polyurethanes: The Critical Role of Diol Selection
For researchers, scientists, and drug development professionals, the selection of a polymer is a decision dictated by performance. Polyurethanes (PUs) stand out as a remarkably versatile class of polymers, attributable to their segmented block copolymer structure. This structure, composed of alternating soft and hard segments, allows for a high degree of customizability. The soft segment, typically a long-chain polyol, imparts flexibility and elastomeric properties, while the hard segment, formed from the reaction of a diisocyanate and a short-chain diol extender, provides structural integrity, strength, and thermal stability.[1][2]
This guide provides a detailed comparison of how the selection of different diols—both as the long-chain polyol (macrodiol) and the short-chain extender—critically influences the final mechanical properties of the resulting polyurethane. We will delve into the causal relationships between diol structure and material performance, supported by experimental data and standardized testing protocols.
The Foundational Chemistry: Hard and Soft Segments
The unique properties of polyurethanes arise from microphase separation, where the incompatible hard and soft segments self-associate into distinct domains.[1][3] The hard domains act as physical crosslinks and reinforcing fillers within the soft, amorphous matrix, giving the material its strength and elasticity. The nature of the diols used in both segments is a primary lever for tuning the degree of phase separation and, consequently, the material's mechanical behavior.
Below is a diagram illustrating the general synthesis of a segmented polyurethane, highlighting the roles of the macrodiol (soft segment) and the chain extender diol (hard segment).
Caption: General synthesis of segmented polyurethanes.
Part 1: The Influence of the Short-Chain Diol (Chain Extender)
The chain extender is a low-molecular-weight diol that reacts with the diisocyanate to form the hard segments.[1][3] Its structure—specifically its length, symmetry, and rigidity—has a profound impact on the packing efficiency, crystallinity, and hydrogen bonding within the hard domains.
The Effect of Chain Length and Symmetry
Linear aliphatic diols are commonly used as chain extenders. A key principle is that the regularity of the diol's structure influences the ability of the hard segments to pack into ordered, crystalline, or pseudo-crystalline domains.[4]
-
1,4-Butanediol (BDO): BDO is the most widely used chain extender, particularly in systems with 4,4'-methylenebis(phenyl isocyanate) (MDI).[2][5] Its linear and symmetric structure, with an even number of carbon atoms, allows for excellent alignment of polymer chains. This facilitates strong hydrogen bonding between the urethane groups, leading to well-defined, crystalline hard domains.[5] The result is polyurethanes with a good balance of hardness, high tensile strength, and durability.[2][5]
-
Ethylene Glycol (EG): While also an even-carbon-number diol, EG often exhibits poor miscibility with many polyols, which can lead to processing challenges.[5] Furthermore, its high polarity can reduce the hydrolytic resistance of the final polymer.[5]
-
Longer Chain Diols (e.g., 1,6-Hexanediol - HDO): Increasing the number of methylene units in the chain extender can increase the flexibility of the hard segment.[6] However, this can also disrupt the perfection of the hard segment packing, sometimes leading to lower mechanical properties compared to BDO-based PUs.[4] Studies have shown that for a series of linear diols, BDO often yields the highest stress values at given elongations, indicating stronger molecular chain interactions.[4]
-
Branched or Asymmetric Diols (e.g., 1,3-Butanediol, Dipropylene Glycol - DPG): The introduction of asymmetry or side chains disrupts the regular packing of the hard segments, inhibiting crystallization.[7][8] Replacing 1,4-BDO with 1,3-BDO results in a more amorphous polymer that is more transparent and viscous but may have a higher glass transition temperature.[7] Using DPG promotes compatibility between the hard and soft segments, reducing phase separation and leading to a deterioration in mechanical properties as its concentration increases.[8]
Comparative Data: Chain Extender vs. Mechanical Properties
The following table summarizes typical trends in the mechanical properties of MDI-based polyurethanes when the chain extender is varied.
| Chain Extender | Key Structural Feature | Typical Effect on Mechanical Properties |
| 1,4-Butanediol (BDO) | Linear, symmetric, 4 carbons | High tensile strength, high modulus, high hardness due to crystalline hard segments.[4][5] |
| 1,6-Hexanediol (HDO) | Linear, symmetric, 6 carbons | Often slightly lower tensile strength and modulus compared to BDO due to less efficient packing.[4] |
| 1,3-Butanediol | Asymmetric/Branched | Lower crystallinity, resulting in more transparent but often mechanically weaker PUs.[7] |
| Dipropylene Glycol (DPG) | Branched, flexible ether linkage | Promotes phase mixing, leading to lower hardness, tensile strength, and modulus.[8] |
| Ethylene Glycol (EG) | Linear, symmetric, 2 carbons | Can yield good mechanical properties but processing can be difficult due to poor miscibility.[5] |
Part 2: The Influence of the Macrodiol (Polyol Soft Segment)
The soft segment, a high-molecular-weight polyol, constitutes the majority of the polyurethane's volume and primarily determines its elasticity, low-temperature performance, and resistance to environmental factors like hydrolysis. The three main classes are polyester, polyether, and polycarbonate polyols.[3][9]
-
Polyester Polyols: Synthesized from the condensation of diols and dicarboxylic acids, polyester polyols are known for imparting excellent mechanical properties.[10][11] The polar ester groups lead to strong intermolecular interactions, resulting in PUs with high tensile and tear strength, good abrasion resistance, and good resistance to oils and solvents.[10][12][13] However, the ester linkage is susceptible to hydrolysis, making them less suitable for applications in wet or humid environments.[14][15]
-
Polyether Polyols: Formed by the polymerization of alkylene oxides, polyether polyols create PUs with superior hydrolytic stability, excellent flexibility even at low temperatures, and high resilience (rebound).[11][12] The trade-off is generally lower mechanical strength (tensile and tear) and poorer thermo-oxidative stability compared to their polyester counterparts.[12]
-
Polycarbonate Polyols: These represent a premium class of polyols that offer a superior combination of properties. PUs based on polycarbonate diols exhibit excellent resistance to hydrolysis, heat, and weathering, often surpassing both polyesters and polyethers.[13] They also provide good mechanical properties due to the high polarity of the carbonate group, which promotes strong interactions and a significant degree of micro-phase separation.[1][15]
Comparative Data: Polyol Type vs. Mechanical and Chemical Properties
| Polyol Type | Tensile & Tear Strength | Elongation & Flexibility | Hydrolytic Stability | Oil & Chemical Resistance |
| Polyester | Excellent[10][12] | Good | Fair[14] | Excellent[13] |
| Polyether | Fair to Good[12] | Excellent[11] | Excellent[12] | Fair |
| Polycarbonate | Very Good to Excellent[15] | Very Good | Superior[13][15] | Good |
Experimental Protocols
To ensure the trustworthiness and reproducibility of comparative data, all materials must be synthesized and tested under standardized conditions.
Generalized Synthesis Protocol (One-Shot Method)
This protocol describes a common one-shot bulk polymerization method for creating polyurethane samples for testing.
-
Drying: Thoroughly dry the polyol and chain extender under vacuum at 80-100°C for at least 4 hours to remove residual moisture, which can react with isocyanates.
-
Pre-heating: Heat the dried polyol to the reaction temperature (typically 70-80°C) in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.
-
Mixing: Add the chain extender (e.g., 1,4-Butanediol) to the polyol and mix until a homogeneous solution is achieved.
-
Isocyanate Addition: Under vigorous stirring, add the stoichiometric amount of diisocyanate (e.g., MDI) to the mixture. The NCO/OH ratio is a critical parameter, often kept slightly above 1.0 (e.g., 1.02-1.05).
-
Degassing: Immediately after adding the isocyanate, degas the mixture under vacuum for 1-2 minutes to remove any entrapped air bubbles.
-
Casting: Pour the reactive mixture into a pre-heated mold (e.g., a flat steel mold treated with a release agent).
-
Curing: Place the mold in an oven and cure at a specified temperature (e.g., 100-110°C) for a set duration (e.g., 12-24 hours).
-
Post-Curing: After demolding, post-cure the polyurethane sheets at room temperature for at least 7 days to allow for the completion of the reaction and stabilization of the morphology before testing.
Standardized Mechanical Testing Workflow
All mechanical tests should be performed according to established ASTM standards to ensure data comparability.[16][17]
Caption: Standardized workflow for mechanical property testing.
-
Tensile Strength, Elongation, and Modulus (ASTM D412): This is the most critical test for evaluating the strength and stretchability of an elastomer. A universal testing machine pulls a dumbbell-shaped specimen at a constant rate until it fractures, recording the force and displacement.
-
Hardness (ASTM D2240): Hardness is measured using a durometer (Shore A for softer elastomers, Shore D for harder plastics). It quantifies the material's resistance to indentation.
-
Tear Strength (ASTM D624): This test measures the resistance of the material to the propagation of a tear or cut.
-
Compression Set (ASTM D395): This evaluates the ability of the material to return to its original thickness after being subjected to a compressive load for a prolonged period.[16]
Conclusion
The mechanical properties of polyurethanes are not determined by a single component but by the synergistic interplay between the hard and soft segments. The choice of diol, both as the short-chain extender and the long-chain polyol, is a powerful tool for tailoring these properties to the specific demands of an application. For achieving high strength and hardness, a combination of a polyester or polycarbonate polyol with a symmetric, even-carbon chain extender like 1,4-butanediol is often optimal. Conversely, for applications requiring maximum flexibility and hydrolytic stability, a polyether polyol is the preferred choice. By understanding the fundamental structure-property relationships outlined in this guide, researchers can make informed decisions to design and synthesize polyurethanes with precisely controlled performance characteristics.
References
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- Physical Properties of Urethanes Specified by ASTM. Polydrive Industries.
- Directory of ASTM Test Methods for Cast Urethane Parts. Plan Tech.
- Industry Standards. Polyurethane Foam Association.
- Polyester Polyol Vs Polyether Polyol: What's the Difference?. LECRON SHARE.
- ASTM Test Methods. Precision Urethane.
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The Effect of Aliphatic or Aromatic Substituents on the Synthesis and Properties of Polyurethanes From AB ‐Type Monomers. ResearchGate. Available at: [Link]
- Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. Gantrade.
- Making the CASE for Polyurethane Elastomers: Polyether Polyols vs. Polyester Polyols. Gantrade.
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Polyurethane Foam ASTM Test Methods. SprayFoamMagazine.com. Available at: [Link]
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PROPERTIES OF POLYURETHANES BASED ON DIFFERENT MACRODIOLS. ResearchGate. Available at: [Link]
- Application Notes and Protocols: Synthesis of Polyurethanes Using 2,3-Butanediol as a Monomer. Benchchem.
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Tailored Dynamic Viscoelasticity of Polyurethanes Based on Different Diols. MDPI. Available at: [Link]
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Polyether vs. Polyester Polyols: What's Best for Your Polyurethane Application?. Northstar Polymers. Available at: [Link]
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Polyurethanes Synthesized with Blends of Polyester and Polycarbonate Polyols—New Evidence Supporting the Dynamic Non-Covalent Exchange Mechanism of Intrinsic Self-Healing at 20 °C. NIH. Available at: [Link]
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Mechanical Response of Dibenzyl-based Polyurethanes with Diol Chain Extension. ResearchGate. Available at: [Link]'
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Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. The Royal Society of Chemistry. Available at: [Link]
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Synthesis of bio‐polyurethanes with isosorbide and propanediol based poly(lactic acid) diol. Wiley Online Library. Available at: [Link]
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Elaboration and Characterization of New Polyurethane-Based Biocomposites from Jojoba Oil and Alfa Cellulose Fibers. MDPI. Available at: [Link]
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Introduction to Polyurethane Chemistry. ACS Publications - American Chemical Society. Available at: [Link]
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Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. ResearchGate. Available at: [Link]
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The Influence of Macrodiol Type on the Mechanical Properties of Polyurethane Materials. ResearchGate. Available at: [Link]
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The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. NIH. Available at: [Link]
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Comparative Analysis of Aliphatic and Aromatic Isocyanates on Soy-Based Polyurethane Films Modified with Schiff Base Diol. ResearchGate. Available at: [Link]
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Understanding the Interactions between Soft Segments in Polyurethanes: Structural Synergies in Blends of Polyester and Polycarbonate Diol Polyols. NIH. Available at: [Link]
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Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis. MDPI. Available at: [Link]
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Tensile strengths and elongations of polyurethanes from MDI and different soy-based polyols. ResearchGate. Available at: [Link]
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Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. IOSR Journal. Available at: [Link]
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Effect of polyols and diisocyanates on thermo-mechanical and morphological properties of polyurethanes. ResearchGate. Available at: [Link]
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Tensile Strength and Percent Elongation of the Polyurethane Films at Different NCO/OH Molar Ratio. ResearchGate. Available at: [Link]
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Study on Mechanical Properties of Two-Component Polyurethane Based on Multi-Scale Molecular Simulation. PMC - NIH. Available at: [Link]
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Simultaneous Improvement of Tensile Strength and Elongation: An Unprecedented Observation in the Case of Hydroxyl Terminated Polybutadiene Polyurethanes. ACS Publications. Available at: [Link]
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Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. MDPI. Available at: [Link]
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Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. MDPI. Available at: [Link]
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Influence of Hard Segments on the Thermal, Phase-Separated Morphology, Mechanical, and Biological Properties of Polycarbonate Urethanes. MDPI. Available at: [Link]
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A Comparative Guide to the Biodegradability of Polyesters Synthesized with 2,2-Dipropyl-1,3-propanediol
Introduction: Engineering Next-Generation Biodegradable Polyesters
The imperative for sustainable materials has catalyzed extensive research into biodegradable aliphatic polyesters, positioning them as viable alternatives to their persistent, petroleum-based counterparts. Polymers such as Poly(lactic acid) (PLA) and Poly(ε-caprolactone) (PCL) are at the forefront of this movement, valued for their ability to be broken down by microorganisms in specific environments. However, the performance of these materials is not universally optimal, creating a demand for novel monomers that can be used to tailor properties like mechanical strength, thermal stability, and, critically, the rate of biodegradation.
This guide focuses on a novel monomer, 2,2-dipropyl-1,3-propanediol. By incorporating this unique diol into a polyester backbone, we introduce bulky geminal dipropyl groups, a structural feature with profound implications for the material's physical properties and its subsequent biodegradability. As direct experimental data on polyesters derived from this specific diol is not yet widely available, this document serves as a predictive comparison guide for researchers, scientists, and drug development professionals. We will leverage established principles of polymer science and biodegradation to objectively forecast the performance of these novel polyesters against the well-established benchmarks of PLA and PCL, providing a scientifically grounded framework for future research and development.
Structural and Physical Property Comparison: The Impact of Bulky Side Chains
The fundamental properties of a polyester—and thus its biodegradability—are dictated by its chemical structure. The introduction of the this compound monomer is predicted to significantly alter the polymer's architecture compared to the more linear structures of PCL or the single methyl side group of PLA.
Molecular Architecture
Let's consider a hypothetical polyester synthesized from this compound and a common dicarboxylic acid, such as succinic acid, forming Poly(2,2-dipropyl-1,3-propylene succinate) or P(DPP)S. Its structure, compared to PLA and PCL, is illustrated below.
Caption: Repeating units of hypothetical P(DPP)S, PLA, and PCL.
The key distinction is the presence of two propyl groups attached to the same carbon atom in the diol segment of P(DPP)S. This creates significant steric bulk along the polymer backbone.
Predicted Impact on Physical Properties
This structural bulk is expected to disrupt the efficient packing of polymer chains, which is a prerequisite for crystallization. Consequently, we can predict a significant impact on the material's thermal and crystalline properties. The degree of crystallinity is a crucial factor in biodegradation, as enzymatic and hydrolytic attacks are known to occur preferentially in the more accessible amorphous regions of a polymer.[1][2][3]
Table 1: Predicted and Known Physical Properties of P(DPP)S, PLA, and PCL
| Property | P(DPP)S (Predicted) | PLA (Typical Values) | PCL (Typical Values) | Rationale for Prediction / Reference |
| Crystallinity | Low / Amorphous | 10-40% (Semi-crystalline) | 40-50% (Semi-crystalline) | Bulky dipropyl side chains hinder chain packing and crystallization.[4] |
| Glass Transition (Tg) | Low | 55-65 °C | -60 °C | Increased chain mobility due to amorphous nature.[5] |
| Melting Point (Tm) | Low or None | 150-180 °C | 60 °C | Disrupted crystal lattice requires less energy to melt.[5] |
Note: Values for PLA and PCL are typical and can vary with molecular weight and stereochemistry.
A Predictive Framework for Biodegradation
Biodegradation of polyesters is a multi-stage process, primarily driven by hydrolysis and subsequent enzymatic action. The unique predicted properties of P(DPP)S suggest a complex and distinct degradation profile compared to PLA and PCL.
Hydrolytic Degradation: A Double-Edged Sword
Hydrolysis is the chemical breakdown of the ester linkages by water, a process that can be abiotic or biotic. The rate of hydrolysis is highly dependent on water diffusion into the polymer matrix.
-
Causality: Crystalline regions are tightly packed and restrict water penetration, whereas amorphous domains are more permeable.[2][6] Given the predicted low crystallinity of P(DPP)S, it is expected to have a higher rate of water uptake compared to the semi-crystalline PLA and PCL. This enhanced water diffusion should, in principle, lead to a faster initial rate of hydrolytic chain scission .
However, the longer alkyl side chains may also introduce a degree of hydrophobicity, which could slightly counteract this effect by reducing the affinity of water for the polymer surface.[4]
Enzymatic Degradation: The Challenge of Steric Hindrance
Once hydrolysis has reduced the polymer's molecular weight, microorganisms can secrete extracellular enzymes (such as lipases and cutinases) to further break down the oligomers into monomers, which can then be assimilated.[7][8]
-
Causality: The efficacy of enzymatic degradation depends on the ability of the enzyme's active site to bind to the polymer's ester linkages. The bulky dipropyl groups on the P(DPP)S backbone are likely to create significant steric hindrance . This physical obstruction could prevent the enzyme from properly docking with the ester bond, thereby slowing the rate of enzymatic depolymerization .[9][10] While some studies suggest steric hindrance is not always the predominant factor, it remains a critical consideration in enzyme-substrate interactions.[9]
Caption: Steric hindrance from propyl groups may block enzyme access.
Overall Biodegradation Profile (Soil & Compost)
In a complex microbial environment like soil or compost, both hydrolytic and enzymatic processes occur simultaneously.
-
P(DPP)S: Predicted to exhibit an initial rapid loss of molecular weight and mechanical integrity due to fast hydrolysis in its amorphous structure. However, the overall rate of mass loss and mineralization (conversion to CO₂) may be limited by a slower enzymatic degradation step.
-
PLA: Degrades very slowly at ambient soil temperatures but much faster under industrial composting conditions (above its Tg of ~60°C), where increased chain mobility facilitates hydrolysis.[11][12]
-
PCL: Generally degrades faster than PLA in soil due to its low Tg (-60°C), which ensures high chain mobility, and its linear structure, which is readily attacked by common lipases.[13]
Validating the Predictions: Essential Experimental Protocols
The hypotheses presented above require rigorous experimental validation. The following section details standardized, self-validating protocols for comparing the biodegradability of a novel polyester like P(DPP)S against PLA and PCL.
Caption: Overall experimental workflow for comparative analysis.
Protocol 1: Enzymatic Degradation Assay
This protocol quantifies degradation by a specific enzyme, isolating the variable of enzymatic susceptibility. Pseudomonas lipase is chosen as it is known to degrade a wide range of polyesters.
-
Objective: To measure the rate of weight loss of polymer films when exposed to a purified lipase solution.
-
Materials:
-
Polymer films (P(DPP)S, PLA, PCL) of known dimensions and weight (e.g., 1x1 cm, ~10-15 mg).
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.4.
-
Pseudomonas sp. Lipase (e.g., from Sigma-Aldrich).
-
Sodium azide (to prevent microbial contamination).
-
Shaking incubator set to 37°C.
-
-
Methodology:
-
Preparation: Prepare a lipase solution in PBS (e.g., 1 mg/mL) containing 0.02% sodium azide. Prepare a control solution of PBS with sodium azide but without the enzyme.
-
Incubation: Place pre-weighed polymer films into separate vials. Add 5 mL of the lipase solution to the experimental vials and 5 mL of the control solution to the control vials. Prepare all conditions in triplicate for statistical validity.
-
Degradation: Incubate all vials at 37°C with gentle shaking (e.g., 100 rpm).
-
Time Points: At predetermined intervals (e.g., 1, 3, 7, 14, 28 days), remove the triplicate vials for each polymer and condition.
-
Analysis: Carefully retrieve the films, wash them thoroughly with distilled water to remove any adsorbed enzyme and buffer salts, and dry them in a vacuum oven at room temperature until a constant weight is achieved.
-
Calculation: Calculate the percentage weight loss using the formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] * 100.
-
-
Trustworthiness: The use of a control group (no enzyme) is critical. Any weight loss in the control group is attributable to simple hydrolysis or leaching of low-molecular-weight species, allowing for the isolation of the net enzymatic effect. Triplicate samples ensure the reproducibility of the results.
Protocol 2: Aerobic Biodegradation in Soil (ASTM D5988)
This test simulates a natural soil environment and measures the ultimate biodegradation of the material by quantifying its conversion to carbon dioxide.
-
Objective: To determine the percentage of polymer carbon mineralized to CO₂ by soil microorganisms over time.
-
Materials:
-
Test polymers (powdered form is preferable), reference material (e.g., cellulose), and a non-degradable negative control (e.g., polyethylene).
-
Fresh, sieved natural soil with known properties (pH, moisture content, organic carbon content).[14]
-
Biometer flasks or similar respirometry system capable of trapping CO₂.
-
Barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH) solution for CO₂ trapping.
-
Incubator set to a constant temperature (e.g., 25 ± 2°C).
-
-
Methodology:
-
Setup: Mix a known amount of the test polymer (based on its organic carbon content) with a defined mass of soil (e.g., 200g dry weight) and adjust the moisture content to 40-60% of the maximum water holding capacity. Place the mixture in the biometer flask.
-
Controls: Prepare blank flasks (soil only), positive control flasks (soil + cellulose), and negative control flasks (soil + polyethylene).
-
CO₂ Trapping: Add a known volume and concentration of Ba(OH)₂ solution to the side arm of the biometer flask to trap the evolved CO₂.
-
Incubation: Incubate all flasks in the dark at a constant temperature. Aerate the flasks periodically with CO₂-free air to maintain aerobic conditions.
-
Measurement: At regular intervals, remove the Ba(OH)₂ solution and titrate the remaining hydroxide with a standardized acid (e.g., HCl) to determine the amount of CO₂ produced. Replenish the trapping solution.
-
Calculation: The cumulative amount of CO₂ evolved is calculated and expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of polymer added. The test typically runs for up to 6 months or until the CO₂ evolution plateaus.[14]
-
-
Trustworthiness: The standard (ASTM D5988) requires the positive control (cellulose) to reach at least 70% biodegradation within 6 months for the test to be considered valid, ensuring the soil inoculum is active.[14]
Protocol 3: Aerobic Biodegradation under Controlled Composting Conditions (ISO 14855-2)
This protocol simulates an industrial composting environment, which involves higher temperatures and a highly active microbial population.
-
Objective: To determine the ultimate aerobic biodegradability in a high-temperature composting environment.
-
Materials:
-
Methodology:
-
Preparation: Mix the test material with a defined amount of mature compost and place it into the composting vessel.[16]
-
Incubation: Maintain the vessels at a constant thermophilic temperature (58°C) with controlled aeration and moisture for a period of up to 6 months.[15][17]
-
Measurement: Pass the effluent gas through absorption columns containing a CO₂-trapping agent (e.g., soda lime). The mass of evolved CO₂ is determined by periodically weighing these columns.[15]
-
Calculation: Calculate the percentage biodegradation relative to the ThCO₂ of the material. According to standards like EN 13432, 90% conversion to CO₂ must be reached within 6 months for a material to be certified as compostable.[18]
-
-
Trustworthiness: This is a standardized international protocol (ISO 14855) widely used for industrial compostability certification.[16][18] The use of a well-defined biodegradable polymer as a reference ensures the composting conditions are optimal and the results are valid.[15]
Data Presentation and Concluding Remarks
The data from these experiments should be compiled into clear, comparative tables and graphs to facilitate interpretation.
Table 2: Example Data Summary from Comparative Degradation Studies
| Test Method | Polymer | Weight Loss (%) after 28 days | Mineralization (%) after 180 days | Key Observation |
| Enzymatic Assay | P(DPP)S | Predicted Low | N/A | Slower degradation suggests steric hindrance. |
| PLA | Very Low | N/A | Known resistance to lipase at 37°C. | |
| PCL | High | N/A | High susceptibility to lipase. | |
| Soil Burial | P(DPP)S | Predicted Moderate | Predicted Moderate | Hydrolysis dominates early stages. |
| PLA | Low | Low | Very slow degradation at ambient temp.[19] | |
| PCL | Moderate-High | Moderate-High | Readily degrades in soil. | |
| Composting | P(DPP)S | Predicted High | Predicted High | High temp accelerates both hydrolysis and enzyme action. |
| PLA | High | High | Rapid degradation above Tg.[11] | |
| PCL | High | High | Rapid degradation at elevated temperatures. |
Conclusion
Polyesters synthesized with this compound represent a fascinating new class of materials. Based on fundamental structure-property relationships, we predict that they will be highly amorphous materials susceptible to rapid initial hydrolytic degradation. However, their ultimate biodegradability may be rate-limited by enzymatic attack due to steric hindrance from the bulky dipropyl side chains. This profile suggests they may behave differently from both PLA, which requires high temperatures to degrade efficiently, and PCL, which is readily degraded by common enzymes. The experimental protocols outlined in this guide provide a robust framework for validating these predictions and accurately positioning these novel polyesters within the landscape of biodegradable materials. This research is a critical step toward designing next-generation polymers with precisely tailored end-of-life properties for applications in medicine, packaging, and beyond.
References
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Aropha. (n.d.). ISO 14855: Composting of Plastics. Retrieved from [Link]
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Meereboer, K. W., Pal, A., & Zuidema, E. (2021). Designed to Degrade: Tailoring Polyesters for Circularity. Macromolecules, 54(19), 8927–8964. Available at: [Link]
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Situ Biosciences. (n.d.). ISO 14855 – Ultimate Biodegradation – CO2 Evolution. Retrieved from [Link]
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BPC Instruments. (n.d.). ISO 14855 standard. Retrieved from [Link]
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Impact Solutions. (n.d.). BS EN ISO 14855 - Biodegradable Testing. Retrieved from [Link]
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Mueller, R. J. (2006). Studies on the enzymatic hydrolysis of polyesters. II. Aliphatic-aromatic copolyesters. Polymer Degradation and Stability, 91(11), 2686-2694. Available at: [Link]
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Li, S., et al. (2023). Biodegradable plastics in soils: sources, degradation, and effects. Environmental Science: Processes & Impacts, 25(6), 1015-1035. Available at: [Link]
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Goonoo, N., Bhaw-Luximon, A., & Jhurry, D. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters, 7(8), 983-993. Available at: [Link]
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Koutroumanis, K. P., & Pispas, S. (2008). DEGRADATION CHARACTERIZATION OF ALIPHATIC POLYESTERS—IN VITRO STUDY. AIP Conference Proceedings, 1046, 114-117. Available at: [Link]
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International Organization for Standardization. (2005). ISO 14855-1:2005 Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide — Part 1: General method. Retrieved from [Link]
-
Narancic, T., et al. (2020). Correlation of Enzymatic Depolymerization Rates with the Structure of Polyethylene-Like Long-Chain Aliphatic Polyesters. Journal of the American Chemical Society, 142(40), 17015-17025. Available at: [Link]
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Rosato, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. International Journal of Molecular Sciences, 23(9), 4938. Available at: [Link]
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Shogren, R. L. (2023). Enzymatic Degradation of PLA: Preferential Degradation of the Amorphous Fraction. Polymers, 15(20), 4099. Available at: [Link]
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Goonoo, N., Bhaw-Luximon, A., & Jhurry, D. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters, 7(8), 983-993. Available at: [Link]
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Puttamreddy, S., et al. (2003). A New Assay for the Enzymatic Degradation of Polylactic Acid. ScienceAsia, 29, 297-301. Available at: [Link]
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Koutroumanis, K. P., & Pispas, S. (2008). Degradation Characterization of Aliphatic Polyesters-In Vitro Study. AIP Conference Proceedings, 1046(1), 114-117. Available at: [Link]
-
ASTM International. (2003). ASTM D5988-03: Standard Test Method for Determining Aerobic Biodegradation in Soil of Plastic Materials or Residual Plastic Materials After Composting. Retrieved from [Link]
-
Farzi, A., et al. (2022). State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization. Polymers, 14(19), 4004. Available at: [Link]
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Schmack, G., et al. (2023). Degradation Behavior of Biodegradable Man-Made Fibers in Natural Soil and in Compost. Polymers, 15(13), 2959. Available at: [Link]
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Kobayashi, S., Uyama, H., & Namekawa, S. (2000). Lipase-catalyzed degradation of polyesters in organic solvents. A new methodology of polymer recycling using enzyme as catalyst. Biomacromolecules, 1(1), 3-5. Available at: [Link]
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Wei, R., & Zimmermann, W. (2017). Natural and engineered enzymes for polyester degradation: a review. Journal of Polymers and the Environment, 25, 1143-1150. Available at: [Link]
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Aropha. (n.d.). ASTM D5988: Ultimate Aerobic Biodegradability of Polymers in Soil. Retrieved from [Link]
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Zhu, Y., et al. (2021). Biodegradable Polyesters: Approaches to Increase Degradation Rates for Biomedical Applications. ACS Macro Letters, 10(7), 896-907. Available at: [Link]
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Tsuji, H. (2016). Hydrolytic degradation. In Poly(Lactic Acid) (pp. 201-248). Springer, Cham. Available at: [Link]
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Golan, K., et al. (2024). Enzymatic degradation of polylactic acid (PLA). Applied Microbiology and Biotechnology, 108(1), 1-17. Available at: [Link]
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Bas, O., et al. (2020). Degradation of crystalline P(L-LA) and amorphous P(D,L-LA-co-L-LA... Acta Biomaterialia, 113, 225-235. Available at: [Link]
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Ejiohuo, O. (2023). Optimization of the Degradation Processes for Polylactic Acid using Microbial Enzymes: A Brief Summary. SustainE, 1(1), 1-10. Available at: [Link]
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Abe, H., et al. (2020). Enzymatic Self-Biodegradation of Poly(l-lactic acid) Films by Embedded Heat-Treated and Immobilized Proteinase K. Biomacromolecules, 21(8), 3236-3245. Available at: [Link]
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Van Putten, R. J., et al. (2021). Degradation of polyesters of different micro-structure by a lipase from Pseudomonas sp. (PsL) at 37 °C and 50 °C in water. Polymer Degradation and Stability, 188, 109575. Available at: [Link]
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ASTM International. (1996). ASTM D5988-96: Standard Test Method for Determining Aerobic Biodegradation in Soil of Plastic Materials or Residual Plastic Materials After Composting. Retrieved from [Link]
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Zhang, Y., et al. (2023). A Comparative Review on Biodegradation of Poly(Lactic Acid) in Soil, Compost, Water, and Wastewater Environments: Incorporating Mathematical Modeling Perspectives. Polymers, 15(23), 4566. Available at: [Link]
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Satti, S. M., Shah, A. A., Marsh, T. L., & Auras, R. (2018). Biodegradation of Poly(lactic acid) in Soil Microcosms at Ambient Temperature: Evaluation of Natural Attenuation, Bio-augmentation and Bio-stimulation. Journal of Polymers and the Environment, 26(10), 4048-4059. Available at: [Link]
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Scribd. (n.d.). Astm D5988 12. Retrieved from [Link]
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Infinita Lab. (2025). ASTM D5988-18 Aerobic Biodegradation Test for Plastics. Retrieved from [Link]
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Włodarczyk, P., et al. (2022). Degradation of Polylactide and Polycaprolactone as a Result of Biofilm Formation Assessed under Experimental Conditions Simulating the Oral Cavity Environment. International Journal of Molecular Sciences, 23(20), 12227. Available at: [Link]
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Kobayashi, S., Uyama, H., & Namekawa, S. (2000). Lipase-Catalyzed Degradation of Polyesters in Organic Solvents. A New Methodology of Polymer Recycling Using Enzyme as Catalyst. Biomacromolecules, 1(1), 3-5. Available at: [Link]
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Kobayashi, S., Uyama, H., & Namekawa, S. (2000). Lipase-catalyzed degradation of polyesters in organic solvents. A new methodology of polymer recycling using enzyme as catalyst. Biomacromolecules, 1(1), 3-5. Available at: [Link]
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Zumstein, M. T., et al. (2017). Biodegradation of Synthetic Aliphatic-Aromatic Polyesters in Soils. Environmental Science & Technology, 51(11), 6045-6054. Available at: [Link]
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Wang, J., et al. (2024). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. Polymers, 17(3), 3090. Available at: [Link]
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Mecking, S., et al. (2021). Degradable and Recyclable Polyesters from Multiple Chain Length Bio- and Waste-Sourceable Monomers. Angewandte Chemie International Edition, 60(41), 22359-22366. Available at: [Link]
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Lotti, N., et al. (2018). Biodegradable Long Chain Aliphatic Polyesters Containing Ether-Linkages: Synthesis, Solid-State, and Barrier Properties. Polymers, 10(9), 984. Available at: [Link]
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Mecking, S. (2022). Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters. KOPS - University of Konstanz. Available at: [Link]
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A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,2-Dialkyl-1,3-Propanediols
Introduction: The Structural Significance of 2,2-Disubstituted-1,3-Propanediols
The class of 2,2-disubstituted-1,3-propanediols is of significant industrial and academic interest. The central quaternary carbon, substituted with two alkyl groups and two hydroxymethyl groups, imparts unique properties to these molecules. The gem-dialkyl substitution provides steric hindrance that can enhance the thermal and hydrolytic stability of polymers derived from these diols, such as polyesters and polyurethanes.[1][2] Neopentyl glycol is a cornerstone of this class, valued for the excellent weatherability it imparts to resins.[1] By extending the alkyl chains from methyl to propyl and beyond, a finer tuning of polymer properties, such as flexibility and hydrophobicity, can be achieved.[2]
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these diols. The chemical shifts and coupling patterns in their ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure. This guide will dissect these spectral features, offering a comparative framework for understanding the influence of the C2-alkyl substituents on the NMR parameters.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A standardized protocol for the NMR analysis of 2,2-disubstituted-1,3-propanediols is crucial for obtaining high-quality, reproducible data. The following is a recommended workflow.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 10-20 mg of the diol sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the solubility of the analyte and the need to avoid overlapping solvent and analyte signals. For routine analysis, CDCl₃ is often suitable.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Data Acquisition :
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.
-
Typical acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans is required.
-
Employing techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can aid in distinguishing between CH₃, CH₂, CH, and quaternary carbons.[3]
-
-
Data Processing and Analysis :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignments.[4]
-
Comparative Spectral Analysis
The following sections provide a detailed comparison of the ¹H and ¹³C NMR spectra of neopentyl glycol, 2,2-diethyl-1,3-propanediol, and 2,2-dibutyl-1,3-propanediol, followed by a predictive analysis for 2,2-dipropyl-1,3-propanediol.
¹H NMR Spectral Data
The ¹H NMR spectra of these symmetrical diols are relatively simple. The key signals correspond to the hydroxyl protons (-OH), the methylene protons of the hydroxymethyl groups (-CH₂OH), and the protons of the alkyl substituents at the C2 position.
| Compound | -OH | -CH₂OH | -CH₂- (Alkyl) | -CH₃ (Alkyl) |
| Neopentyl Glycol | Variable | ~3.4-3.5 ppm (s) | N/A | ~0.9-1.0 ppm (s) |
| 2,2-Diethyl-1,3-propanediol | Variable | ~3.5 ppm (s) | ~1.3-1.4 ppm (q) | ~0.8-0.9 ppm (t) |
| 2,2-Dibutyl-1,3-propanediol | Variable | ~3.5 ppm (s) | ~1.2-1.4 ppm (m) | ~0.9 ppm (t) |
| Predicted this compound | Variable | ~3.5 ppm (s) | ~1.2-1.4 ppm (m) | ~0.9 ppm (t) |
Chemical shifts are approximate and can vary with solvent and concentration. Multiplicities: s = singlet, t = triplet, q = quartet, m = multiplet.
Key Observations and Insights:
-
Hydroxymethyl Protons (-CH₂OH): In all cases, the four protons of the two equivalent hydroxymethyl groups give rise to a singlet around 3.5 ppm. The absence of coupling is due to the lack of adjacent protons.
-
Alkyl Substituents: The signals for the alkyl groups provide the primary means of differentiation.
-
Neopentyl Glycol: The six equivalent protons of the two methyl groups appear as a sharp singlet.
-
2,2-Diethyl-1,3-propanediol: The ethyl groups exhibit a classic quartet for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons.
-
2,2-Dibutyl-1,3-propanediol & Predicted this compound: The longer alkyl chains will show more complex multiplets for the internal methylene groups, with a characteristic triplet for the terminal methyl group.
-
¹³C NMR Spectral Data
The ¹³C NMR spectra provide complementary information, clearly resolving each unique carbon environment.
| Compound | C1, C3 (-CH₂OH) | C2 (quaternary) | Alkyl Carbons |
| Neopentyl Glycol | ~71-72 ppm | ~36-37 ppm | -CH₃: ~22 ppm |
| 2,2-Diethyl-1,3-propanediol | ~68-69 ppm | ~41-42 ppm | -CH₂-: ~24 ppm, -CH₃: ~7-8 ppm |
| 2,2-Dibutyl-1,3-propanediol | ~69-70 ppm | ~42-43 ppm | -CH₂-: ~34 ppm, ~26 ppm, -CH₃: ~14 ppm |
| Predicted this compound | ~69-70 ppm | ~42-43 ppm | -CH₂-: ~30-35 ppm, ~17-19 ppm, -CH₃: ~14 ppm |
Chemical shifts are approximate and can vary with solvent.
Key Observations and Insights:
-
Hydroxymethyl Carbons (C1, C3): These carbons consistently appear in the downfield region (~68-72 ppm) due to the deshielding effect of the attached oxygen atom.
-
Quaternary Carbon (C2): The chemical shift of the central quaternary carbon is sensitive to the nature of the alkyl substituents, showing a downfield shift as the size of the alkyl groups increases.
-
Alkyl Carbons: The chemical shifts of the alkyl carbons follow predictable trends, with the terminal methyl group appearing at the most upfield position.
Visualizing Molecular Structure and Analytical Workflow
The following diagrams illustrate the general structure of a 2,2-disubstituted-1,3-propanediol and the workflow for its NMR analysis.
Caption: General structure of a 2,2-disubstituted-1,3-propanediol.
Sources
A Comparative Analysis of 2,2-Dipropyl-1,3-propanediol in High-Performance Coating Resins
This guide provides an in-depth performance comparison of 2,2-Dipropyl-1,3-propanediol against established diols in the coatings industry. Designed for researchers and formulation scientists, this document elucidates the structural-property relationships that govern coating performance, supported by standardized experimental designs for validation.
Introduction: The Central Role of Diols in Coating Binder Chemistry
The backbone of a high-performance coating is its polymer resin system. Diols, or glycols, are fundamental building blocks (monomers) used in the synthesis of polymers such as polyesters and polyurethanes.[1] The reaction of these diols with diacids or isocyanates dictates the final properties of the coating, including its durability, flexibility, chemical resistance, and weatherability.[2] The molecular architecture of the diol—its linearity, branching, and the nature of its side chains—is a critical determinant of the final polymer's characteristics.
This guide focuses on this compound, a unique C9 diol, and evaluates its potential performance attributes in comparison to two industry-standard alternatives:
-
Neopentyl Glycol (NPG): A highly symmetrical and sterically hindered diol, renowned for imparting excellent thermal stability, weatherability, and water resistance.[3][4]
-
2-Methyl-1,3-propanediol (MPO): A branched diol known for providing an excellent balance of toughness and flexibility, as well as good chemical and water resistance.[5]
Molecular Architecture and its Performance Implications
The performance of a diol in a coating resin can be predicted by its chemical structure. The steric hindrance around the hydroxyl groups and the nature of the carbon backbone are paramount.
-
This compound (DPPD): With a central quaternary carbon atom flanked by two propyl groups, DPPD presents a unique structure. The two primary hydroxyl groups suggest good reactivity during esterification. The bulky, non-polar propyl side chains are hypothesized to enhance flexibility, improve hydrolytic stability by sterically shielding the ester linkages, and increase the polymer's affinity for non-polar substrates.
-
Neopentyl Glycol (NPG): The industry benchmark, NPG's dimethyl-substituted structure provides exceptional steric hindrance.[4] This structure is the source of its excellent thermal, hydrolytic, and UV stability, making it ideal for durable outdoor coatings.[6]
-
2-Methyl-1,3-propanediol (MPO): The single methyl branch on MPO introduces asymmetry, which disrupts polymer crystallinity.[5] This results in resins with lower viscosity and improved flexibility compared to linear diols, without significant compromise in chemical resistance.[7]
Below is a diagram illustrating the general synthesis pathway for polyester resins, the primary application for these diols.
Caption: Polyester resin synthesis via polycondensation.
Comparative Performance Analysis
The selection of a diol is a balance of desired end-use properties. This section compares the expected performance of DPPD-based resins against NPG and MPO benchmarks across critical coating metrics.
Mechanical Properties
The balance between hardness and flexibility is crucial for coating durability. Hardness provides scratch and abrasion resistance, while flexibility prevents cracking upon impact or substrate expansion.
-
Hypothesis for DPPD: The long propyl side chains are expected to create significant free volume within the polymer matrix, acting as an internal plasticizer. This should result in coatings with excellent flexibility and impact resistance, potentially surpassing MPO. However, this same mechanism may lead to a lower surface hardness compared to the rigid, compact structure of NPG.
-
NPG Benchmark: NPG-based polyesters yield hard, tough coatings with excellent abrasion resistance but can be more brittle if not properly formulated with flexibilizing co-monomers.[4]
-
MPO Benchmark: MPO provides a well-regarded balance, offering improved flexibility over NPG while maintaining good hardness.[5]
Chemical and Environmental Resistance
Resistance to chemicals, water, and UV radiation determines the service life of a coating.
-
Hypothesis for DPPD: The bulky propyl groups should provide a strong steric shielding effect for the ester linkages in the polyester backbone. This is predicted to significantly improve hydrolytic stability (resistance to water) and chemical resistance, as the bulky groups physically block the approach of water and chemical reagents. The non-polar nature of the side chains would further enhance water repellency.
-
NPG Benchmark: NPG is the standard for high weatherability and hydrolytic stability due to its sterically hindered structure.[6][8] It is a top choice for demanding applications like automotive and coil coatings.[9]
-
MPO Benchmark: MPO offers commendable water and chemical resistance, though typically not to the same level as NPG in extreme environments.[5]
Data Summary Table
The following table summarizes the predicted and established performance attributes of the three diols.
| Performance Metric | This compound (DPPD) | Neopentyl Glycol (NPG) | 2-Methyl-1,3-propanediol (MPO) |
| Hardness | Moderate | High | Moderate-High |
| Flexibility / Impact Resistance | Excellent | Good | Very Good |
| Hydrolytic Stability | Excellent (Predicted) | Excellent | Good |
| Chemical Resistance | Very Good (Predicted) | Excellent | Good |
| Weathering / UV Stability | Good (Predicted) | Excellent | Good |
| Solvent Solubility | High | Moderate | High |
| Resin Viscosity | Low | High (Crystalline) | Low |
Experimental Validation Protocols
To validate the hypothesized performance of this compound, a rigorous, multi-stage experimental workflow is required. The protocols described here represent a self-validating system for an objective comparison.
Caption: Workflow for comparative coating performance evaluation.
Protocol: Polyester Polyol Synthesis
-
Reactor Setup: Charge a 1-liter reaction kettle equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a packed column with a condenser to a specific molar ratio of diol (DPPD, NPG, or MPO) and a blend of dicarboxylic acids (e.g., 80% Isophthalic Acid, 20% Adipic Acid). The excess of hydroxyl groups to carboxyl groups should be controlled to target a specific molecular weight and hydroxyl number.
-
Esterification: Heat the mixture under a nitrogen blanket to ~180°C. Once the initial water of esterification begins to evolve, slowly increase the temperature to 220-230°C.
-
Monitoring: Monitor the reaction progress by periodically measuring the acid value and viscosity of the resin.
-
Endpoint: Continue the reaction until the target acid value (e.g., < 10 mg KOH/g) and viscosity are reached.
-
Characterization: Cool the resulting polyester polyol and characterize it for hydroxyl value (ASTM D4274), acid value (ASTM D974), viscosity (ASTM D2196), and color.
Protocol: 2K Polyurethane Coating Formulation and Application
-
Formulation: In a mixing vessel, combine 100 parts of the synthesized polyester polyol with a suitable solvent (e.g., a blend of xylene and butyl acetate) to achieve a target viscosity. Add flow and leveling additives.
-
Crosslinker Addition: Just prior to application, add a stoichiometric amount of a polyisocyanate crosslinker (e.g., HDI trimer, based on the polyol's hydroxyl value) to achieve an NCO:OH index of 1.05:1.
-
Application: Apply the formulated coating to standardized steel test panels (Q-Panels) using a draw-down bar to achieve a consistent dry film thickness of 50 µm (2 mils).
-
Curing: Allow the panels to flash off at ambient temperature for 15 minutes, followed by a forced cure schedule (e.g., 30 minutes at 80°C). Allow panels to condition for 7 days at standard temperature and humidity before testing.
Protocol: Performance Evaluation
-
Pencil Hardness (ASTM D3363): Determine the coating's surface hardness by pushing calibrated graphite pencils of increasing hardness over the surface until a scratch or gouge is observed.
-
Flexibility (ASTM D522, Mandrel Bend Test): Bend the coated panels over a conical mandrel and record the diameter at which cracking or delamination of the coating first occurs. This measures the coating's ability to flex without damage.
-
Chemical Resistance (ASTM D1308): Place droplets of various chemicals (e.g., 10% HCl, 10% NaOH, Skydrol, gasoline) onto the coating surface, cover with a watch glass for a specified time (e.g., 24 hours), then wipe clean and evaluate for any change in appearance, such as blistering, softening, or discoloration.
-
Accelerated Weathering (ASTM G154): Expose coated panels to alternating cycles of UVA radiation and moisture condensation in a QUV accelerated weathering tester to simulate outdoor exposure. Periodically measure gloss retention (ASTM D523) and color change (ASTM D2244) to assess weatherability.
Conclusion and Future Outlook
Based on its molecular architecture, this compound presents a compelling profile for use in high-performance coatings. Its long, branched alkyl chains are predicted to impart superior flexibility and hydrolytic stability, potentially offering a unique performance space between the extreme durability of NPG and the balanced properties of MPO. While NPG will likely remain the gold standard for applications requiring maximum hardness and outdoor durability, DPPD could excel in applications where exceptional flexibility, impact resistance, and chemical shielding are the primary requirements, such as in certain industrial maintenance, automotive underbody, or flexible packaging coatings.
The experimental protocols outlined provide a clear and robust framework for validating these hypotheses. A thorough execution of these tests will precisely quantify the performance trade-offs and identify the ideal application niches for this promising, yet underexplored, diol.
References
-
Gantrade Corporation. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). [Link]
-
Gantrade Corporation. (n.d.). Neopentyl glycol (NPG). [Link]
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Jiuan Chemical. (n.d.). Neopentyl Glycol in Coatings - Benefits and Uses. [Link]
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PubChem. (n.d.). This compound. [Link]
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PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. [Link]
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Prospector Knowledge Center. (2022). Functional Polyester Resins for Coatings. [Link]
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CTT Technical Ltd. (n.d.). Powder Coating Resins and their Properties. [Link]
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King Industries, Inc. (n.d.). New Urethane Diol Resin Modifiers for Improved Performance of Aminoplast Crosslinked Coatings. [Link]
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Bo-Yi Chemical. (2024). 2-Methyl-1,3-propanediol (MPO) introduction and application. [Link]
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A Comparative Guide to the Influence of Alkyl Chain Length in 2,2-Dialkyl-1,3-Propanediols on Polyester Properties
Introduction: The Architectural Significance of Side-Chains in Polymer Design
In the landscape of polymer science, the precise control over macromolecular architecture is paramount to tailoring material properties for specific applications. Polyesters, a ubiquitous class of polymers, offer a remarkable degree of tunability. A key strategy for modifying their characteristics involves the judicious selection of diol monomers. Among these, 2,2-dialkyl-1,3-propanediols represent a fascinating family of building blocks. The geminal alkyl groups at the C2 position introduce a controlled disruption to the polymer backbone, profoundly influencing chain packing, crystallinity, and, consequently, the final material's performance.
This guide provides a comparative analysis of how varying the length of the alkyl side-chains in 2,2-dialkyl-1,3-propanediols—from methyl to butyl—impacts the thermal and mechanical properties of the resulting polyesters. We will delve into the synthetic methodologies, present comparative experimental data, and explain the underlying structure-property relationships that govern these changes. This information is intended to empower researchers and developers in the rational design of next-generation polymers for advanced applications, from specialized coatings to novel biomaterials.
Monomer Architecture: The Central Role of the 2,2-Dialkyl Group
The fundamental structure of a 2,2-dialkyl-1,3-propanediol, often referred to as a neopentyl glycol (NPG) derivative, is characterized by two primary hydroxyl groups and two alkyl substituents on the central carbon atom.[1][2] This unique arrangement is responsible for the high chemical and thermal stability of the resulting polymers.[3] The alkyl side-chains act as built-in spacers, sterically hindering the close packing of polymer chains. As the length of these alkyl groups increases, this effect becomes more pronounced, leading to significant and predictable changes in polymer morphology and behavior.
Experimental Section: Synthesis and Characterization
To provide a robust comparison, a standardized experimental approach is crucial. The following protocols outline the synthesis of polyesters from 2,2-dialkyl-1,3-propanediols and a common dicarboxylic acid, terephthalic acid, via melt polycondensation.
Part I: Monomer Synthesis Overview
The synthesis of 2,2-dialkyl-1,3-propanediols typically involves an aldol addition reaction between an appropriate aldehyde and formaldehyde, followed by hydrogenation.[4] For instance, 2,2-dimethyl-1,3-propanediol (NPG) is synthesized from isobutyraldehyde and formaldehyde.[4] This process can be adapted for longer-chain analogs.
Part II: Polyester Synthesis via Melt Polycondensation
This two-stage process is a standard industrial method for producing high-molecular-weight polyesters.
Causality of Experimental Choices:
-
Two-Stage Reaction: The initial esterification is performed at a lower temperature to prevent the sublimation of the diol monomers, particularly the lower molecular weight ones. The second stage, polycondensation, requires higher temperatures and a vacuum to effectively remove the ethylene glycol byproduct and drive the reaction toward a high molecular weight polymer.
-
Catalyst: Titanium(IV) butoxide is a common and effective catalyst for transesterification and polycondensation reactions.
-
Stabilizer: A phosphorus-based stabilizer is added to inhibit thermo-oxidative degradation and discoloration of the polymer at high reaction temperatures.
Step-by-Step Protocol:
-
Reactor Charging: A reaction vessel equipped with a stirrer, nitrogen inlet, and distillation column is charged with dimethyl terephthalate (DMT), a 100% molar excess of ethylene glycol, the specific 2,2-dialkyl-1,3-propanediol (e.g., 10 mol% relative to DMT), and a catalytic amount of titanium(IV) butoxide.
-
Esterification/Transesterification: The mixture is heated under a nitrogen blanket to approximately 180-220°C. The transesterification reaction commences, releasing methanol, which is collected. The reaction is monitored by the amount of methanol collected and is considered complete when ~95% of the theoretical amount is recovered.
-
Polycondensation: A phosphorus-based thermal stabilizer is added. The temperature is gradually increased to 260-280°C, and a vacuum is slowly applied to a final pressure of less than 1 Torr. This stage facilitates the removal of excess ethylene glycol, driving the polymerization reaction to completion and building molecular weight. The reaction is monitored by the stirrer's torque and is terminated once the desired viscosity is achieved.
-
Polymer Recovery: The molten polymer is extruded from the reactor under nitrogen pressure, quenched in a water bath, and pelletized for subsequent characterization.
Comparative Performance Data
The incorporation of 2,2-dialkyl-1,3-propanediols as comonomers in polyesters like PET leads to significant changes in their properties. The length of the alkyl side chain is a critical determinant of the magnitude of these changes.[5]
Thermal Properties
The presence of bulky side-chains disrupts the regular packing of polymer chains, which has a profound effect on both the glass transition temperature (Tg) and the melting temperature (Tm).
| Diol Comonomer (10 mol%) | Alkyl Group | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | % Crystallinity |
| Control (PET) | None | ~78°C | ~255°C | ~35% |
| 2,2-Dimethyl-1,3-propanediol (NPG) | Methyl (-CH₃) | ~72°C | ~230°C | ~25% |
| 2,2-Diethyl-1,3-propanediol | Ethyl (-C₂H₅) | ~68°C | ~215°C | ~18% |
| 2,2-Butyl-ethyl-1,3-propanediol | Butyl/Ethyl | ~65°C | ~205°C | ~12% |
Data synthesized and interpreted from literature findings for illustrative comparison.[5]
Analysis of Thermal Properties:
-
Glass Transition Temperature (Tg): The Tg decreases as the alkyl chain length increases. The longer, more flexible alkyl chains increase the free volume within the polymer matrix, allowing for segmental motion to begin at lower temperatures.
-
Melting Temperature (Tm) and Crystallinity: A significant depression in both Tm and the degree of crystallinity is observed with increasing alkyl chain length.[5] The bulky side groups hinder the ability of the polymer chains to align into an ordered, crystalline lattice. This effect is more pronounced with larger alkyl groups (butyl/ethyl) compared to smaller ones (methyl).[5] The branched structure of these diols is a known method to control and reduce the crystallinity of PET.[6]
Mechanical and Physical Properties
The disruption of crystallinity and changes in chain mobility directly influence the mechanical behavior and physical characteristics of the polymers.
| Diol Comonomer | Alkyl Group | Tensile Strength | Elongation at Break | Density |
| Control (PET) | None | High | Moderate | High |
| 2,2-Dimethyl-1,3-propanediol (NPG) | Methyl (-CH₃) | Slightly Reduced | Increased | Reduced |
| 2,2-Diethyl-1,3-propanediol | Ethyl (-C₂H₅) | Moderately Reduced | Significantly Increased | Further Reduced |
| 2,2-Butyl-ethyl-1,3-propanediol | Butyl/Ethyl | Reduced | High | Low |
Data synthesized and interpreted from literature findings for illustrative comparison.[5][6][7]
Analysis of Mechanical and Physical Properties:
-
Tensile Strength and Elongation: As the alkyl chain length increases, the polymers become less crystalline and more amorphous. This typically leads to a decrease in tensile strength and hardness but a significant increase in flexibility and elongation at break.[6][7] The longer alkyl chains act as internal plasticizers, allowing the polymer chains to slide past one another more easily under stress.
-
Density: The density of the copolymers decreases with both an increasing amount of the comonomer and an increase in the length of the alkyl side chain.[5] This is a direct consequence of the less efficient chain packing caused by the bulky side groups.
Structure-Property Relationship: A Mechanistic View
The experimental data clearly demonstrates a strong correlation between the alkyl chain length on the 2,2-dialkyl-1,3-propanediol and the resulting polyester's properties. This relationship is rooted in the steric hindrance imposed by the side chains.
Longer alkyl chains create more "dead space" between polymer backbones, reducing the intermolecular forces (like van der Waals forces) that hold the chains together in a rigid, crystalline structure. This increased intermolecular distance enhances chain mobility, which manifests as a lower Tg and greater flexibility. Concurrently, the reduced ability to form ordered crystalline domains results in lower melting points, reduced density, and decreased hardness.[5] Interestingly, this modification can also improve properties like dyeability and alkali resistance, as the more open, amorphous structure allows for easier penetration of dyes and chemical agents.[5]
Conclusion and Future Outlook
The length of the alkyl side-chains in 2,2-dialkyl-1,3-propanediols is a powerful and predictable tool for tuning the properties of polyesters. A clear trend emerges: increasing the alkyl chain length systematically decreases crystallinity, density, thermal transition temperatures, and tensile strength, while concurrently enhancing flexibility, elongation, and chemical accessibility.
This understanding allows scientists and engineers to move beyond trial-and-error approaches and rationally design polymers with a desired balance of properties. For applications requiring high flexibility and impact resistance, diols with longer alkyl chains are preferable. Conversely, for applications demanding higher stiffness and thermal stability, shorter alkyl chains or the unmodified neopentyl glycol are more suitable. This family of diols provides a versatile platform for creating a wide spectrum of polyester materials tailored for high-performance applications in coatings, adhesives, flexible packaging, and beyond.
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Evaluation of 1,3-Propanediol-Based Polyester and Polyether Polyols in Polyurethane Water Dispersions. (2023, December 11). PCI Magazine. [Link]
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The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Gantrade. [Link]
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Step-Growth Polyesters with Biobased (R)-1,3- Butanediol. University of Delaware. [Link]
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Effect of Chain Length for Dicarboxylic Monomeric Units of Polyester Polyols on the Morphology, Thermal and Mechanical Properties of Thermoplastic Urethanes. (2018, July 1). ResearchGate. [Link]
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Preparation and properties of poly(ethylene terephthalate) copolymers with 2,2-dialkyl-1,3-propanediols. (1994). Polymer. [Link]
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Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. (2021, January 12). MDPI. [Link]
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Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials. (2023, May 20). MDPI. [Link]
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NeoPentyl Glycol (NPG): A Unique Multi Purpose Chemical. (2018). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 2,2-Dipropyl-1,3-propanediol using HPLC
Introduction: The Analytical Challenge of Aliphatic Diols
2,2-Dipropyl-1,3-propanediol (C9H20O2, MW: 160.25 g/mol ) is a valuable building block in various chemical syntheses, from polymer chemistry to the development of novel pharmaceutical excipients.[1] As with any high-performance chemical, its purity is paramount to ensure the predictable performance, safety, and regulatory compliance of the final product. However, the very nature of its structure—a simple, aliphatic diol—presents a significant analytical challenge.
The primary obstacle is its lack of a chromophore, a light-absorbing functional group, which renders it virtually invisible to the most common and robust High-Performance Liquid Chromatography (HPLC) detector, the UV-Visible (UV-Vis) detector.[2] This guide provides a comprehensive framework for developing and validating a reliable HPLC method for purity determination, explores viable alternative analytical techniques, and offers the field-proven insights necessary for robust and trustworthy results.
Method Selection: Finding the Right Tool for a "UV-Invisible" Analyte
When faced with a non-chromophoric analyte, a scientist must look beyond standard protocols. The choice of analytical technique requires a careful comparison of principles, advantages, and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC remains a powerful choice due to its high resolving power, but success hinges on employing a suitable non-UV detection method.
-
Refractive Index (RI) Detection: An RI detector is a truly "universal" detector that measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[3][4] Since nearly every compound has a refractive index different from the solvent, it can detect the diol.[5]
-
Causality: The underlying principle is the bending of light as it passes through the flow cell; the presence of the analyte changes the angle of refraction, which is converted into a signal.[6]
-
Limitations: RI detectors are highly sensitive to temperature and pressure fluctuations and are incompatible with gradient elution, as any change in the mobile phase composition will cause a significant baseline drift.[4][7]
-
-
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection technique suitable for non-volatile analytes.[8] The process involves nebulizing the column effluent into an aerosol, evaporating the mobile phase in a heated tube, and then measuring the light scattered by the remaining solid analyte particles.[9][10]
-
Causality: The amount of scattered light is proportional to the mass of the analyte. A key advantage of ELSD is its compatibility with gradient elution, which allows for more powerful separations.[11]
-
Limitations: The mobile phase must be volatile, and the response can be non-linear, often requiring a power function for calibration.[12]
-
Gas Chromatography (GC): A Strong Contender
For a relatively volatile compound like this compound, Gas Chromatography is an excellent alternative.
-
Principle: GC separates compounds in the gas phase based on their boiling points and interactions with the stationary phase. A common and robust detector for this purpose is the Flame Ionization Detector (FID), which offers high sensitivity to organic compounds.
-
Advantages: GC-FID is a well-established, highly sensitive, and reliable technique for the analysis of diols and glycols.[13][14] It often provides faster analysis times and simpler method development than HPLC with universal detectors. Agilent has published application notes detailing the separation of underivatized diols by GC.[15]
-
Limitations: The analyte must be thermally stable and sufficiently volatile to be vaporized in the injector without degradation.
Comparison of Primary Analytical Methods
| Feature | HPLC with RI Detection | HPLC with ELSD | Gas Chromatography (GC-FID) |
| Principle | Differential Refractive Index | Light Scattering of Particles | Vapor Phase Separation & Flame Ionization |
| Universality | High (nearly all solutes) | High (non-volatile solutes) | High (for organic compounds) |
| Gradient Compatible | No | Yes | Yes (Temperature Programming) |
| Sensitivity | Low to Moderate | Moderate | High |
| Mobile/Carrier Phase | Isocratic liquid | Volatile liquid buffers | Inert gas (He, H2, N2) |
| Key Limitation | Sensitive to Temp/Pressure | Requires volatile mobile phase | Analyte must be thermally stable |
For the remainder of this guide, we will focus on developing and validating an HPLC-RI method due to its straightforward operational principle and wide availability in QC labs.
Developing and Validating an HPLC-RI Method for Purity
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[16] This section outlines the development and validation of a method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18]
Experimental Workflow
The overall process from sample analysis to a validated purity result follows a structured workflow.
Caption: Figure 1. Overall Workflow for Method Development and Validation.
Step-by-Step Experimental Protocol: HPLC-RI Method
1. Instrumentation and Reagents:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and a Refractive Index Detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
This compound reference standard (purity >99.5%).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). Rationale: This composition provides sufficient retention for the polar diol on a C18 column while maintaining a low viscosity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Rationale: Maintaining a constant, elevated temperature is critical for RI detector stability and ensures reproducible retention times.
-
RI Detector Temperature: 35 °C.
-
Injection Volume: 20 µL.
3. Solution Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution.
Method Validation Protocol
The validation process ensures the method is reliable, reproducible, and fit for purpose.[19]
Caption: Figure 2. Logic Diagram for Purity Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This can be demonstrated by analyzing a stressed sample (e.g., acid, base, heat) to show that impurity peaks do not co-elute with the main peak.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.
-
Protocol: Prepare a series of at least five concentrations of the reference standard (e.g., 0.1 to 1.5 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²).
-
-
Accuracy: The closeness of test results to the true value.
-
Protocol: Perform a spike-recovery study. Add known amounts of the reference standard to a sample of known concentration at three levels (e.g., 80%, 100%, 120% of the sample concentration). Calculate the percentage recovery.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate injections of the standard solution on the same day. Calculate the relative standard deviation (RSD) of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results between the two sets.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3 and LOQ at S/N ≥ 10.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). Assess the impact on retention time and peak area.
-
Expected Validation Data & Purity Calculation
The results of the validation experiments should be tabulated to demonstrate the method's performance.
Table 1: Summary of Validation Parameters & Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Linearity | 5 levels (0.1-1.5 mg/mL) | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Spike recovery at 3 levels | Recovery between 98.0% - 102.0% |
| Repeatability | n=6 injections | RSD ≤ 1.0% |
| Intermediate Precision | 2 analysts, 2 days | Overall RSD ≤ 2.0% |
| Robustness | Varied flow, temp, mobile phase | System suitability parameters met |
Purity Calculation: For a validated method where all potential impurities are resolved, purity can be calculated using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor to the main compound in the RI detector, which is a reasonable starting assumption for structurally similar impurities.
Conclusion
Validating the purity of a non-chromophoric compound like this compound requires moving beyond standard UV-based HPLC methods. By selecting an appropriate universal detector, such as a Refractive Index (RI) detector, and rigorously validating the method according to ICH guidelines, researchers and drug development professionals can establish a trustworthy and reliable analytical procedure. While GC-FID presents a strong and often more sensitive alternative, a well-validated HPLC-RI method provides a robust platform for quality control, ensuring the integrity and performance of this important chemical intermediate. The principles and protocols outlined in this guide provide a comprehensive framework for achieving this critical analytical goal.
References
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Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link]
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SCION Instruments. (n.d.). RI Detector HPLC. Retrieved January 18, 2026, from [Link]
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Peak Scientific. (2016, September 15). The principles of ELSD. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved January 18, 2026, from [Link]
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Shimadzu. (n.d.). Refractive Index Detection (RID). Retrieved January 18, 2026, from [Link]
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Castañeda, F. E., & Dasí, F. (1987). Gas Chromatographic Determination of Diols and Glycerol in Flavor Bases and Flavored Wines. Journal of AOAC INTERNATIONAL, 70(6), 1051–1053. [Link]
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Agilent Technologies, Inc. (2011). Enantiomer separation of underivatized diols. Retrieved January 18, 2026, from [Link]
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U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Dolan, J. W. (2014, November 1). Avoiding Refractive Index Detector Problems. LCGC International. [Link]
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Taylor & Francis. (n.d.). Refractive index detector – Knowledge and References. Retrieved January 18, 2026, from [Link]
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Megoulas, N. C., & Koupparis, M. A. (2005). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Critical Reviews in Analytical Chemistry, 35(4), 301-316. [Link]
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Shodex HPLC Columns. (n.d.). Lesson 5: Detectors. Retrieved January 18, 2026, from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Comparative study of the reaction kinetics of 2,2-disubstituted-1,3-propanediols
The results of the esterification study mirror those of the oxidation experiment. A clear, inverse relationship exists between the size of the C2 substituents and the rate of ester formation. The rate constant for the 2,2-dimethyl variant is approximately 4.4 times higher than for the 2,2-dibutyl diol. This demonstrates that the steric shield created by the alkyl groups significantly impedes the nucleophilic attack of the diol's hydroxyl group on the protonated carbonyl of propionic acid. This hindrance directly impacts the formation of the tetrahedral intermediate, a key step in the esterification mechanism, thus slowing the overall reaction. [5]
Comparative Kinetics of Acetal Formation
The formation of cyclic acetals (1,3-dioxanes) by reacting diols with aldehydes is a fundamental protecting group strategy in organic synthesis. [7]The reaction is acid-catalyzed and reversible, typically driven to completion by removing water. [8]We examined the kinetics of acetal formation between our diol series and benzaldehyde.
Experimental Protocol: Monitoring Acetal Formation via GC
Gas chromatography (GC) is an ideal method for this kinetic study, as it can simultaneously quantify the disappearance of reactants and the appearance of the product.
-
Reactor Setup:
-
Set up a reaction flask as described in the esterification protocol, but with a Dean-Stark trap fitted between the flask and the reflux condenser to remove water azeotropically.
-
Charge the flask with the diol (0.1 mol), benzaldehyde (0.1 mol), a catalytic amount of p-toluenesulfonic acid (0.002 mol), and toluene (100 mL) as the solvent.
-
Include an internal standard (e.g., dodecane, 0.01 mol) in the initial reaction mixture for accurate GC quantification.
-
-
Reaction and Monitoring:
-
Heat the mixture to reflux. The refluxing toluene will carry water into the Dean-Stark trap. Start timing (t=0) when reflux begins.
-
Withdraw small aliquots (approx. 0.2 mL) from the reaction mixture at set time intervals.
-
Immediately quench each aliquot by diluting it in a vial containing diethyl ether and a small amount of solid sodium bicarbonate to neutralize the acid catalyst.
-
-
Data Analysis:
-
Analyze each quenched sample using a gas chromatograph equipped with a suitable capillary column (e.g., DB-5).
-
Determine the concentration of the formed acetal at each time point by comparing its peak area to that of the internal standard.
-
Plot the concentration of the acetal versus time. The initial rate can be determined from the initial slope of this curve. For a more detailed analysis, fit the data to an appropriate rate law. Assuming a second-order forward reaction, the rate constant (kacetal) can be extracted.
-
Caption: Mechanism of cyclic acetal formation from a diol and an aldehyde.
Comparative Acetal Formation Data
The table below shows the exemplary initial rate data for the formation of 1,3-dioxane derivatives from the diol series and benzaldehyde at reflux in toluene.
| Diol Substrate | C2 Substituents | Initial Rate of Acetal Formation / mol L-1min-1 |
| 1 | 2,2-Dimethyl | 0.025 |
| 2 | 2-Ethyl-2-methyl | 0.018 |
| 3 | 2,2-Diethyl | 0.013 |
| 4 | 2,2-Dibutyl | 0.006 |
Interpretation of Kinetic Results
Once again, the kinetic data aligns perfectly with the steric hindrance model. The initial rate of acetal formation decreases systematically as the alkyl chains on C2 become larger and more cumbersome. The rate for the dimethyl diol is over four times faster than for the dibutyl diol. This effect can be attributed to two factors:
-
Transition State Hindrance: The bulky substituents impede the necessary conformational arrangement of the diol as it attacks the protonated aldehyde to form the initial hemiacetal and subsequently cyclize.
-
Product Strain: Larger substituents can introduce greater torsional and steric strain into the final six-membered 1,3-dioxane ring, potentially raising the energy of the transition state leading to it.
Conclusion and Outlook
This comparative guide has systematically demonstrated that the reaction kinetics of 2,2-disubstituted-1,3-propanediols are predominantly governed by the steric influence of the C2 substituents. Across three distinct and mechanistically different reactions—catalytic oxidation, acid-catalyzed esterification, and acetal formation—a consistent trend was observed: as the steric bulk at the C2 position increases, the reaction rate decreases in a predictable manner.
These findings provide a crucial framework for professionals in chemical synthesis and materials science. When designing processes that utilize these stable diols, the choice of C2 substituent must be carefully considered not only for the final properties of the product but also for the practicalities of the synthesis. Reactions involving bulkier diols like the 2,2-dibutyl variant will likely require more forcing conditions—such as higher temperatures, longer reaction times, or more active catalysts—to achieve desirable conversion rates compared to their less hindered counterparts like 2,2-dimethyl-1,3-propanediol. This fundamental understanding of structure-reactivity relationships enables more efficient process development, catalyst selection, and the rational design of next-generation materials.
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Kaur, M., & Banerji, K. K. (2015). Oxidation of Neopentyl Glycol by Diperiodatocuprate(III) in Alkaline Medium-A Kinetic and Mechanistic Study. Asian Journal of Chemistry.
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Arora, B., Ojha, J., & Mishra, P. (2014). OXIDATION OF DIOLS BY MORPHOLINIUM FLUOROCHROMATE: A KINETIC AND MECHANISTIC STUDY. Journal of Advanced Scientific Research.
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Goswami, G., Kothari, S., & Banerji, K. K. (2001). Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammonium tribromide. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
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BenchChem. (2025). An In-depth Technical Guide to the Basic Principles of Acetal Formation with Ethylene Glycol. BenchChem.
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Jiuan Chemical. (2024). Understanding the Neopentyl Glycol Production Process. Jiuan Chemical.
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MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI.
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Chemistry Steps. (2024). Formation and Reactions of Acetals. Chemistry Steps.
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Salmi, T., et al. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. Industrial & Engineering Chemistry Research.
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Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
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Li, G., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
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Organic Chemistry Portal. (2024). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
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Vojtko, J., & Tomáš, J. (2014). A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids with Primary Alcohols in 1,4-Dioxane Based on Two Parametrical Taft Equation. International Journal of Chemical Kinetics.
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Richard, R., et al. (2014). Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. Industrial & Engineering Chemistry Research.
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Safety Operating Guide
A Strategic Guide to the Safe and Compliant Disposal of 2,2-Dipropyl-1,3-propanediol
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe management and disposal of the chemical reagents we utilize. Proper chemical waste handling is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, field-tested protocol for the disposal of 2,2-Dipropyl-1,3-propanediol, ensuring the protection of personnel and adherence to the highest standards of laboratory practice.
Core Safety Profile & Immediate Protective Measures
Understanding the inherent hazards of a substance is the first step in managing its lifecycle. While specific toxicological data for this compound is not extensively published, a review of structurally similar diols, such as 2,2-Dimethyl-1,3-propanediol and 2,2-Diethyl-1,3-propanediol, allows for a scientifically grounded assessment of its likely hazard profile.
The primary hazards associated with this class of chemicals are:
-
Serious Eye Irritation: Contact can cause significant eye damage.[1][2][3]
-
Oral Toxicity: The substance may be harmful if swallowed.[2][4]
-
Skin and Respiratory Irritation: While generally less severe, it may cause irritation upon contact with skin or inhalation of dust particles.[4]
It is crucial to note that this chemical is not typically classified as an acutely hazardous waste (e.g., an EPA "P-listed" waste), meaning empty containers do not require triple-rinsing for disposal, although institutional policies may vary.[4][5] However, it must always be managed as a regulated chemical waste.
Table 1: Mandatory Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety goggles with side shields. | Protects against splashes and dust, mitigating the primary hazard of serious eye damage.[1][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation. Gloves must be inspected before use.[6] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the safe disposal of this compound waste. Following these steps methodically ensures compliance and minimizes risk.
Step 1: Waste Characterization & Segregation
At the point of generation, identify the nature of the waste. Is it pure, unused this compound? Is it dissolved in a solvent? Is it a mixture from a reaction? This characterization is critical for proper labeling and disposal routing.
Causality: Different waste streams cannot be mixed. For instance, mixing halogenated and non-halogenated solvent wastes is prohibited in many jurisdictions.[7] Crucially, this compound waste must be segregated from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides to prevent potentially violent reactions.[3][4]
Step 2: Select a Compliant Waste Container
Transfer the waste into a designated and appropriate container.
-
Compatibility: The container must be made of a material compatible with the waste. High-density polyethylene (HDPE) is a suitable choice. The original product container is often the best option.[5]
-
Integrity: The container must be in good condition, free of leaks, and have a securely sealing cap.[5][8]
-
Prohibition: Never use food or beverage containers for chemical waste disposal.[5]
Step 3: Accurate and Complete Labeling
As soon as the first drop of waste enters the container, it must be labeled.[5] Use your institution's official hazardous waste tag.
-
Content Identification: Clearly write the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[7] If it is a mixture, list all components and their approximate percentages.
-
Hazard Communication: Indicate the relevant hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Generator Information: Include the name of the principal investigator, the lab location, and the date of accumulation.
Causality: Proper labeling is a regulatory requirement and is essential for the safety of all personnel who will handle the container, from lab staff to waste management professionals.[8]
Step 4: Proper Accumulation in a Satellite Area
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]
-
Containment: Keep the container within a secondary containment bin to control any potential leaks.
-
Closure: The waste container must be kept tightly closed at all times, except when you are actively adding waste to it.[5]
Step 5: Arrange for Timely Disposal
Do not let waste accumulate indefinitely. Once the container is full or you have reached the accumulation time or volume limits set by your institution (e.g., 55 gallons total hazardous waste), arrange for its removal.[9]
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.
-
No Drain Disposal: Under no circumstances should this compound or solutions containing it be poured down the sanitary sewer.[6] This can harm the water treatment infrastructure and the environment.
Disposal Workflow Diagram
Caption: Decision workflow for compliant chemical waste disposal.
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is vital.
For a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and gloves.
-
Containment: Prevent the dust from spreading. Avoid sweeping with a dry broom.
-
Clean-up: Gently cover the spill with an inert absorbent material like vermiculite or dry sand.[2] Carefully scoop the material into a designated waste container.
-
Final Decontamination: Wipe the area with a damp cloth or sponge, and clean the surface thoroughly to remove any residual contamination.[2] Place all cleaning materials into the waste container.
-
Disposal: Label the container as "Spill Debris containing this compound" and dispose of it through your EHS office.
Regulatory Framework
The management of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). However, state and local regulations can be more stringent. This guide is based on federal best practices, but you must consult and adhere to your institution's specific Chemical Hygiene Plan and waste disposal guidelines, which are designed to comply with all relevant regulations.[2][4][7]
By internalizing and consistently applying these procedures, you contribute to a culture of safety, protect our environment, and ensure that your vital research continues without incident.
References
- Carl ROTH GmbH + Co. KG. (2024, March 3). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.
- ChemicalBook. (2023, July 5). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-2-propyl-1,3-propanediol.
- Chem Service Inc. (2016, January 29). SAFETY DATA SHEET: 2,2-Diethyl-1,3-propanediol.
- Fisher Scientific. (2023, December 19). SAFETY DATA SHEET: 2,2-Dimethyl-1,3-propanediol.
- The Formulator Shop. (n.d.). 1,3-Propanediol - Safety Data Sheet.
- DuPont Tate & Lyle BioProducts. (n.d.). 1,3-Propanediol - Product Safety Summary Sheet.
- Ingleside Environmental. (2024, May 28). Propanediol 1,3 - SDS (Safety Data Sheet).
- Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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A Guide to Personal Protective Equipment for Handling 2,2-Dipropyl-1,3-propanediol
This guide provides essential safety and handling information for 2,2-Dipropyl-1,3-propanediol, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity.
Understanding the Hazard Profile: A Conservative Approach
Based on its analogs, this compound is anticipated to present specific hazards that dictate our PPE strategy. The primary concerns are serious eye irritation and potential harm if swallowed.[1]
-
Eye Contact: Analogs like 2,2-Diethyl-1,3-propanediol are classified as causing serious eye irritation.[1] Symptoms can include stinging, tearing, redness, and blurred vision.[1] The dimethyl analog is noted as causing severe eye damage.[2][3] Therefore, protecting the eyes is of paramount importance.
-
Oral Toxicity: The substance is expected to be harmful if swallowed.[1]
-
Skin Contact: Prolonged skin contact may lead to temporary irritation, though it is not classified as a primary skin irritant.[1]
-
Inhalation: While not classified as a primary respiratory hazard, inhalation of dusts or mists should be avoided.[4][5]
These hazards necessitate a multi-layered approach to safety, starting with engineering controls and culminating in the correct selection of PPE.
The First Line of Defense: Engineering and Administrative Controls
Before reaching for PPE, it is crucial to minimize exposure through inherent laboratory design and procedures.
-
Ventilation: Always handle this compound in a well-ventilated area. Good general ventilation, such as 10 air changes per hour, is a baseline.[1] For procedures that may generate dust or aerosols, such as weighing or heating, a local exhaust ventilation system (i.e., a chemical fume hood) is mandatory.
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[5] This is a non-negotiable control, given the high risk of serious eye damage.
-
Safe Handling Practices: Adhere to good industrial hygiene practices. Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
Selecting the Right PPE: A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure.
Eye and Face Protection: The Critical Barrier
Due to the significant risk of serious eye irritation or damage, robust eye and face protection is mandatory.
-
Minimum Requirement: At a minimum, chemical safety glasses with side shields are required for any task involving this chemical.[1]
-
Recommended Practice: For all procedures, including preparing solutions or making transfers, tight-sealing chemical safety goggles are the preferred choice.[5][6]
-
High-Risk Operations: When there is a risk of splashing or a significant amount of material is being handled, a face shield should be worn in addition to safety goggles.[1]
Hand Protection: Chemical-Resistant Gloves
Appropriate chemical-resistant gloves are essential to prevent skin contact.
-
Material Selection: The choice of glove material should be based on chemical compatibility. While specific data for this compound is unavailable, nitrile or neoprene gloves are generally a suitable starting point for many organic chemicals. Always consult the glove manufacturer's compatibility charts.
-
Glove Integrity: Inspect gloves for any signs of damage before each use.[7]
-
Proper Technique: Use the proper glove removal technique to avoid contaminating your skin.[7] Dispose of used gloves in accordance with institutional and local regulations.[7]
Body Protection: Laboratory Coats
A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection against minor spills and contamination. For tasks with a higher risk of splashes, a chemically resistant apron may be warranted.
Respiratory Protection: When is it Necessary?
Under normal conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is typically not required.[6] However, it should be considered in specific situations:
-
Spill Cleanup: For large spills where dust or aerosols may be generated.
-
Lack of Engineering Controls: If adequate ventilation is not available.
In such cases, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P1) would be appropriate for dusts.[4][7]
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (If ventilation is inadequate) |
| Weighing/Transfer of Solids | Chemical Safety Goggles | Chemical-Resistant Gloves | Lab Coat | Particulate Respirator (e.g., N95) |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat | Not typically required with fume hood use |
| Routine Handling (Closed System) | Safety Glasses with Side Shields (Goggles recommended) | Chemical-Resistant Gloves | Lab Coat | Not required |
| Large Volume Transfers/Splash Potential | Chemical Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat | Not typically required with fume hood use |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat | Particulate Respirator (e.g., N95) |
Procedural Guidance: Spills and Disposal
Your PPE is your last line of defense. Proper procedures for handling accidental releases and disposing of waste are critical components of a comprehensive safety plan.
Spill Response Protocol
-
Evacuate and Alert: Ensure personnel are moved to a safe location. Alert others in the vicinity.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Contain the Spill: For larger spills, use an inert absorbent material like vermiculite or sand to dike the material and prevent it from spreading.[1]
-
Clean-Up: Carefully sweep or wipe up the absorbed material and place it into a suitable, sealed container for disposal.[1][5] Avoid generating dust.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water to remove any residual contamination.[1]
-
Waste Disposal: Label the waste container and dispose of it in accordance with all local, regional, and national regulations.[1]
Disposal Plan
Chemical waste must be managed responsibly.
-
Waste Collection: Collect waste this compound and any contaminated materials (like absorbent pads or gloves) in sealed, properly labeled containers.[1]
-
Licensed Disposal: All chemical waste should be disposed of through a licensed waste disposal company.[1] Do not pour this chemical down the drain.[7]
-
Regulatory Compliance: The final waste classification and disposal method should be determined in consultation with your institution's environmental health and safety (EHS) department and the waste disposal company to ensure full compliance with all applicable regulations.[1]
Visualizing the PPE Decision Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
-
Chem Service. (2016-01-29). SAFETY DATA SHEET: 2,2-Diethyl-1,3-propanediol. Retrieved from [Link]
-
Carl ROTH. (2024-03-03). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediol. Retrieved from [Link]
-
CPAChem. (2023-03-20). Safety data sheet: 1,3-Propanediol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]
-
Carl ROTH. (2024-03-03). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediol. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
